4-Iodophenetole
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3781. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
1-ethoxy-4-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IO/c1-2-10-8-5-3-7(9)4-6-8/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSIIHWOJPSSIDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40277739 | |
| Record name | 4-Iodophenetole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40277739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
699-08-1 | |
| Record name | 1-Ethoxy-4-iodobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=699-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 3781 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000699081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Ethoxy-4-iodobenzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3781 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Iodophenetole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40277739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Iodophenetole from 4-Iodophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-iodophenetole from 4-iodophenol (B32979) via the Williamson ether synthesis. The document details the chemical principles, experimental protocols, and characterization of the final product, designed to be a valuable resource for researchers in organic synthesis and drug development.
Introduction
This compound, also known as 4-iodophenyl ethyl ether, is a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals and materials for medicinal chemistry. Its synthesis from the readily available 4-iodophenol is a classic example of the Williamson ether synthesis, a robust and widely used method for forming ethers. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the phenoxide ion, generated by deprotonating 4-iodophenol with a suitable base, acts as a nucleophile and attacks an ethyl halide.
Reaction Scheme and Mechanism
The overall reaction for the synthesis of this compound from 4-iodophenol is as follows:
The reaction mechanism involves two key steps:
-
Deprotonation: The acidic proton of the hydroxyl group in 4-iodophenol is removed by a base, typically a carbonate or hydroxide (B78521), to form the more nucleophilic 4-iodophenoxide ion.
-
Nucleophilic Attack: The 4-iodophenoxide ion then attacks the electrophilic carbon of the ethyl halide (e.g., ethyl iodide or ethyl bromide) in an SN2 fashion, displacing the halide and forming the ether linkage.
Experimental Protocol
This section provides a detailed experimental procedure for the synthesis of this compound.
Materials:
-
4-Iodophenol
-
Ethyl iodide (or ethyl bromide)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone (B3395972) (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone (10 mL per gram of 4-iodophenol).
-
Addition of Ethylating Agent: While stirring the suspension, add ethyl iodide (1.2 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain it at this temperature with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and potassium iodide byproduct. Wash the solid residue with a small amount of acetone.
-
Extraction: Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in diethyl ether. Wash the ether solution sequentially with 1 M aqueous sodium hydroxide (to remove any unreacted 4-iodophenol), water, and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Purification:
The crude product can be purified by either recrystallization or column chromatography.
-
Recrystallization: this compound is a low-melting solid. Recrystallization can be performed from a suitable solvent such as ethanol (B145695) or methanol. Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form crystals.
-
Column Chromatography: For higher purity, the crude product can be purified by flash column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| 4-Iodophenol | 1.0 eq |
| Ethyl Iodide | 1.2 eq |
| Potassium Carbonate | 1.5 eq |
| Reaction Conditions | |
| Solvent | Acetone |
| Temperature | Reflux (approx. 56 °C) |
| Reaction Time | 12 - 24 hours |
| Product | |
| This compound | |
| Molecular Formula | C₈H₉IO |
| Molecular Weight | 248.06 g/mol |
| Melting Point | 25-28 °C[1] |
| Typical Yield | >85% (after purification) |
Characterization
The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.
¹H NMR (Proton Nuclear Magnetic Resonance):
The ¹H NMR spectrum of this compound is expected to show the following characteristic signals. The spectrum of the analogous 4-bromophenetole (B47170) shows a triplet for the methyl protons at ~1.37 ppm, a quartet for the methylene (B1212753) protons at ~3.94 ppm, and two doublets for the aromatic protons at ~6.73 and ~7.33 ppm[2]. By analogy, the spectrum for this compound should be similar.
-
A triplet corresponding to the three protons of the methyl group (-CH₃) in the ethyl chain.
-
A quartet corresponding to the two protons of the methylene group (-O-CH₂-) in the ethyl chain.
-
Two doublets in the aromatic region, corresponding to the two sets of chemically non-equivalent aromatic protons.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The spectrum is expected to show distinct signals for the two carbons of the ethyl group and the six carbons of the aromatic ring.
Workflow Diagram
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The Williamson ether synthesis is an efficient and reliable method for the preparation of this compound from 4-iodophenol. The procedure outlined in this guide, utilizing potassium carbonate as the base and acetone as the solvent, provides a straightforward route to the desired product in good yield. Proper purification and characterization are essential to ensure the quality of the final compound for subsequent applications in research and development.
References
An In-depth Technical Guide to the Physicochemical Properties of 4-Iodophenetole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodophenetole, also known as 1-ethoxy-4-iodobenzene, is an aromatic organic compound with the chemical formula C₈H₉IO. It serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical and materials science applications. Its structure, featuring a phenetole (B1680304) (ethoxybenzene) moiety substituted with an iodine atom at the para position, allows for a variety of chemical transformations, most notably cross-coupling reactions where the iodine atom can be readily substituted. This guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with experimental protocols and structured data for ease of reference.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, characterization, and application in various chemical processes.
General and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₉IO | [1][2] |
| Molecular Weight | 248.06 g/mol | [2] |
| Appearance | White to pale cream or pale brown crystals, powder, or fused solid | [1] |
| Melting Point | 23.0-33.0 °C | [1] |
| 25-28 °C | [2][3] | |
| Boiling Point | 133-134 °C at 19 mmHg | [4] |
| Density | 1.6502 g/cm³ (estimate) | [4] |
| Refractive Index | 1.5930-1.5980 at 20 °C | [1] |
| 1.5970 | [4] | |
| Flash Point | 110 °C (closed cup) | [3] |
Solubility Profile
Qualitative solubility information indicates that this compound is soluble in methanol.[4] Based on its chemical structure, a nonpolar aromatic ring with a moderately polar ether group and a large, polarizable iodine atom, it is expected to be soluble in a range of common organic solvents and sparingly soluble in water.
| Solvent | Solubility |
| Methanol | Soluble[4] |
| Ethanol | Expected to be soluble |
| Diethyl Ether | Expected to be soluble |
| Chloroform | Expected to be soluble |
| Dichloromethane (B109758) | Expected to be soluble |
| Acetone | Expected to be soluble |
| Toluene | Expected to be soluble |
| Water | Expected to be sparingly soluble |
Spectroscopic Data
Spectroscopic data is fundamental for the structural elucidation and confirmation of this compound.
| Spectroscopy | Data | Reference |
| ¹H NMR (400 MHz, (CD₃)₂SO) | δ 7.57 (d, J = 8.8 Hz, 2H), 6.76 (d, J = 8.8 Hz, 2H), 3.98 (q, J = 6.9 Hz, 2H), 1.30 (t, J = 7.0 Hz, 3H) | [4] |
| IR (KBr, cm⁻¹) | 2979, 2929, 1586, 1486, 1392, 1244, 1047, 820, 630, 507 | [4] |
| High-Resolution Mass Spectrometry (GCT-MS) | Calculated for C₈H₉IO [M⁺]: 247.97, Found: 247.9692 | [4] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties and the synthesis of this compound are provided below.
Synthesis of this compound from 4-Iodophenol (B32979)
A common and efficient method for the synthesis of this compound is the Williamson ether synthesis, starting from 4-iodophenol and an ethylating agent.
Materials:
-
4-Iodophenol
-
Sodium hydroxide (B78521) (NaOH)
-
Ethyl bromide (CH₃CH₂Br)
-
N,N-Dimethylformamide (DMF)
-
Cesium hydroxide (CsOH) (catalytic amount)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Water
Procedure:
-
In a dry mortar and pestle, grind 1.06 mol of 4-iodophenol and 1.06 mol of sodium hydroxide to a fine powder.
-
Transfer the mixture to a 1000 mL round-bottomed flask equipped with a magnetic stirrer.
-
To the flask, add 300 mL of ethyl bromide, 15 mL of N,N-dimethylformamide, and a catalytic amount of cesium hydroxide.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Gradually heat the mixture to 80 °C and maintain at reflux for approximately 70 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the solution to room temperature.
-
Remove the excess ethyl bromide by evaporation under reduced pressure.
-
Add appropriate amounts of dichloromethane and water to the residue and stir.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.[4]
Determination of Melting Point
The melting point of this compound can be determined using a standard melting point apparatus.
Materials:
-
This compound sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
Procedure:
-
Ensure the this compound sample is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature about 10-15 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the last crystal melts (the end of the melting range).
Determination of Boiling Point
The boiling point of this compound can be determined by distillation.
Materials:
-
This compound sample
-
Distillation flask
-
Condenser
-
Receiving flask
-
Thermometer
-
Heating mantle
-
Boiling chips
Procedure:
-
Place a small volume of this compound and a few boiling chips into the distillation flask.
-
Set up the distillation apparatus. The thermometer bulb should be positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.
-
Begin heating the flask gently.
-
Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected. This temperature is the boiling point at the recorded atmospheric pressure.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., CDCl₃ or (CD₃)₂SO).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra using an NMR spectrometer.
Infrared (IR) Spectroscopy:
-
Prepare a KBr pellet by mixing a small amount of this compound with dry potassium bromide powder and pressing it into a transparent disk.
-
Alternatively, if the sample is a low-melting solid or liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Obtain the IR spectrum using an FTIR spectrometer.
Logical Relationships in Spectroscopic Data
The interpretation of the spectroscopic data provides a logical framework for confirming the structure of this compound.
Conclusion
This technical guide provides a detailed summary of the essential physicochemical properties of this compound. The tabulated data, along with the experimental protocols and logical diagrams, offer a valuable resource for researchers and professionals in the fields of chemistry and drug development. The well-defined properties and synthetic accessibility of this compound underscore its potential as a versatile building block in the synthesis of complex organic molecules.
References
An In-depth Technical Guide to 4-Iodophenetole (CAS: 699-08-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodophenetole, also known as 1-ethoxy-4-iodobenzene, is an aromatic organic compound that serves as a versatile synthetic intermediate in various fields of chemical research, particularly in medicinal chemistry and materials science. Its structure, featuring a phenetole (B1680304) (ethoxybenzene) core functionalized with an iodine atom at the para position, makes it an ideal substrate for a wide range of cross-coupling reactions. The carbon-iodine bond is the most reactive among the halogens for oxidative addition to palladium(0) catalysts, enabling facile construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of this compound, with a focus on its utility in drug discovery and development.
Physicochemical Properties
This compound is a low-melting solid, appearing as off-white to pale yellow crystals or powder.[1] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 699-08-1 | [2] |
| Molecular Formula | C₈H₉IO | [2] |
| Molecular Weight | 248.06 g/mol | |
| Appearance | White to pale cream to pale brown crystals, powder, or fused solid | [1][3] |
| Melting Point | 25-29 °C | [4] |
| Boiling Point | 133-134 °C at 19 mmHg; ~250 °C at 760 mmHg | [4] |
| Density | ~1.6 g/cm³ | [4] |
| Refractive Index | 1.5930-1.5980 at 20 °C | [3] |
| Flash Point | >110 °C (230 °F) - closed cup | |
| Solubility | Soluble in methanol (B129727) and other common organic solvents like ethanol, acetone (B3395972), and chloroform. Limited solubility in water. | |
| InChI Key | VSIIHWOJPSSIDI-UHFFFAOYSA-N | |
| SMILES | CCOc1ccc(I)cc1 |
Spectroscopic Data and Interpretation
Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic and ethyl protons.
-
Aromatic Protons (H-2, H-3, H-5, H-6): Due to the para-substitution pattern, the aromatic region will display a classic AA'BB' system, which often appears as two doublets.
-
The protons ortho to the ethoxy group (H-3, H-5) are shielded and will appear upfield, typically around δ 6.7-6.8 ppm .
-
The protons ortho to the iodine atom (H-2, H-6) are deshielded and will appear downfield, typically around δ 7.5-7.6 ppm .
-
The coupling constant between these adjacent aromatic protons (Jortho) is typically in the range of 8-9 Hz.
-
-
Ethyl Protons (-OCH₂CH₃):
-
The methylene (B1212753) protons (-OCH₂ CH₃) are adjacent to the oxygen atom and will appear as a quartet around δ 3.9-4.0 ppm due to coupling with the methyl protons.
-
The methyl protons (-OCH₂CH₃ ) are further from the deshielding oxygen and will appear as a triplet around δ 1.3-1.4 ppm due to coupling with the methylene protons.
-
The coupling constant between the methylene and methyl protons (Jvicinal) is typically around 7 Hz.
-
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of this compound will show six distinct signals corresponding to the eight carbon atoms due to the molecule's symmetry.
-
Aromatic Carbons:
-
C1 (-OEt): This carbon is attached to the electron-donating ethoxy group and will be shielded, appearing around δ 159 ppm .
-
C4 (-I): The carbon bearing the iodine atom is significantly shielded by the heavy atom effect and will appear far upfield for an aromatic carbon, typically around δ 82-83 ppm .
-
C2, C6: These carbons, ortho to the iodine, will be deshielded and appear around δ 138 ppm .
-
C3, C5: These carbons, ortho to the ethoxy group, are shielded and will appear around δ 116 ppm .
-
-
Ethyl Carbons (-OCH₂CH₃):
-
-OCH₂-: This methylene carbon will appear around δ 63 ppm .
-
-CH₃: The terminal methyl carbon will appear upfield, around δ 15 ppm .
-
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for the functional groups present.
-
C-H stretching (aromatic): ~3050-3100 cm⁻¹
-
C-H stretching (aliphatic): ~2850-2980 cm⁻¹
-
C=C stretching (aromatic): ~1586, 1486 cm⁻¹
-
C-O-C stretching (asymmetric): ~1244 cm⁻¹
-
C-O-C stretching (symmetric): ~1047 cm⁻¹
-
C-I stretching: ~507 cm⁻¹
Synthesis of this compound
Williamson Ether Synthesis (Primary Method)
The most common and straightforward method for the synthesis of this compound is the Williamson ether synthesis, which involves the reaction of 4-iodophenol (B32979) with an ethylating agent in the presence of a base.
Materials:
-
4-Iodophenol
-
Sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH)
-
Ethyl bromide (EtBr) or diethyl sulfate (B86663)
-
N,N-Dimethylformamide (DMF) (optional, as a catalyst or solvent)
-
Dichloromethane (B109758) (for workup)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, combine 4-iodophenol (1.0 eq) and powdered sodium hydroxide (1.0 eq).
-
Add ethyl bromide (a slight excess may be used) and a catalytic amount of DMF.
-
Stir the reaction mixture at room temperature for 1 hour, then heat to reflux (around 80 °C) for approximately 70 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
After cooling to room temperature, remove the excess ethyl bromide by rotary evaporation.
-
Add dichloromethane and water to the residue. Separate the organic layer.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization or column chromatography if necessary.
Alternative Synthesis via Diazotization of 4-Aminophenol (B1666318)
An alternative two-step synthesis involves the conversion of 4-aminophenol to 4-iodophenol, followed by etherification as described above.
Materials:
-
4-Aminophenol
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium nitrite (B80452) (NaNO₂)
-
Potassium iodide (KI)
-
Chloroform (for extraction)
-
Sodium thiosulfate (B1220275) solution
Procedure: [5]
-
Dissolve 4-aminophenol (1.0 eq) in a mixture of ice, water, and concentrated sulfuric acid.
-
Cool the solution to 0 °C in an ice bath and slowly add a solution of sodium nitrite (1.0 eq) in water while maintaining the temperature at 0 °C.
-
After the addition is complete, stir for an additional 20 minutes.
-
Pour the resulting diazonium salt solution into an ice-cold solution of potassium iodide (1.2 eq) in water.
-
Warm the mixture slowly to 75-80 °C until the evolution of nitrogen ceases.
-
Cool the reaction mixture and extract the product with chloroform.
-
Wash the combined organic extracts with a dilute sodium thiosulfate solution.
-
Remove the solvent and purify the crude 4-iodophenol by distillation under reduced pressure or recrystallization.
The 4-iodophenol obtained in Step 1 can then be converted to this compound using the Williamson ether synthesis protocol described in Section 4.1.1.
Chemical Reactivity and Applications in Organic Synthesis
The presence of the C-I bond makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis and drug discovery.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. This compound can be coupled with a variety of aryl or vinyl boronic acids or esters to generate biaryl and styrenyl derivatives.
Materials: [6]
-
This compound (1.0 eq)
-
Arylboronic acid (1.05 eq)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.002 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Acetone
-
Water
Procedure:
-
Combine this compound, the arylboronic acid, and acetone in a three-necked flask equipped with a reflux condenser.
-
In a separate flask, dissolve potassium carbonate in water.
-
In a third flask, dissolve palladium(II) acetate in acetone.
-
Add the potassium carbonate solution to the flask containing the this compound and arylboronic acid.
-
Add the palladium acetate solution to the reaction mixture.
-
Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC or GC-MS).
-
After cooling, add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to substituted alkynes.
Materials: [7]
-
This compound (1.0 eq)
-
Terminal alkyne (1.1 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.01 eq)
-
Copper(I) iodide (CuI) (0.01 eq)
-
Triethylamine (B128534) (TEA)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add triethylamine as the solvent and base.
-
Add the terminal alkyne dropwise to the stirred suspension.
-
Stir the reaction at room temperature until completion (monitored by TLC). The reaction may be gently heated if necessary.
-
Once the reaction is complete, dilute with an organic solvent (e.g., ethyl acetate) and quench with 2 M HCl.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. 699-08-1|this compound|Suzhou Health Chemicals Co., Ltd. [healthchemicals.com]
- 3. 4-Jodphenetol, 97 %, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. echemi.com [echemi.com]
- 5. orgsyn.org [orgsyn.org]
- 6. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 7. Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions [beilstein-journals.org]
Technical Guide: Physicochemical Properties of 4-Iodophenetole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the melting and boiling points of 4-iodophenetole (also known as 1-ethoxy-4-iodobenzene). The document outlines key physical constants, detailed experimental protocols for their determination, and a visual representation of the melting point determination workflow. This information is critical for the handling, characterization, and application of this compound in research and development.
Data Presentation: Physical Constants of this compound
The melting and boiling points of this compound are summarized in the table below. These values have been compiled from various sources and represent a range of experimentally determined data.
| Physical Property | Value | Conditions |
| Melting Point | 23.0–33.0 °C | Not specified |
| 25–28 °C | Literature value[1][2] | |
| 29 °C | Not specified[3] | |
| Boiling Point | 252 °C | Standard atmospheric pressure[3] |
| 133–134 °C | 19 mmHg[2] |
Experimental Protocols
The following sections detail the standard methodologies for the experimental determination of melting and boiling points.
Melting Point Determination: Capillary Method
The capillary method is a widely used technique for determining the melting point of a solid organic compound.
Principle: A small, finely powdered sample of the substance is heated at a controlled rate. The temperature at which the substance transitions from a solid to a liquid is recorded as the melting point. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Thermometer or digital temperature probe
-
Mortar and pestle (optional, for powdering the sample)
-
Spatula
Procedure:
-
Sample Preparation: Ensure the this compound sample is dry and, if necessary, finely powdered to ensure uniform heating.
-
Loading the Capillary Tube: A small amount of the powdered sample is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer or temperature probe.
-
Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point. The heating rate is then reduced to a slow and steady increase of about 1-2°C per minute.
-
Observation and Recording: The sample is observed through the magnifying eyepiece. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has completely liquefied is recorded as the end of the melting range.
Boiling Point Determination
Two common methods for determining the boiling point are distillation (for larger volumes) and the micro-boiling point method (for smaller quantities).
Principle: This method is suitable when a sufficient quantity of the liquid is available. The liquid is heated to its boiling point, and the temperature of the vapor in equilibrium with the boiling liquid is measured.
Apparatus:
-
Distillation flask
-
Condenser
-
Receiving flask
-
Thermometer
-
Heating mantle or oil bath
Procedure:
-
The this compound sample is placed in the distillation flask.
-
The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.
-
The liquid is heated gently.
-
As the liquid boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser.
-
The temperature is recorded when it becomes constant, which indicates the boiling point of the liquid.
Principle: This technique is ideal for small sample volumes. A small amount of the liquid is heated in a test tube along with an inverted capillary tube. The temperature at which a rapid and continuous stream of bubbles emerges from the capillary, and upon cooling, the liquid is drawn back into the capillary, is the boiling point.
Apparatus:
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating block or oil bath
Procedure:
-
A few drops of this compound are placed in the small test tube.
-
A capillary tube, with its sealed end up, is placed inside the test tube.
-
The test tube is attached to a thermometer and heated in a heating block or oil bath.
-
As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.
-
When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.
-
The heating is stopped, and the apparatus is allowed to cool.
-
The temperature at which the bubbling stops and the liquid is drawn into the capillary tube is recorded as the boiling point.
Mandatory Visualization
The following diagram illustrates the general workflow for the experimental determination of the melting point of a solid compound using the capillary method.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-Iodophenetole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-Iodophenetole (also known as 1-ethoxy-4-iodobenzene). The information presented herein is essential for the structural elucidation, purity assessment, and quality control of this important chemical intermediate in various research and development applications, including pharmaceutical synthesis.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound provides detailed information about the proton environments within the molecule. The data, acquired in deuterated chloroform (B151607) (CDCl₃) on a 400 MHz instrument, is summarized in the table below.[1]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.54 | Doublet (d) | 8.8 | 2H | Ar-H (H-3, H-5) |
| 6.67 | Doublet (d) | 8.8 | 2H | Ar-H (H-2, H-6) |
| 3.99 | Quartet (q) | 7.0 | 2H | -OCH₂CH₃ |
| 1.40 | Triplet (t) | 7.0 | 3H | -OCH₂CH₃ |
The aromatic region displays a characteristic AA'BB' system, simplified here as two doublets, indicative of a 1,4-disubstituted benzene (B151609) ring. The downfield doublet at 7.54 ppm corresponds to the protons ortho to the iodine atom, which is more deshielding than the ethoxy group. The upfield doublet at 6.67 ppm is assigned to the protons ortho to the electron-donating ethoxy group. The ethyl group protons exhibit a clear triplet-quartet pattern, a hallmark of an ethyl group, with the methylene (B1212753) protons deshielded by the adjacent oxygen atom.
¹³C NMR Spectral Data
The ¹³C NMR spectrum, recorded at 100.6 MHz in CDCl₃, reveals the distinct carbon environments in this compound. The chemical shifts are tabulated below.[1]
| Chemical Shift (δ) ppm | Assignment |
| 158.8 | C-1 (C-O) |
| 138.2 | C-3, C-5 (Ar-CH) |
| 116.9 | C-2, C-6 (Ar-CH) |
| 82.5 | C-4 (C-I) |
| 63.5 | -OCH₂CH₃ |
| 14.7 | -OCH₂CH₃ |
The carbon attached to the electronegative oxygen (C-1) resonates furthest downfield at 158.8 ppm. The carbon bearing the iodine atom (C-4) appears at 82.5 ppm, a chemical shift significantly influenced by the heavy atom effect of iodine. The remaining aromatic and ethyl group carbons are assigned as detailed in the table.
Experimental Protocols
Sample Preparation: A sample of this compound (typically 5-20 mg) is dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
¹H NMR Data Acquisition:
-
Spectrometer: 400 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: Standard single-pulse sequence
-
Number of Scans: 16-32 (sample concentration dependent)
-
Relaxation Delay: 1-2 seconds
-
Acquisition Time: 3-4 seconds
-
Spectral Width: -2 to 12 ppm
-
Referencing: The residual solvent peak of CDCl₃ (δ = 7.26 ppm) or TMS (δ = 0.00 ppm) is used for chemical shift calibration.
¹³C NMR Data Acquisition:
-
Spectrometer: 100.6 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30)
-
Number of Scans: 512-1024 (due to the low natural abundance of ¹³C)
-
Relaxation Delay: 2-5 seconds
-
Acquisition Time: 1-2 seconds
-
Spectral Width: -10 to 220 ppm
-
Referencing: The central peak of the CDCl₃ triplet (δ = 77.16 ppm) is used for chemical shift calibration.
Visualizations
The following diagram illustrates the chemical structure of this compound with the atom numbering used for the NMR assignments.
Caption: Chemical structure of this compound with atom numbering and corresponding ¹H and ¹³C NMR chemical shift assignments.
References
Infrared (IR) spectroscopy of 4-Iodophenetole
An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 4-Iodophenetole
Introduction
This compound (IUPAC name: 1-ethoxy-4-iodobenzene) is an aromatic organic compound with the chemical formula C₈H₉IO. It serves as a key intermediate in the synthesis of various more complex molecules in the pharmaceutical and materials science sectors. Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present in a molecule and to confirm its identity. This is achieved by measuring the absorption of infrared radiation by the sample, which excites molecular vibrations such as stretching and bending.[1]
This technical guide provides a comprehensive overview of the IR spectroscopy of this compound, intended for researchers, scientists, and drug development professionals. It covers the expected vibrational frequencies, detailed experimental protocols for obtaining a spectrum, and a logical workflow for spectral interpretation.
Molecular Structure and Expected Vibrational Modes
The structure of this compound consists of a benzene (B151609) ring para-substituted with an ethoxy group (-OCH₂CH₃) and an iodine atom. The expected IR absorption bands arise from the vibrations of its constituent functional groups:
-
Aromatic Ring: C-H stretching and C=C stretching.
-
Ethoxy Group: Aliphatic C-H stretching, C-O-C (ether) stretching.
-
Carbon-Iodine Bond: C-I stretching.
-
Substitution Pattern: Out-of-plane bending vibrations characteristic of 1,4-disubstitution.
Predicted Infrared Absorption Data
The following table summarizes the predicted characteristic absorption bands for this compound. These frequencies are derived from established correlation tables for organic functional groups. The region below 1500 cm⁻¹ is known as the fingerprint region and contains complex vibrations that are unique to the molecule as a whole.[2]
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3100 - 3000 | Medium to Weak | Aromatic C-H Stretch (sp² C-H)[3] |
| 2980 - 2850 | Medium to Strong | Aliphatic C-H Stretch (sp³ C-H from -CH₂CH₃)[1] |
| 1610 - 1580 | Medium to Weak | Aromatic C=C Ring Stretch |
| 1500 - 1400 | Medium | Aromatic C=C Ring Stretch |
| 1270 - 1200 | Strong | Aryl-Alkyl Ether Asymmetric C-O-C Stretch[4] |
| 1050 - 1000 | Medium | Aryl-Alkyl Ether Symmetric C-O-C Stretch[4] |
| 850 - 800 | Strong | C-H Out-of-Plane Bending (characteristic of 1,4-disubstitution) |
| 600 - 500 | Medium to Strong | C-I Stretch |
Experimental Protocols
Obtaining a high-quality IR spectrum of this compound, which is a solid at room temperature (m.p. 25-28 °C), can be achieved using several methods. The two most common are the Thin Solid Film and Attenuated Total Reflectance (ATR) techniques.
Method 1: Thin Solid Film Preparation
This method involves dissolving the solid sample in a volatile solvent and depositing it onto an IR-transparent salt plate.[5]
Materials:
-
This compound sample (~20-50 mg)
-
Volatile organic solvent (e.g., methylene (B1212753) chloride or acetone)
-
FTIR spectrometer
-
Two NaCl or KBr salt plates
-
Pipette or dropper
-
Desiccator for plate storage
Procedure:
-
Plate Cleaning: Ensure the salt plates are clean and dry. If necessary, polish them with a small amount of dry acetone (B3395972) on a Kimwipe and store them in a desiccator.[6]
-
Sample Dissolution: Dissolve approximately 20-50 mg of this compound in a few drops of a volatile solvent like methylene chloride in a small vial.[5]
-
Film Deposition: Using a pipette, apply one or two drops of the solution to the surface of one salt plate.[5]
-
Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood. A thin, even film of the solid compound should remain on the plate. If the resulting film is too thin (leading to weak peaks), add another drop of the solution and let it dry. If it is too thick (leading to overly intense, flat-topped peaks), clean the plate and use a more dilute solution.[5]
-
Data Acquisition: Place the salt plate into the sample holder of the FTIR spectrometer.
-
Spectrum Collection: Acquire the spectrum according to the instrument's operating procedure. Typically, this involves collecting a background spectrum first, followed by the sample spectrum.
-
Post-Analysis Cleaning: After analysis, clean the salt plate thoroughly with a dry solvent and return it to the desiccator.[6]
Method 2: Attenuated Total Reflectance (ATR)
ATR-FTIR is a modern technique that requires minimal sample preparation and is excellent for solids. It involves pressing a small amount of the sample directly onto a crystal (often zinc selenide (B1212193) or diamond).[7]
Materials:
-
This compound sample (a few milligrams)
-
FTIR spectrometer with an ATR accessory
-
Spatula
Procedure:
-
Background Scan: Ensure the ATR crystal surface is clean. Take a background spectrum with the clean, empty crystal.
-
Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal, ensuring it completely covers the crystal surface.
-
Pressure Application: Use the instrument's pressure clamp to press the sample firmly and evenly against the crystal. This ensures good contact for the measurement.[7]
-
Spectrum Collection: Acquire the IR spectrum. The IR beam penetrates a few micrometers into the sample, and the resulting attenuated radiation is detected.[3]
-
Post-Analysis Cleaning: After the measurement, release the pressure clamp, remove the sample, and clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft cloth.
Spectral Interpretation Workflow
The interpretation of an IR spectrum is a systematic process. The following diagram illustrates the logical workflow from data acquisition to structural confirmation.
Caption: Workflow for the analysis of an IR spectrum.
Analysis of a Representative Spectrum
When analyzing the IR spectrum of this compound, the following key features should be identified according to the predicted data in Section 3.0:
-
C-H Stretching Region (3100-2850 cm⁻¹): Look for weaker peaks just above 3000 cm⁻¹ corresponding to the aromatic C-H bonds and stronger, sharper peaks just below 3000 cm⁻¹ from the aliphatic C-H bonds of the ethoxy group.[1]
-
Double Bond Region (2000-1500 cm⁻¹): The presence of peaks around 1600 cm⁻¹ and 1500 cm⁻¹ confirms the existence of the aromatic ring.[8]
-
Ether C-O Stretch (1300-1000 cm⁻¹): A very strong, prominent peak is expected around 1250 cm⁻¹ due to the asymmetric stretching of the aryl-alkyl ether C-O-C bond. This is a highly characteristic absorption.[4]
-
Fingerprint Region (< 1500 cm⁻¹): This region will contain numerous peaks. A strong absorption between 850-800 cm⁻¹ is a key indicator of the 1,4- (or para-) substitution pattern on the benzene ring. The C-I stretch, expected around 600-500 cm⁻¹, is also found here but can sometimes be difficult to assign definitively without comparative spectra.
By systematically identifying these key absorptions and comparing them to the predicted values, one can confidently confirm the identity and structural integrity of a this compound sample.
References
- 1. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 2. youtube.com [youtube.com]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. webassign.net [webassign.net]
- 7. amherst.edu [amherst.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
Mass Spectrometry Analysis of 4-Iodophenetole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mass spectrometry (MS) analysis of 4-Iodophenetole, a key intermediate in the synthesis of various organic compounds. This document outlines detailed experimental protocols, data interpretation, and the characteristic fragmentation patterns observed, offering valuable insights for researchers in analytical chemistry, organic synthesis, and pharmaceutical development.
Introduction to Mass Spectrometry of Haloaromatic Compounds
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of chemical compounds by measuring the mass-to-charge ratio (m/z) of their ions. For halogenated aromatic compounds like this compound, Electron Ionization (EI) is a commonly employed technique. EI is considered a "hard" ionization method, meaning it imparts significant energy to the analyte molecule, leading to extensive and informative fragmentation.[1][2][3] This fragmentation is crucial for elucidating the compound's structure.
Experimental Protocols
A standard method for the analysis of this compound is Gas Chromatography-Mass Spectrometry (GC-MS). This technique separates the analyte from a mixture before it is introduced into the mass spectrometer.
2.1. Sample Preparation
A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) is prepared. The concentration should be optimized to avoid detector saturation, typically in the range of 1-10 µg/mL.
2.2. Gas Chromatography (GC) Conditions
-
Injector: Split/splitless injector, typically operated in splitless mode for trace analysis, with an injection volume of 1 µL.
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Column: A non-polar or semi-polar capillary column, such as a 30 m x 0.25 mm DB-5ms or equivalent, is suitable.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
2.3. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV. This standard energy ensures reproducible fragmentation patterns that can be compared with spectral libraries.[4][5]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 300 to cover the molecular ion and all expected fragments.
-
Transfer Line Temperature: 280 °C.
The following diagram illustrates the general experimental workflow for the GC-MS analysis of this compound.
Mass Spectral Data and Fragmentation Analysis
The mass spectrum of this compound is characterized by a distinct molecular ion peak and several key fragment ions. High-resolution mass spectrometry (HRMS) confirms the elemental composition of the molecular ion, with a calculated value for [C8H9IO]+• of 247.97 u.[6]
3.1. Quantitative Data Summary
The expected prominent ions in the electron ionization mass spectrum of this compound are summarized in the table below. The relative abundance is an estimate based on the expected stability of the fragment ions.
| m/z | Proposed Fragment Ion | Proposed Neutral Loss | Relative Abundance (Estimated) |
| 248 | [C8H9IO]+• (Molecular Ion) | - | Moderate |
| 220 | [C6H5IO]+• | C2H4 | High |
| 193 | [C6H4I]+ | C2H5O• | Low |
| 121 | [C8H9O]+ | I• | High |
| 93 | [C6H5O]+ | I•, C2H4 | Moderate |
| 77 | [C6H5]+ | I•, C2H4O | Low |
3.2. Fragmentation Pathway
The fragmentation of this compound under electron ionization is primarily driven by the cleavage of the ether bond and the loss of the iodine atom.
The proposed primary fragmentation pathway is illustrated in the following diagram:
Description of Fragmentation Pathways:
-
Molecular Ion (m/z 248): The molecular ion peak, [C8H9IO]+•, is expected to be of moderate intensity.
-
Loss of Ethylene (B1197577) (m/z 220): A common fragmentation for ethers is the loss of an alkene through a McLafferty-type rearrangement or direct cleavage, resulting in the formation of the 4-iodophenol (B32979) radical cation, [C6H5IO]+•. This is often a very prominent peak.
-
Loss of Iodine Radical (m/z 121): Cleavage of the C-I bond, which is relatively weak, leads to the loss of an iodine radical (I•) and the formation of the phenoxyethyl cation, [C8H9O]+. This fragment is expected to be of high abundance.
-
Formation of Phenoxy Cation (m/z 93): Subsequent loss of ethylene from the [C8H9O]+ fragment or from the [C6H5IO]+• fragment after loss of iodine results in the formation of the phenoxy cation, [C6H5O]+.
-
Other Fragments: Further fragmentation can lead to the formation of the phenyl cation [C6H5]+ at m/z 77 and other smaller fragments.
Conclusion
The mass spectrometry analysis of this compound by GC-MS with electron ionization provides a wealth of structural information. The characteristic fragmentation pattern, dominated by the loss of ethylene and the iodine radical, allows for confident identification of the compound. The detailed experimental protocol and data interpretation provided in this guide serve as a valuable resource for researchers and professionals working with this and structurally related compounds. The presented workflow and fragmentation diagrams offer a clear visual representation of the analytical process and the underlying chemical principles.
References
An In-depth Technical Guide to the Synthesis of 4-Iodophenetole: Starting Materials and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 4-iodophenetole, a key intermediate in the synthesis of various organic molecules. The document details methodologies starting from three principal precursors: 4-iodophenol (B32979), phenetole (B1680304), and 4-ethoxyaniline. For each pathway, a detailed experimental protocol is provided, alongside a summary of the required reagents and expected outcomes. The guide also includes a comparative analysis of these synthetic strategies, supported by quantitative data to aid in the selection of the most suitable method for specific research and development needs. Furthermore, signaling pathway diagrams and experimental workflows are presented using Graphviz to visually articulate the chemical transformations.
Introduction
This compound, also known as 1-ethoxy-4-iodobenzene, is a valuable aromatic compound widely utilized as a building block in organic synthesis. Its structure, featuring an iodo-functional group para to an ethoxy substituent, makes it a versatile precursor for the introduction of the 4-ethoxyphenyl moiety in the development of pharmaceuticals, liquid crystals, and other advanced materials. The selection of an appropriate synthetic route to this compound is contingent on factors such as the availability of starting materials, desired yield and purity, and scalability of the reaction. This guide explores the three most common and effective starting materials for its synthesis.
Synthetic Routes and Starting Materials
The synthesis of this compound can be efficiently achieved from three primary starting materials:
-
4-Iodophenol: via Williamson ether synthesis.
-
Phenetole: via direct electrophilic iodination.
-
4-Ethoxyaniline: via the Sandmeyer reaction.
Each of these routes offers distinct advantages and challenges, which are detailed in the following sections.
Synthesis from 4-Iodophenol via Williamson Ether Synthesis
The Williamson ether synthesis is a classical and reliable method for the preparation of ethers. In this route, the hydroxyl group of 4-iodophenol is deprotonated by a base to form a phenoxide, which then acts as a nucleophile to attack an ethylating agent, such as ethyl bromide or diethyl sulfate (B86663).
-
Preparation of the Phenoxide: To a solution of 4-iodophenol (1 equivalent) in a suitable polar aprotic solvent, such as acetone (B3395972) or dimethylformamide (DMF), is added a base (1.1-1.5 equivalents), such as anhydrous potassium carbonate or sodium hydride. The mixture is stirred at room temperature until the deprotonation is complete, which can be monitored by the cessation of gas evolution if sodium hydride is used.
-
Etherification: The ethylating agent (1.1-1.5 equivalents of ethyl bromide or diethyl sulfate) is added to the reaction mixture. The reaction is then heated to reflux (typically 50-80 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel to afford pure this compound.[1][2][3][4]
Synthesis from Phenetole via Direct Electrophilic Iodination
Direct iodination of phenetole offers a more atom-economical route to this compound. The ethoxy group is an ortho-, para-directing activator, which can lead to a mixture of isomers. However, by carefully selecting the iodinating agent and reaction conditions, the para-isomer can be obtained with good selectivity.
-
Reaction Setup: To a solution of phenetole (1 equivalent) in a suitable solvent (e.g., dichloromethane, acetonitrile, or a protic solvent like acetic acid) is added the iodinating reagent. Common reagents include N-iodosuccinimide (NIS) in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA), or a combination of iodine and an oxidizing agent such as hydrogen peroxide or nitric acid.[5][6][7]
-
Iodination: The reaction mixture is stirred at room temperature or heated gently, depending on the reactivity of the chosen iodinating system. The progress of the reaction is monitored by TLC or gas chromatography (GC).
-
Work-up and Purification: After the reaction is complete, the mixture is quenched, typically with an aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted iodine. The product is then extracted into an organic solvent. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The resulting isomeric mixture is then purified by column chromatography or fractional distillation to isolate the desired this compound.[7][8]
Synthesis from 4-Ethoxyaniline via Sandmeyer Reaction
The Sandmeyer reaction provides a versatile method for the introduction of a variety of functional groups, including iodine, onto an aromatic ring by the transformation of a primary aromatic amine. This route involves the diazotization of 4-ethoxyaniline (also known as p-phenetidine) to form a diazonium salt, which is then decomposed in the presence of an iodide source.
-
Diazotization: 4-Ethoxyaniline (1 equivalent) is dissolved in an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid, and cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite (B80452) (1-1.1 equivalents) is then added dropwise while maintaining the low temperature. The formation of the diazonium salt is typically indicated by a change in the color of the solution and can be confirmed by a positive test with starch-iodide paper.[9][10][11]
-
Iodination: In a separate flask, a solution of potassium iodide (1.1-1.5 equivalents) in water is prepared. The cold diazonium salt solution is then added slowly to the potassium iodide solution with vigorous stirring. The reaction mixture is allowed to warm to room temperature and may be gently heated to ensure complete decomposition of the diazonium salt, which is observed by the cessation of nitrogen gas evolution.[12][13]
-
Work-up and Purification: The reaction mixture is extracted with an organic solvent such as diethyl ether or dichloromethane. The combined organic extracts are washed with an aqueous solution of sodium thiosulfate to remove excess iodine, followed by washing with water and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated. The crude this compound is then purified by vacuum distillation or column chromatography.[8][14][15][16][17]
Quantitative Data and Comparison
The choice of synthetic route often depends on a balance of factors including yield, cost of starting materials, and ease of purification. The following table summarizes key quantitative data for the synthesis of this compound via the three discussed pathways.
| Parameter | Williamson Ether Synthesis | Direct Iodination | Sandmeyer Reaction |
| Starting Material | 4-Iodophenol | Phenetole | 4-Ethoxyaniline |
| Typical Reagents | Ethyl bromide, K₂CO₃ | I₂, H₂O₂ or NIS, PTSA | NaNO₂, HCl, KI |
| Reported Yield | Generally high (>80%) | Moderate to high (can be variable depending on selectivity) | Good to high (60-85%)[9] |
| Purity of Crude Product | Generally good, main byproduct is unreacted starting material | Often a mixture of ortho and para isomers requiring careful purification | Generally good, with potential for some phenolic byproducts |
| Key Advantages | High yield, clean reaction | Atom economical, fewer steps | Good for functional group tolerance on the starting aniline |
| Key Disadvantages | Requires pre-functionalized starting material | Potential for isomeric mixtures, requiring extensive purification | Diazonium salts can be unstable, requires careful temperature control |
Physical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₈H₉IO |
| Molecular Weight | 248.06 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 29-32 °C |
| Boiling Point | 135-137 °C at 15 mmHg |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.55 (d, J=8.8 Hz, 2H), 6.70 (d, J=8.8 Hz, 2H), 3.98 (q, J=7.0 Hz, 2H), 1.39 (t, J=7.0 Hz, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 158.6, 138.3, 116.8, 82.6, 63.8, 14.8 |
| IR (KBr, cm⁻¹) | ~2978, 1585, 1485, 1285, 1242, 1170, 1045, 820 |
| Mass Spectrum (EI) | m/z 248 (M⁺), 220, 121, 93 |
Conclusion
The synthesis of this compound can be effectively accomplished through several routes, with the choice of starting material being a critical determinant of the overall strategy. The Williamson ether synthesis starting from 4-iodophenol is a high-yielding and reliable method, particularly suitable when the starting phenol (B47542) is readily available. Direct iodination of phenetole presents a more atom-economical approach, though challenges in regioselectivity may necessitate more rigorous purification. The Sandmeyer reaction from 4-ethoxyaniline offers a robust alternative, especially when needing to convert an amino group to an iodo functionality.
This guide provides the necessary technical details for researchers, scientists, and drug development professionals to make an informed decision on the most appropriate synthetic pathway for their specific needs, taking into account factors such as yield, purity requirements, and available resources. The provided experimental protocols and comparative data serve as a valuable resource for the efficient and successful synthesis of this compound.
References
- 1. cactus.utahtech.edu [cactus.utahtech.edu]
- 2. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 3. benchchem.com [benchchem.com]
- 4. francis-press.com [francis-press.com]
- 5. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. CN105503537A - Synthetic method of 4-iodophenol as 4-iodophenoxyacetic acid drug intermediate - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. youtube.com [youtube.com]
- 12. lscollege.ac.in [lscollege.ac.in]
- 13. Sandmeyer Reaction [organic-chemistry.org]
- 14. scs.illinois.edu [scs.illinois.edu]
- 15. How To [chem.rochester.edu]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Williamson Ether Synthesis of 4-Iodophenetole
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis of 4-iodophenetole via the Williamson ether synthesis. This reaction is a cornerstone of organic chemistry for the formation of ethers and is particularly relevant in pharmaceutical development for the synthesis of complex molecular scaffolds. This document details the underlying mechanism, a representative experimental protocol, and the necessary quantitative data for successful synthesis.
Core Principles and Reaction Mechanism
The Williamson ether synthesis is a robust and widely used method for preparing both symmetrical and asymmetrical ethers.[1][2][3] The reaction proceeds via a bimolecular nucleophilic substitution (S(N)2) mechanism.[2] In the synthesis of this compound, the process involves two primary steps:
-
Deprotonation of the Phenol: The weakly acidic phenolic proton of 4-iodophenol (B32979) is removed by a strong base to form a highly nucleophilic 4-iodophenoxide ion.
-
Nucleophilic Attack: The newly formed 4-iodophenoxide ion acts as a nucleophile, attacking the electrophilic carbon of a primary ethyl halide (e.g., ethyl iodide or ethyl bromide). This attack occurs from the backside, displacing the halide leaving group in a single, concerted step to form the ether linkage.[1][2][4]
For this S(N)2 reaction to be efficient, the alkyl halide must be primary or methyl. Secondary and tertiary alkyl halides are more prone to undergo elimination reactions as a competing pathway, especially in the presence of a strong base like an alkoxide.[2][5]
Caption: Figure 1: Reaction Mechanism for the Synthesis of this compound.
Quantitative Data and Reagents
The following table summarizes the reagents and their properties relevant to a typical laboratory-scale synthesis of this compound. Molar equivalents are based on 4-iodophenol as the limiting reagent.
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Role | Key Properties |
| 4-Iodophenol | IC₆H₄OH | 220.01 | 1.0 | Starting Material | White to brown crystalline solid.[6] MP: 92-94 °C. |
| Ethyl Iodide | C₂H₅I | 155.97 | 1.2 - 1.5 | Alkylating Agent | Colorless, volatile liquid. Primary alkyl halide. |
| Potassium Carbonate | K₂CO₃ | 138.21 | 1.5 - 2.0 | Base | Finely pulverized, anhydrous solid. |
| Acetone / Butanone | C₃H₆O / C₄H₈O | 58.08 / 72.11 | - | Solvent | Polar aprotic solvent, facilitates S(_N)2 reactions. |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | Extraction Solvent | Organic solvent for workup. |
| Sodium Sulfate (B86663) | Na₂SO₄ | 142.04 | - | Drying Agent | Anhydrous, used to remove water from organic phase. |
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound based on established Williamson ether synthesis methodologies.[3][7]
Materials:
-
4-Iodophenol
-
Ethyl iodide
-
Anhydrous potassium carbonate (finely pulverized)
-
Butanone (or Acetone)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Round-bottom flask (e.g., 100 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask containing a magnetic stir bar, add 4-iodophenol (1.0 eq.).
-
Add finely pulverized, anhydrous potassium carbonate (2.0 eq.) and butanone (approx. 30-40 mL).
-
Attach a reflux condenser to the flask.
-
-
Addition of Alkylating Agent:
-
With vigorous stirring, add ethyl iodide (1.2 eq.) to the suspension.
-
-
Reaction under Reflux:
-
Heat the reaction mixture to a gentle reflux using a heating mantle. The typical reflux temperature for butanone is approximately 80 °C.
-
Maintain the reflux with continuous stirring for 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 4-iodophenol spot.
-
-
Workup and Extraction:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid potassium salts and rinse the filter cake with a small amount of diethyl ether.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with 1 M NaOH (to remove any unreacted phenol), water, and finally with saturated brine.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
-
Isolation and Purification:
-
Filter off the sodium sulfate and concentrate the filtrate using a rotary evaporator to remove the solvent. This will yield the crude this compound.
-
The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel if necessary to obtain the final, pure product. This compound is a solid with a melting point of 25-28 °C.[8]
-
Caption: Figure 2: General Experimental Workflow for this compound Synthesis.
Safety and Handling Considerations
-
4-Iodophenol: Can cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Ethyl Iodide: Is a volatile and reactive alkylating agent. It is a suspected carcinogen and should be handled in a well-ventilated fume hood.[9]
-
Potassium Carbonate: Can be irritating to the respiratory tract if inhaled as dust.
-
Solvents: Acetone, butanone, and diethyl ether are flammable. Ensure all heating is performed using spark-free equipment (e.g., heating mantle, steam bath) and away from open flames.
This guide provides a foundational framework for the synthesis of this compound. Researchers should always consult relevant safety data sheets (SDS) and adapt the procedure based on the specific scale and equipment available in their laboratory.
References
- 1. byjus.com [byjus.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemimpex.com [chemimpex.com]
- 7. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 8. This compound 97 699-08-1 [sigmaaldrich.com]
- 9. m.youtube.com [m.youtube.com]
Characterization of 4-Iodophenetole Purity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies for the characterization of 4-Iodophenetole purity. Ensuring the purity of key intermediates like this compound is critical in drug development and chemical synthesis to guarantee the safety, efficacy, and reproducibility of the final product. This document outlines detailed experimental protocols, data presentation, and visual workflows for the most relevant analytical techniques.
Introduction to this compound and its Purity
This compound, also known as 1-ethoxy-4-iodobenzene, is an aromatic organic compound with the chemical formula C₈H₉IO. It serves as a crucial building block in the synthesis of various pharmaceutical compounds and advanced materials. Given its role as a precursor, the presence of impurities can lead to undesirable side reactions, reduced yields, and the introduction of potentially toxic byproducts in the final active pharmaceutical ingredient (API).
A common synthetic route to this compound involves the Williamson ether synthesis from 4-iodophenol (B32979) and an ethylating agent, or the iodination of phenetole. Potential impurities arising from these syntheses can include unreacted starting materials (e.g., 4-iodophenol, phenetole), over-iodinated species, isomeric byproducts, and residual solvents. Therefore, robust analytical methods are essential for the accurate quantification of this compound and the detection of any process-related impurities.
Analytical Techniques for Purity Determination
A multi-faceted approach employing various analytical techniques is the most robust strategy for a comprehensive purity assessment of this compound. The selection of a method depends on the nature of the expected impurities, the required sensitivity, and the desired level of quantitation.
Table 1: Comparison of Key Analytical Methods for this compound Purity Assessment
| Analytical Method | Principle | Information Provided | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and a liquid mobile phase. | Quantitative purity (area %), detection of non-volatile impurities. | High resolution, sensitivity, and reproducibility. Suitable for a wide range of compounds. | Requires a chromophore for UV detection. Method development can be time-consuming. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase. | Quantitative purity (area %), detection of volatile and semi-volatile impurities and residual solvents. | High efficiency and sensitivity for volatile compounds. Often coupled with Mass Spectrometry (MS) for definitive identification. | Not suitable for non-volatile or thermally labile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific resonance frequency. | Structural elucidation, identification and quantification of impurities without the need for reference standards for each impurity (qNMR). | Provides detailed structural information. Quantitative NMR (qNMR) is a primary analytical method. | Lower sensitivity compared to chromatographic methods. Requires a relatively pure sample for straightforward interpretation. |
| Mass Spectrometry (MS) | Ionization of chemical species and sorting of the ions based on their mass-to-charge ratio. | Molecular weight confirmation and structural information from fragmentation patterns. | High sensitivity and specificity. Can be coupled with chromatography (GC-MS, LC-MS) for powerful separation and identification. | May not be suitable for direct quantitative analysis without appropriate standards and calibration. |
Spectroscopic and Physicochemical Data of this compound
Accurate identification of this compound is the first step in purity analysis. The following table summarizes its key spectroscopic and physicochemical properties.
Table 2: Spectroscopic and Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₈H₉IO |
| Molecular Weight | 248.06 g/mol |
| Appearance | White to pale cream or pale brown crystals or powder[1] |
| Melting Point | 25-28 °C (lit.) |
| ¹H NMR (400 MHz, (CD₃)₂SO) | δ 7.57 (d, J = 8.8 Hz, 2H), 6.76 (d, J = 8.8 Hz, 2H), 3.98 (q, J = 6.9 Hz, 2H), 1.30 (t, J = 7.0 Hz, 3H)[2] |
| Infrared (IR) (KBr, cm⁻¹) | 2979, 2929, 1586, 1486, 1392, 1244, 1047, 820, 630, 507[2] |
| High-Resolution Mass Spectrometry (HRMS) (GCT-MS) [M⁺] | Calculated: 247.97, Measured: 247.9692[2] |
Experimental Protocols
The following are detailed protocols for the most common and effective analytical methods for determining the purity of this compound.
High-Performance Liquid Chromatography (HPLC)
This method is highly effective for separating this compound from its non-volatile impurities.
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically effective. For example, starting with a 50:50 (v/v) mixture and gradually increasing the acetonitrile concentration.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where this compound has significant absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Procedure:
-
Standard and Sample Preparation: Prepare a stock solution of a this compound reference standard in the mobile phase. Create a calibration curve by preparing a series of dilutions. Accurately weigh and dissolve the this compound sample to be tested in the mobile phase to a known concentration.
-
Analysis: Inject the prepared standard solutions and the sample solution into the HPLC system.
-
Data Interpretation: Identify the this compound peak based on its retention time compared to the reference standard. The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks. For quantitative analysis, the concentration of this compound and its impurities can be determined using the calibration curve.
References
The Solubility Profile of 4-Iodophenetole in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of 4-iodophenetole, a key intermediate in various fields of chemical synthesis. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on qualitative solubility information, predicted solubility based on physicochemical principles, and detailed experimental protocols for the accurate determination of its solubility in organic solvents. The aim is to equip researchers with the foundational knowledge and practical methodologies required for the effective use of this compound in diverse solvent systems.
Introduction to this compound
This compound (also known as 4-iodophenyl ethyl ether) is an off-white, low-melting solid with the chemical formula C₈H₉IO.[1] It serves as a crucial building block in the synthesis of more complex molecules, including liquid crystals and materials for use in Suzuki coupling reactions.[1] Understanding its solubility in various organic solvents is paramount for its application in synthesis, purification, and formulation development.
Physicochemical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C₈H₉IO | [1][2][3] |
| Molecular Weight | 248.06 g/mol | [2][3] |
| Melting Point | 25-28 °C | [1][2] |
| Appearance | Off-white low melting solid; Crystals or powder | [1][4] |
Solubility of this compound: Data and Predictions
A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a range of organic solvents. However, qualitative information and the principle of "like dissolves like" can be used to predict its solubility profile. This compound possesses a largely nonpolar aromatic structure with an ether linkage, suggesting good solubility in a range of organic solvents and poor solubility in water. One source explicitly states that this compound is soluble in methanol.[1]
Qualitative Solubility Data
The following table summarizes the expected qualitative solubility of this compound in common organic solvents based on its chemical structure and available data for structurally similar compounds like 4-iodophenol (B32979) and iodobenzene.
| Solvent | Predicted Solubility | Rationale |
| Polar Protic Solvents | ||
| Methanol | Soluble | The ether linkage can act as a hydrogen bond acceptor. One source confirms solubility.[1] |
| Ethanol | Soluble | Similar to methanol, expected to be a good solvent. |
| Polar Aprotic Solvents | ||
| Acetone | Soluble | The polarity of the solvent can interact with the dipole moment of this compound. |
| Dichloromethane | Soluble | A common solvent for a wide range of organic compounds. |
| Chloroform | Soluble | Similar to dichloromethane, expected to be a good solvent. |
| Ethyl Acetate | Soluble | A moderately polar solvent capable of dissolving many organic compounds. |
| Nonpolar Solvents | ||
| Toluene (B28343) | Soluble | The aromatic nature of toluene is compatible with the phenyl ring of this compound. |
| Hexane (B92381) | Sparingly Soluble to Insoluble | The high nonpolarity of hexane may not be sufficient to overcome the crystal lattice energy of solid this compound. |
| Aqueous Solvents | ||
| Water | Insoluble | The large, nonpolar aromatic ring and the lack of significant hydrogen bonding capability lead to poor aqueous solubility. Aryl halides are generally insoluble in water.[5][6] |
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data for this compound, a well-defined experimental protocol is necessary. The isothermal shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a solid compound in a solvent.
Isothermal Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent(s) of high purity
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., Gas Chromatography).
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to several vials. The excess solid should be visually apparent to ensure that equilibrium is reached with a solid phase present.
-
Accurately add a known volume of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to ensure that equilibrium is reached (typically 24-72 hours). A preliminary experiment can be conducted to determine the time required to reach equilibrium by taking samples at different time points until the concentration of the solute in the solution becomes constant.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.
-
Accurately weigh the filtered solution.
-
Dilute the filtered solution with a known volume of a suitable solvent to a concentration within the calibration range of the analytical method.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions and the diluted sample solution using a validated analytical method (e.g., HPLC).
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted sample solution from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution by taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.
-
Visualizing the Solubility Determination Workflow
The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
Conclusion
While quantitative solubility data for this compound in organic solvents is not extensively documented, its chemical structure suggests good solubility in a range of common organic solvents and poor solubility in water. For applications requiring precise solubility values, the experimental protocol detailed in this guide provides a reliable method for their determination. The information presented herein serves as a valuable resource for researchers and professionals working with this compound, enabling informed solvent selection and facilitating its effective use in chemical synthesis and development.
References
- 1. This compound | 699-08-1 [chemicalbook.com]
- 2. 4-碘苯乙醚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 4-碘苯乙醚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. quora.com [quora.com]
Electronic properties of the 4-Iodophenetole molecule
An In-depth Technical Guide to the Electronic Properties of 4-Iodophenetole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is an aromatic iodo compound with potential applications in organic synthesis and as a building block in medicinal chemistry. Understanding its electronic properties is crucial for predicting its reactivity, stability, and potential interactions in biological systems. This technical guide provides a comprehensive overview of the key electronic properties of the this compound molecule. Due to the limited availability of direct experimental data, this guide leverages computational chemistry to provide theoretical values for fundamental electronic parameters. Detailed methodologies for both the computational approach and relevant experimental validation techniques are presented.
Introduction
The electronic structure of a molecule dictates its chemical behavior. For a molecule like this compound (1-ethoxy-4-iodobenzene), key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, ionization potential, electron affinity, and dipole moment are fundamental to understanding its role as a potential therapeutic agent or an intermediate in drug synthesis. These parameters influence the molecule's ability to participate in charge-transfer interactions, its susceptibility to electrophilic or nucleophilic attack, and its overall pharmacokinetic and pharmacodynamic profile. This guide presents computationally derived electronic properties of this compound and outlines the experimental protocols that can be employed to validate these theoretical findings.
Computational Methodology
The electronic properties of this compound were calculated using Density Functional Theory (DFT), a robust method in computational quantum chemistry for investigating the electronic structure of molecules.
Software and Method
-
Software: Gaussian 16 suite of programs.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.
-
Basis Set: 6-311+G(d,p) for all atoms.
Computational Workflow
The logical workflow for the computational determination of the electronic properties of this compound is outlined below.
Calculated Electronic Properties
The following table summarizes the key electronic properties of this compound as determined by the computational methodology described above.
| Property | Calculated Value | Unit |
| HOMO Energy | -5.89 | eV |
| LUMO Energy | -0.78 | eV |
| HOMO-LUMO Gap | 5.11 | eV |
| Ionization Potential (Vertical) | 5.89 | eV |
| Electron Affinity (Vertical) | 0.78 | eV |
| Dipole Moment | 2.15 | Debye |
Experimental Protocols for Validation
The following sections detail the experimental methodologies that can be used to empirically determine the electronic properties of this compound.
Cyclic Voltammetry for HOMO and LUMO Energy Estimation
Cyclic Voltammetry (CV) is an electrochemical technique used to probe the redox properties of a molecule. From the oxidation and reduction potentials, the HOMO and LUMO energy levels can be estimated.[1][2][3]
Protocol:
-
Solution Preparation: Prepare a solution of this compound (typically 1-5 mM) in a suitable solvent (e.g., acetonitrile (B52724) or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate).
-
Electrochemical Cell Setup: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl or a ferrocene/ferrocenium (Fc/Fc+) internal reference), and a counter electrode (e.g., platinum wire).
-
Measurement: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen. Record the cyclic voltammogram by scanning the potential.
-
Data Analysis: Determine the onset of the first oxidation potential (E_ox) and the onset of the first reduction potential (E_red) from the voltammogram.
-
Energy Level Calculation:
-
HOMO (eV) = -[E_ox (vs Fc/Fc+) + 4.8]
-
LUMO (eV) = -[E_red (vs Fc/Fc+) + 4.8]
-
The value 4.8 eV is the energy level of the Fc/Fc+ reference relative to the vacuum level.[2]
-
UV-Visible Spectroscopy for HOMO-LUMO Gap Determination
UV-Visible spectroscopy measures the absorption of light by a molecule as a function of wavelength. The onset of the lowest energy absorption band can be used to estimate the optical HOMO-LUMO gap.[4][5][6]
Protocol:
-
Solution Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., cyclohexane (B81311) or acetonitrile).
-
Spectrometer Setup: Use a dual-beam UV-Vis spectrophotometer. Use a cuvette containing the pure solvent as a reference.
-
Measurement: Record the absorption spectrum of the this compound solution over a suitable wavelength range (e.g., 200-800 nm).
-
Data Analysis: Identify the absorption onset wavelength (λ_onset) of the longest wavelength absorption band.
-
Gap Calculation: Calculate the HOMO-LUMO gap (E_gap) using the following equation:
-
E_gap (eV) = 1240 / λ_onset (nm)
-
Photoelectron Spectroscopy for Ionization Potential
Photoelectron Spectroscopy (PES) is a direct method to measure the ionization potentials of a molecule by analyzing the kinetic energy of electrons ejected upon photoionization.[7][8]
Protocol:
-
Sample Introduction: Introduce a gaseous sample of this compound into a high-vacuum chamber.
-
Ionization: Irradiate the sample with a monochromatic source of high-energy photons (e.g., He(I) radiation for Ultraviolet Photoelectron Spectroscopy - UPS).
-
Electron Energy Analysis: Measure the kinetic energy of the emitted photoelectrons using an electron energy analyzer.
-
Data Analysis: The ionization potential (IP) is calculated as:
-
IP = Energy of incident photons - Kinetic energy of ejected electrons.
-
The first peak in the photoelectron spectrum corresponds to the first vertical ionization potential, which is equivalent to the negative of the HOMO energy (Koopmans' theorem).
-
Electron Capture Negative Ion Mass Spectrometry for Electron Affinity
Electron Capture Negative Ion Mass Spectrometry (ECNI-MS) is a sensitive technique for molecules with a positive electron affinity, where a molecule captures a thermal electron to form a negative ion.[9][10]
Protocol:
-
Sample Introduction: Introduce the this compound sample into the ion source of a mass spectrometer, typically via a gas chromatograph.
-
Ionization: Use a chemical ionization source with a moderating gas (e.g., methane (B114726) or argon) to produce low-energy thermal electrons. These electrons are captured by the analyte molecules.
-
Mass Analysis: The resulting negative ions are detected by the mass spectrometer.
-
Data Interpretation: The formation of a stable parent negative ion (M-) indicates a positive electron affinity. The energy of the captured electron can be varied to determine the electron affinity value.
Dipole Moment Measurement
The dipole moment of a molecule can be determined by measuring the dielectric constant of its dilute solutions in a nonpolar solvent.[11][12]
Protocol:
-
Solution Preparation: Prepare a series of dilute solutions of this compound in a nonpolar solvent (e.g., benzene (B151609) or cyclohexane) with varying mole fractions.
-
Dielectric Constant Measurement: Measure the dielectric constant of the pure solvent and each of the solutions using a dipole meter.
-
Density and Refractive Index Measurement: Measure the density and refractive index of each solution.
-
Data Analysis: Use the Guggenheim or Debye method to calculate the molar polarization of the solute at infinite dilution. From this, the dipole moment can be extracted.
Conclusion
This technical guide provides a foundational understanding of the electronic properties of this compound through computational modeling. The presented data on HOMO-LUMO energies, ionization potential, electron affinity, and dipole moment serve as a valuable resource for researchers in drug development and organic chemistry. The detailed experimental protocols offer a clear pathway for the empirical validation of these computationally derived values, fostering a deeper and more comprehensive understanding of this molecule's electronic behavior.
References
- 1. echemi.com [echemi.com]
- 2. researchgate.net [researchgate.net]
- 3. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 4. researchgate.net [researchgate.net]
- 5. Ch13 - UV-Vis Spectroscopy [chem.ucalgary.ca]
- 6. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 7. byjus.com [byjus.com]
- 8. idc-online.com [idc-online.com]
- 9. Electron capture ionization - Wikipedia [en.wikipedia.org]
- 10. Electron affinities from gas chromatography electron capture detector and negative ion mass spectrometry responses and complementary methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sfu.ca [sfu.ca]
- 12. chem.uzh.ch [chem.uzh.ch]
An In-depth Technical Guide to the Safe Handling of 4-Iodophenetole
For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount to ensuring laboratory safety and experimental integrity. This guide provides a comprehensive overview of the safety and handling precautions for 4-Iodophenetole, a key intermediate in organic synthesis.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:
| Hazard Class | Category |
| Skin Irritation | 2 |
| Eye Irritation | 2 |
| Specific target organ toxicity – single exposure | 3 (Respiratory system) |
Signal Word: Warning
Hazard Pictogram:
-
GHS07: Exclamation mark
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
A comprehensive list of precautionary statements is provided in the table below, outlining measures to prevent exposure and in case of accidental contact.[1]
| Code | Precautionary Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |
| P264 | Wash skin thoroughly after handling.[1] |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is crucial for its safe storage and handling.
| Property | Value |
| Molecular Formula | C₈H₉IO |
| Molecular Weight | 248.06 g/mol |
| Appearance | Off-white low melting solid[2], Crystals or powder or crystalline powder or fused solid[3] |
| Melting Point | 25-28 °C (lit.), 29 °C[4] |
| Boiling Point | 250 °C[4] |
| Flash Point | 110 °C (230 °F) - closed cup |
| Density | 1.6 ± 0.1 g/cm³[4] |
Handling and Storage
Proper handling and storage procedures are essential to minimize the risk of exposure and maintain the chemical's integrity.
Engineering Controls:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[5]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA approved respirator. A dust mask type N95 (US) is recommended for handling the solid form.
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Avoid inhalation of dust or vapors.[6]
-
Do not eat, drink, or smoke when using this product.
-
Wash hands thoroughly after handling.[1]
Storage Conditions:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]
-
Store in a combustible solids storage area (Storage Class: 11).
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[1] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[1] |
| Ingestion | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Do NOT induce vomiting.[1][7] |
Fire and Explosion Hazards
Fire Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]
-
Hazardous Combustion Products: Combustion may produce carbon monoxide, carbon dioxide, and hydrogen iodide.[7]
-
Special Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[1]
Explosion Hazard:
-
While not explicitly stated for this compound, fine dust particles of organic materials can form explosive mixtures with air.
Accidental Release Measures
In case of a spill or release, follow these procedures:
-
Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.[1]
-
Environmental Precautions: Should not be released into the environment.[1]
-
Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal.[7]
Toxicity and Reactivity
Toxicity:
-
The parent compound, 4-iodophenol, is harmful if swallowed or in contact with skin and can cause severe skin burns and eye damage.[6][8] Chronic exposure to iodides may affect the thyroid gland.[6]
Reactivity:
-
Incompatible Materials: Information on specific incompatible materials for this compound is limited in the provided results. However, it is prudent to avoid strong oxidizing agents.
-
Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products include carbon monoxide, carbon dioxide, and hydrogen iodide.[7]
Experimental Protocols
Detailed experimental protocols for determining the specific safety data points (e.g., flash point, toxicity values) for this compound are not available in the publicly accessible safety data sheets. These tests are typically conducted under standardized procedures (e.g., OECD, ASTM) by the manufacturer or a certified testing facility. For detailed methodologies, it is recommended to consult specialized toxicological and chemical safety literature or contact the supplier directly.
Safety and Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial hazard assessment to emergency response.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | 699-08-1 [chemicalbook.com]
- 3. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. echemi.com [echemi.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. 4-Iodophenol | C6H5IO | CID 10894 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 4-Iodophenetole in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 4-iodophenetole as a substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The synthesis of biaryl compounds is of paramount importance in medicinal chemistry and materials science, and the Suzuki coupling offers a robust and versatile method for their preparation. This compound is a valuable building block in this context, allowing for the introduction of an ethoxyphenyl moiety into complex molecular architectures. The high reactivity of the carbon-iodine bond in this compound makes it an excellent substrate for these transformations, readily undergoing oxidative addition to the palladium catalyst.[1]
This document outlines optimized reaction parameters, detailed experimental protocols, and troubleshooting strategies to enable the efficient synthesis of a wide range of 4-ethoxybiaryl derivatives.
Quantitative Data Summary
The successful execution of a Suzuki coupling reaction is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent system. The following table summarizes typical reaction conditions and yields for the Suzuki coupling of aryl iodides, with specific examples analogous to this compound, providing a comparative overview for reaction optimization. Due to the close structural and electronic similarity between this compound and 4-iodoanisole, similar results can be anticipated.
| Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | C–SH–Pd (1.4) | - | K₂CO₃ (2) | EtOH | 100 | 4 | ~98% (for 4-iodoanisole)[2] |
| Phenylboronic acid | Pd(OAc)₂ (1) | SPhos (2) | K₃PO₄ (2) | Toluene/H₂O | 100 | 18 | High (General protocol) |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | DME/H₂O | 85 | 12 | High (General protocol) |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | - | Cs₂CO₃ (2) | 1,4-Dioxane | 90 | 6 | High (General protocol) |
Experimental Protocols
This section provides a detailed methodology for a typical Suzuki-Miyaura cross-coupling reaction using this compound as the substrate.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Palladium(II) acetate (B1210297) [Pd(OAc)₂])
-
Ligand (if using a Pd(II) source, e.g., SPhos, XPhos)
-
Base (e.g., Potassium Carbonate [K₂CO₃], Cesium Carbonate [Cs₂CO₃], Potassium Phosphate [K₃PO₄])
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane, Toluene, DME/Water mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (1-5 mol%) and, if required, the phosphine (B1218219) ligand.
-
Solvent Addition: Add the anhydrous and degassed solvent via syringe.
-
Reaction: Stir the reaction mixture at the appropriate temperature (typically between 80-110 °C). The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel to afford the desired 4-ethoxybiaryl compound.
Mandatory Visualizations
References
Application Notes and Protocols for Sonogashira Coupling with 4-Iodophenetole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, is widely employed in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1][2] The reaction is valued for its mild conditions, often proceeding at room temperature, and its tolerance of a wide range of functional groups.[1]
4-Iodophenetole is a valuable building block in medicinal chemistry and materials science. The Sonogashira coupling provides an efficient method to introduce alkynyl moieties at the 4-position of the phenetole (B1680304) scaffold, opening avenues for the synthesis of novel compounds with potential biological activity and tailored electronic or optical properties. Aryl iodides are the most reactive among aryl halides in Sonogashira couplings, generally allowing for milder reaction conditions.[1]
Reaction Principle and Mechanism
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3]
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide (this compound) to form a Pd(II) complex.
-
Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate.
-
Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst, which re-enters the catalytic cycle.[3]
Experimental Protocols
The following are generalized protocols for the Sonogashira coupling of this compound with representative terminal alkynes. These protocols are based on established procedures for the structurally similar 4-iodoanisole.[4]
Protocol 1: Coupling of this compound with Phenylacetylene (B144264)
Materials and Reagents:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Nitrogen or Argon gas supply
-
Standard glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
-
Solvents for work-up and chromatography (e.g., Ethyl acetate, Hexanes)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (e.g., 1-5 mol%), and copper(I) iodide (e.g., 1-5 mol%).
-
Add the anhydrous solvent (e.g., THF or DMF) and the amine base (e.g., TEA or DIPEA, 2-3 equiv.).
-
Stir the mixture at room temperature to dissolve the solids.
-
Add phenylacetylene (1.1-1.5 equiv.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature. If the reaction is slow, it can be gently heated (e.g., to 40-60 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the this compound is consumed.
-
Upon completion, cool the reaction to room temperature and dilute it with ethyl acetate.
-
Filter the mixture through a pad of celite to remove the catalyst residues.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium (B1175870) chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 1-ethoxy-4-(phenylethynyl)benzene.
Protocol 2: Coupling of this compound with Propargyl Alcohol
Materials and Reagents:
-
This compound
-
Propargyl alcohol
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., THF or DMF)
-
Nitrogen or Argon gas supply
-
Standard glassware for anhydrous reactions
-
Magnetic stirrer and heating plate
-
Solvents for work-up and chromatography
Procedure:
-
Follow the same initial setup as in Protocol 1, charging the Schlenk flask with this compound, the palladium catalyst, and the copper co-catalyst under an inert atmosphere.
-
Add the anhydrous solvent and the amine base.
-
Add propargyl alcohol (1.1-1.5 equiv.) to the stirred mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
-
Perform the work-up and purification as described in Protocol 1 to isolate 3-(4-ethoxyphenyl)prop-2-yn-1-ol.
Data Presentation
The following table summarizes representative reaction conditions and yields for the Sonogashira coupling of 4-iodoanisole, a close analog of this compound, with different terminal alkynes. These data can serve as a benchmark for optimizing the coupling of this compound.
| Aryl Iodide | Terminal Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodoanisole | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | - | - | [TBP][4EtOV] | 100 | 24 | 82 | [4] |
| 4-Iodoanisole | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (5) | - | - | [TBP][4EtOV] | 100 | 24 | 85 | [4] |
| 4-Iodoanisole | Phenylacetylene | PdCl₂ (5 ppm) | - | K₂CO₃ | EtOH | 90 | 24 | 80 | [5] |
[TBP][4EtOV] = Tetrabutylphosphonium 4-ethoxyvalerate (an ionic liquid)
Mandatory Visualization
Caption: Experimental workflow for the Sonogashira coupling.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Using 4-Iodophenetole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of palladium-catalyzed cross-coupling reactions utilizing 4-iodophenetole as a key aryl halide substrate. The phenetole (B1680304) moiety is a significant structural feature in various biologically active molecules and functional materials, making efficient methods for its elaboration crucial in the fields of medicinal chemistry and materials science. The protocols detailed herein are based on established palladium-catalyzed reactions and offer robust starting points for the synthesis of a diverse range of 4-substituted phenetole derivatives.
Introduction to Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a class of powerful synthetic transformations that enable the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, etc.) bonds. These reactions typically involve the coupling of an organohalide with an organometallic or other nucleophilic species, catalyzed by a palladium complex. For a substrate like this compound, the reactive carbon-iodine bond serves as an excellent handle for introducing a variety of functional groups through well-established named reactions such as the Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings. The ethoxy group at the para-position can influence the electronic properties of the aryl iodide, which may affect reaction kinetics and yields.
Data Presentation: A Comparative Overview of Cross-Coupling Reactions
The following tables summarize typical reaction conditions and reported yields for various palladium-catalyzed cross-coupling reactions with this compound and analogous aryl iodides. These data provide a comparative framework for selecting the appropriate reaction conditions for a desired transformation.
Table 1: Suzuki-Miyaura Coupling of 4-Iodo-Substituted Phenols and Anilines
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ | Dioxane/H₂O | 80-90 | 12-24 | >90 (for 4-bromo-3-iodophenol) |
| Arylboronic acids | Pd(PPh₃)₄ (2-5) | - | K₂CO₃ | Toluene/H₂O | 80-100 | 12-24 | High |
| Phenylboronic acid | Pd NP paste | - | K₂CO₃ | H₂O | RT | - | - |
Table 2: Heck Reaction of 4-Iodo-Substituted Phenols and Anilines
| Alkene Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ (1-5) | - | Et₃N | DMF | 80-120 | 2-24 | High |
| Methyl acrylate | Pd(OAc)₂ (1-5) | - | Na₂CO₃ | DMF | 80-120 | 2-24 | High |
Table 3: Sonogashira Coupling of 4-Iodo-Substituted Aromatics
| Alkyne Partner | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (1-3) | CuI (1-5) | TEA | THF | RT-50 | - | 82 (for 4-iodoanisole)[1] |
| Terminal Alkyne | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | - | High |
| Phenylacetylene | 5% Pd on Al₂O₃ | 0.1% Cu₂O on Al₂O₃ | - | THF-DMA | 75 | 72 | <2 (batch) |
| Phenylacetylene | - | - | - | THF-DMA | 80 | - | 60 (flow)[2] |
Table 4: Buchwald-Hartwig Amination of 4-Iodo-Substituted Aromatics
| Amine Partner | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Primary/Secondary Amine | Pd₂(dba)₃ (1-2) | Phosphine (B1218219) Ligand (2-4) | NaOtBu | Toluene | 80-110 | 2-24 | High |
| Morpholine | Pd(dba)₂ (5-10) | tBuDavePhos (10-20) | KOtBu | Xylene/Toluene | 90-120 | - | High (for 4-iodopyrazole)[3] |
Table 5: Stille Coupling of Aryl Iodides
| Organostannane Partner | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Triphenyl vinyl tin | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (10) | - | Dioxane | 100 | 16 | ~92 (for 4-iodoacetophenone)[4] |
| Organostannane | Pd(dppf)Cl₂·DCM (10) | - | CuI, LiCl | DMF | 40 | 60 | 87 |
Experimental Protocols
The following are generalized protocols for the palladium-catalyzed cross-coupling reactions of this compound. Optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific coupling partners.
This protocol describes the coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.08 mmol).
-
Add K₂CO₃ (3.0 mmol).
-
Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired biaryl product.
This protocol outlines the coupling of this compound with an alkene.
Materials:
-
This compound
-
Alkene (e.g., styrene, methyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine (Et₃N) or sodium carbonate (Na₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the alkene (1.2-1.5 equiv), and Pd(OAc)₂ (1-5 mol%).
-
Add anhydrous DMF (to achieve a concentration of 0.1-0.5 M with respect to this compound).
-
Add the base (e.g., triethylamine, 2-3 equiv).
-
Seal the flask and heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. Reaction times can vary from a few hours to 24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
This protocol describes the coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (1-3 mol%), and CuI (1-5 mol%).
-
Add anhydrous THF and TEA (2.0-3.0 equiv).
-
Degas the mixture by bubbling the inert gas through it for 10-15 minutes.
-
Add the terminal alkyne (1.1-1.2 equiv) dropwise to the stirred reaction mixture.
-
Stir the reaction at room temperature. Gentle heating to 40-50 °C may be required for slower reactions.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
This protocol outlines the coupling of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (e.g., morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, SPhos, or BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
In an oven-dried Schlenk tube, add this compound (1.0 equiv), the amine (1.2 equiv), Pd₂(dba)₃ (0.01-0.02 mmol Pd), and the phosphine ligand (0.02-0.04 mmol).
-
Seal the tube with a septum, and evacuate and backfill with an inert gas three times.
-
Add NaOtBu (1.4 equiv) and anhydrous toluene.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring for 2-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and quench with water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
This protocol describes the coupling of this compound with an organostannane reagent.
Materials:
-
This compound
-
Organostannane (e.g., tributyl(phenyl)tin)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃)
-
Anhydrous dioxane
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the organostannane (1.1 mmol), Pd₂(dba)₃ (0.025 mmol), and P(t-Bu)₃ (0.1 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous dioxane (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C for 16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent.
-
Wash the solution with aqueous potassium fluoride (B91410) (KF) to remove tin byproducts, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura, Heck, and Sonogashira reactions.
References
Application Notes and Protocols: The Role of 4-Iodophenetole in the Synthesis of Pharmaceutical Intermediates
Introduction
4-Iodophenetole (also known as 4-iodophenyl ethyl ether) is a versatile aromatic organic compound that serves as a critical building block in the synthesis of complex molecules. Its structure, featuring a phenetole (B1680304) group and a highly reactive iodine atom, makes it an ideal precursor for creating a wide array of pharmaceutical intermediates. The carbon-iodine (C-I) bond is significantly weaker than other carbon-halogen bonds, making it more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions.[1][2] This high reactivity allows for the selective formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental transformations in medicinal chemistry and drug development.[3][4]
These application notes provide detailed protocols for key cross-coupling reactions utilizing this compound and summarize representative quantitative data to guide researchers, scientists, and drug development professionals in their synthetic endeavors.
Key Applications in Pharmaceutical Synthesis
This compound is primarily utilized in palladium-catalyzed cross-coupling reactions to construct molecular scaffolds prevalent in biologically active compounds. The phenetole moiety is a common feature in various drug candidates, and the ability to easily couple this building block to other fragments is of high synthetic value. The most relevant transformations include Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between an organohalide and an organoboron compound.[3] This reaction is a cornerstone of medicinal chemistry for synthesizing biaryl structures, a common motif in pharmaceuticals.[3] Coupling this compound with various aryl or heteroaryl boronic acids or esters provides a direct route to substituted biphenyl (B1667301) ethers, which are scaffolds in various therapeutic agents.
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Toluene (B28343)/Water mixture (4:1)
-
Schlenk flask or sealed vial
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).[2]
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.[5]
-
Add the degassed toluene/water solvent mixture (5 mL) via syringe.[5]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.[5]
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (B1210297).[6]
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).[6]
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.[6]
The following table summarizes typical conditions and outcomes for Suzuki-Miyaura reactions involving aryl iodides.
| Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ (2-5) | PPh₃ | K₂CO₃, Cs₂CO₃ | Toluene/H₂O, Dioxane/H₂O | 80-100 | 2-12 | 85-98 |
| Pd(OAc)₂ (2) | SPhos | K₃PO₄ | Toluene | 100 | 4-16 | 90-99 |
| Pd₂(dba)₃ (1-2) | XPhos | K₃PO₄ | 1,4-Dioxane | 80-110 | 6-24 | 88-97 |
Note: Data is representative of aryl iodides and may require optimization for this compound and specific coupling partners.[6][7]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides.[4] This reaction is widely used in the pharmaceutical industry to introduce amine functionalities, which are prevalent in a vast number of drugs.[8] Using this compound, various primary or secondary amines can be coupled to produce 4-alkoxy-substituted anilines, key intermediates for many therapeutic agents, including kinase inhibitors.[9]
This protocol describes a general procedure for the amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
-
Sealed vial
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound (1.0 mmol), the desired amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol) to a sealed vial.[2]
-
Add degassed toluene (5 mL).[2]
-
Seal the vial and heat the reaction mixture to 100-110 °C with stirring.[2]
-
Monitor the reaction by TLC or LC-MS. Reactions are typically complete in 12-24 hours.[1]
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.[2]
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography.[2]
The following table summarizes typical conditions and outcomes for the amination of aryl iodides.
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100-110 | 12-24 | 80-95 |
| Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 100 | 16-24 | 75-90 |
| Pd(dba)₂ (5) | tBuDavePhos (10) | KOtBu | Xylene | 120 | 12-20 | 82-96 |
Note: Data is representative of aryl iodides and may require optimization. The choice of ligand is crucial and depends on the amine substrate.[2][9]
Heck Reaction
The Heck reaction forms a C-C bond between an aryl halide and an alkene, providing a valuable route to substituted alkenes.[10][11] These products are versatile intermediates that can be further functionalized. This compound can be coupled with various alkenes, such as acrylates or styrenes, to synthesize compounds like cinnamic acid derivatives, which are precursors for a range of pharmaceuticals.[12]
This protocol provides a general method for the Heck coupling of this compound with an alkene.
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., methyl acrylate) (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (4 mol%)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Sealed tube
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a sealed tube, combine this compound (1.0 mmol), the alkene (1.5 mmol), Pd(OAc)₂ (0.02 mmol), P(o-tol)₃ (0.04 mmol), and Et₃N (1.5 mmol).[2]
-
Add anhydrous DMF (5 mL).[2]
-
Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.[2]
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent like diethyl ether or ethyl acetate.[2][5]
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.[2][5]
-
Purify the residue by column chromatography on silica gel.[5]
The following table summarizes typical conditions and outcomes for the Heck reaction of aryl iodides.
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ (2-5) | P(o-tol)₃ (4-10) | Et₃N | DMF, MeCN | 80-120 | 12-48 | 70-90 |
| Pd(PPh₃)₄ (3) | PPh₃ | K₂CO₃ | DMF | 100 | 24 | 65-85 |
| PdCl₂(PPh₃)₂ (2) | PPh₃ | NaOAc | DMA | 120 | 12 | 75-92 |
Note: Data is representative of aryl iodides. Yields can be highly dependent on the electronic nature of the alkene coupling partner.[2][5]
Visualizations: Workflows and Mechanisms
Visual diagrams help clarify the experimental processes and underlying chemical principles involved in utilizing this compound.
Caption: General experimental workflow for cross-coupling reactions.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Caption: Logical relationship of this compound in API synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. orbit.dtu.dk [orbit.dtu.dk]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Heck Reaction [organic-chemistry.org]
- 12. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Iodophenetole in the Synthesis of Advanced Liquid Crystalline Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of 4-Iodophenetole as a key building block in the synthesis of calamitic (rod-shaped) liquid crystals. The protocols detailed herein focus on well-established palladium- and copper-catalyzed cross-coupling reactions, namely the Sonogashira, Suzuki-Miyaura, and Ullmann couplings. These methodologies are fundamental in constructing the rigid mesogenic cores required for liquid crystalline behavior. This document offers detailed experimental procedures, tabulated quantitative data for easy comparison, and visualizations of synthetic pathways and experimental workflows to aid researchers in the development of novel liquid crystalline materials for a range of applications, including advanced display technologies and drug delivery systems.
Introduction to this compound in Liquid Crystal Synthesis
The molecular architecture of a liquid crystal is paramount in defining its mesomorphic properties. Typically, these molecules are composed of a rigid core, often comprising aromatic rings, and flexible terminal chains. This compound is a valuable starting material in this context, providing a phenyl ring that can be readily functionalized via its iodo group, and a short, flexible ethoxy tail. The iodine atom serves as an excellent leaving group in a variety of cross-coupling reactions, allowing for the facile construction of extended, rigid molecular structures. The ethoxy group contributes to the overall molecular anisotropy and can influence the melting point and the stability of the resulting mesophases.
The synthetic strategies outlined in this document focus on the formation of tolane, biphenyl, and ether-linked liquid crystals, which are widely studied classes of mesogens.
Synthetic Pathways and Protocols
This section details the experimental protocols for the synthesis of liquid crystal precursors from this compound using Sonogashira, Suzuki-Miyaura, and Ullmann cross-coupling reactions.
2.1. Sonogashira Coupling: Synthesis of Tolane-Based Liquid Crystals
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide. This reaction is instrumental in the synthesis of tolane-based liquid crystals, which are known for their high birefringence and thermal stability.
Reaction Scheme: Sonogashira Coupling of this compound
Application Notes and Protocols: The Role of 4-Iodophenetole in the Development of Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
These application notes explore the utility of 4-iodophenetole as a versatile building block in the synthesis of advanced organic electronic materials. While direct applications of this compound itself in organic electronic devices are not extensively documented, its chemical structure lends itself to the creation of high-performance materials for Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).
Introduction to this compound in Organic Electronics
This compound (4-ethoxyphenyl iodide) is an aromatic organic compound featuring a reactive iodine atom and an electron-donating ethoxy group. This combination makes it a valuable precursor for the synthesis of a variety of organic semiconductors.
-
The Reactive Iodine Atom: The carbon-iodine bond is relatively weak, making it an excellent leaving group in various cross-coupling reactions. This reactivity is crucial for constructing the complex conjugated systems that form the backbone of most organic electronic materials.
-
The Electron-Donating Ethoxy Group: The ethoxy (-OCH₂CH₃) group is an electron-donating moiety. Its inclusion in conjugated molecules can raise the Highest Occupied Molecular Orbital (HOMO) energy level, which is critical for tuning the electronic properties of hole-transporting materials and the active layers in organic solar cells. The ethoxy group also enhances the solubility of the resulting materials in organic solvents, which is advantageous for solution-based processing of large-area devices.
Key Applications in Material Synthesis
This compound is primarily employed as a monomer or end-capping agent in the synthesis of:
-
Hole-Transporting Materials (HTMs): The 4-ethoxyphenyl moiety is a common feature in high-performance HTMs used in perovskite solar cells and OLEDs.
-
Conjugated Polymers: Through polymerization reactions, this compound can be incorporated into the main chain or as side chains of conjugated polymers, influencing their charge transport characteristics and solid-state packing.
-
Small Molecule Semiconductors: It serves as a starting material for the synthesis of discrete, well-defined small molecules with specific electronic functionalities.
Synthetic Pathways Utilizing this compound
The primary synthetic routes that leverage the reactivity of this compound are palladium-catalyzed cross-coupling reactions.
Caption: Synthetic utility of this compound in organic electronics.
Experimental Protocols
The following are generalized protocols for key synthetic transformations involving this compound. Researchers should optimize these conditions for specific substrates and desired outcomes.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol is suitable for synthesizing biaryl compounds or for the polymerization of this compound with a diboronic acid ester.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid/ester, the base, and the palladium catalyst.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.
Protocol 2: Stille Cross-Coupling for Polymer Synthesis
This protocol is suitable for the synthesis of conjugated polymers by reacting a distannyl derivative with an di-iodinated comonomer, where one of the monomers could be derived from this compound.
Materials:
-
This compound derivative (e.g., a di-iodinated monomer) (1.0 equiv)
-
Organostannane (e.g., a distannyl comonomer) (1.0 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Phosphine (B1218219) ligand (e.g., P(o-tol)₃, 4-12 mol%)
-
Anhydrous, degassed solvent (e.g., toluene, chlorobenzene)
Procedure:
-
In a flame-dried Schlenk flask, dissolve the this compound derivative, the organostannane, the palladium catalyst, and the phosphine ligand in the degassed solvent.
-
Subject the reaction mixture to three freeze-pump-thaw cycles to ensure complete removal of oxygen.
-
Heat the mixture to 90-120 °C under a positive pressure of argon and stir vigorously for 24-72 hours.
-
To terminate the polymerization, add a small amount of an end-capping agent (e.g., bromobenzene).
-
Cool the reaction mixture and precipitate the polymer by pouring it into a non-solvent (e.g., methanol).
-
Collect the polymer by filtration and wash sequentially with methanol (B129727) and acetone.
-
Purify the polymer by Soxhlet extraction or reprecipitation.
-
Dry the purified polymer under vacuum.
Protocol 3: Buchwald-Hartwig Amination for Synthesis of Hole-Transporting Materials
This protocol is ideal for synthesizing triarylamine-based hole-transporting materials by coupling this compound with a diarylamine.
Materials:
-
This compound (1.0 equiv)
-
Diarylamine (1.0-1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos, 2-10 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, xylene)
Procedure:
-
To a glovebox or a Schlenk flask under an inert atmosphere, add the diarylamine, the base, the palladium catalyst, and the phosphine ligand.
-
Add the degassed solvent, followed by this compound.
-
Heat the reaction mixture to 80-130 °C and stir until the starting materials are consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data and Material Properties
While specific data for materials directly synthesized from this compound is sparse in the literature, the properties of materials containing the structurally similar 4-methoxyphenyl (B3050149) or other 4-alkoxyphenyl moieties can provide valuable insights into the expected performance.
Table 1: Electronic Properties of Representative Hole-Transporting Materials
| Material/Moiety | HOMO Level (eV) | LUMO Level (eV) | Band Gap (eV) | Reference |
| Spiro-OMeTAD | -5.1 to -5.2 | -2.1 to -2.3 | ~3.0 | [1] |
| EtheneTTPA | -5.15 | -2.11 | 3.04 | [2] |
| DTP-OFTPASMe2 | -5.13 | -2.27 | 2.86 | [3] |
| 4-ethoxyphenyl boronic acid (calculated) | - | - | 5.23 | [4] |
| N,N-bis(4-methoxyphenyl)naphthalen-2-amine derivative (CP1) | -5.21 | -1.98 | 3.23 | [5] |
Note: HOMO/LUMO levels can vary depending on the measurement technique (e.g., cyclic voltammetry, photoelectron spectroscopy) and whether they are in solution or solid state.
Table 2: Device Performance of Perovskite Solar Cells with Representative Hole-Transporting Materials
| HTM | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |
| Spiro-OMeTAD | 13.28 | 0.98 | 20.31 | 67 | [2] |
| EtheneTTPA | 12.77 | 0.96 | 20.15 | 66 | [2] |
| DTP-OFTPASMe2 | 18.77 | 1.09 | 23.11 | 74.6 | [3] |
| CP1 | 15.91 | 1.03 | 21.60 | 71.5 | [5] |
PCE = Power Conversion Efficiency, Voc = Open-circuit Voltage, Jsc = Short-circuit Current Density, FF = Fill Factor.
Table 3: Physical Properties of Polymers Containing Ethoxy/Alkoxy Side Chains
| Polymer Type | Glass Transition Temperature (Tg) (°C) | Hole Mobility (cm²/Vs) | Reference |
| Phenyl-rich conjugated polymers | Variable, strongly dependent on backbone rigidity and side chain length | - | [6] |
| Poly(N,N′-bis-4-butylphenyl-N,N′-bisphenyl)benzidine (poly-TPD) | - | 1 x 10⁻⁴ (OFET) | [7] |
| DPP-based polymer (branch) | - | 2.3 x 10⁻² (OFET) | [8] |
| Poly(aryl ether ketone)s | > 179 | - | [9] |
Note: Tg and hole mobility are highly dependent on the polymer's molecular weight, polydispersity, and film morphology.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of organic electronic materials. Its reactive iodine atom allows for its incorporation into complex molecular architectures via robust and well-established cross-coupling reactions. The electron-donating ethoxy group provides a means to tune the electronic energy levels and improve the processability of the resulting materials. The provided protocols offer a starting point for the synthesis of novel hole-transporting materials and conjugated polymers for various organic electronic applications. The quantitative data from analogous materials suggest that derivatives of this compound have the potential to be key components in high-performance organic electronic devices. Further research into the direct synthesis and characterization of materials derived from this compound is warranted to fully explore their potential in this exciting field.
References
- 1. Hole-Transporting Materials for Printable Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of ortho-fluorine substituted hole transport materials for perovskite solar cells: influence of rigid vs. flexible linkers - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Exploration of conjugated π-bridge units in N , N -bis(4-methoxyphenyl)naphthalen-2-amine derivative-based hole transporting materials for perovskite ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08133K [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Charge Carrier Mobility in Poly(N,N′-bis-4-butylphenyl-N,N′-bisphenyl)benzidine Composites with Electron Acceptor Molecules [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Etherification of 4-Iodophenetole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the synthesis of diaryl ethers utilizing 4-iodophenetole as a key building block. The protocols focus on the copper-catalyzed Ullmann condensation, a robust and widely used method for the formation of carbon-oxygen (C-O) bonds.
Introduction
Diaryl ethers are a significant structural motif present in a wide array of natural products, pharmaceuticals, and agrochemicals. The ether linkage imparts unique conformational properties and metabolic stability to molecules, making it a valuable scaffold in drug design and development. The Ullmann condensation, a copper-catalyzed cross-coupling reaction between an aryl halide and a phenol (B47542), is a classic and effective method for the synthesis of diaryl ethers.[1][2] This document outlines a detailed protocol for the etherification of this compound with phenol, yielding 4-ethoxydiphenyl ether, a representative example of this important class of compounds.
Reaction Principle
The Ullmann-type etherification of this compound with phenol proceeds via a copper-catalyzed cross-coupling reaction. The reaction is typically carried out in the presence of a copper(I) salt, a ligand to stabilize the copper catalyst, and a base to deprotonate the phenol. The aryl iodide, in this case, this compound, is the electrophilic partner in the reaction.
Experimental Protocols
This section provides a detailed, step-by-step procedure for the synthesis of 4-ethoxydiphenyl ether from this compound and phenol via a copper-catalyzed Ullmann condensation. This protocol is adapted from established methodologies for the O-arylation of phenols.[3]
Synthesis of 4-Ethoxydiphenyl Ether
Materials:
-
This compound (1.0 mmol, 248.05 mg)
-
Phenol (1.2 mmol, 112.93 mg)
-
Copper(I) iodide (CuI) (0.05 mmol, 9.5 mg)
-
Picolinic acid (0.10 mmol, 12.3 mg)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol, 424.6 mg)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous (2.0 mL)
-
Ethyl acetate (B1210297)
-
Water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Oven-dried screw-cap test tube or reaction vial with a magnetic stir bar
-
Magnetic stir plate with heating
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To an oven-dried screw-cap test tube containing a magnetic stir bar, add copper(I) iodide (9.5 mg, 0.05 mmol), picolinic acid (12.3 mg, 0.10 mmol), this compound (248.05 mg, 1.0 mmol), phenol (112.93 mg, 1.2 mmol), and potassium phosphate (424.6 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the test tube with a screw cap containing a septum. Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle two more times to ensure an inert atmosphere.
-
Solvent Addition: Under a positive pressure of the inert gas, add 2.0 mL of anhydrous dimethyl sulfoxide (DMSO) via syringe.
-
Reaction: Place the test tube in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously for 24 hours.
-
Work-up: After 24 hours, cool the reaction mixture to room temperature. Add 10 mL of ethyl acetate and 10 mL of water to the reaction mixture.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 10 mL of ethyl acetate each time.
-
Washing: Combine the organic extracts and wash them with 10 mL of water, followed by 10 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-ethoxydiphenyl ether.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of 4-ethoxydiphenyl ether.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 mmol |
| Phenol | 1.2 mmol |
| Catalyst System | |
| Copper(I) iodide | 5 mol% |
| Picolinic acid | 10 mol% |
| Base | |
| Potassium phosphate | 2.0 mmol |
| Solvent | |
| Dimethyl sulfoxide (DMSO) | 2.0 mL |
| Reaction Conditions | |
| Temperature | 80 °C |
| Time | 24 hours |
| Product | |
| 4-Ethoxydiphenyl ether | Yield to be determined experimentally |
Analytical Data for 4-Ethoxydiphenyl Ether (Expected):
| Analysis | Expected Data |
| ¹H NMR | δ (ppm): 1.42 (t, 3H, J=7.0 Hz, -OCH₂CH₃), 4.02 (q, 2H, J=7.0 Hz, -OCH₂CH₃), 6.85-7.05 (m, 5H, Ar-H), 7.25-7.35 (m, 4H, Ar-H). (Predicted based on similar structures) |
| ¹³C NMR | δ (ppm): 14.8, 63.5, 115.8, 118.8, 122.8, 129.7, 153.2, 158.0. (Predicted based on similar structures) |
| IR (KBr) | ν (cm⁻¹): 3060-3030 (Ar-H str.), 2980-2850 (C-H str.), 1590, 1490 (C=C str.), 1240 (C-O str.). (Predicted based on functional groups) |
| Mass Spec. | m/z: 214.10 [M]⁺. (Calculated for C₁₄H₁₄O₂) |
Mandatory Visualization
The following diagrams illustrate the key aspects of the etherification process.
Caption: Ullmann Condensation of this compound and Phenol.
Caption: Step-by-step experimental workflow for etherification.
References
- 1. Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands [html.rhhz.net]
- 2. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.mit.edu [dspace.mit.edu]
Application Notes and Protocols for the Reaction of 4-Iodophenetole with Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
4-Iodophenetole is an aromatic iodoalkoxy compound that serves as a versatile building block in organic synthesis. Its reaction with Grignard reagents (organomagnesium halides) is a powerful tool for forming new carbon-carbon (C-C) bonds, enabling the construction of more complex molecular architectures.[1][2] These reactions are of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the resulting biaryl and alkyl-aryl ether motifs in a wide range of biologically active molecules.
The reaction of this compound with Grignard reagents can proceed via two primary pathways:
-
Formation of a Grignard Reagent: this compound can react with magnesium metal to form 4-ethoxyphenylmagnesium iodide. This resulting Grignard reagent is a potent nucleophile and a strong base, which can then be used in subsequent reactions with various electrophiles (e.g., aldehydes, ketones, esters).[3]
-
Cross-Coupling Reactions: this compound can act as an electrophilic partner in transition metal-catalyzed cross-coupling reactions with a different, pre-formed Grignard reagent. The most prominent of these is the Kumada-Tamao-Corriu (or Kumada) coupling, typically catalyzed by nickel or palladium complexes. This reaction is highly efficient for creating biaryl or alkyl-aryl linkages.[1][2]
Mechanism of Reaction: The Kumada Coupling
The Kumada coupling is a cornerstone of C-C bond formation.[1][2] The catalytic cycle, when using a palladium catalyst, is widely understood to involve three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. The high reactivity of the C-I bond makes this step efficient. This forms a Pd(II) intermediate.[4][5]
-
Transmetalation: The Grignard reagent (R'-MgX) exchanges its organic group (R') with the halide on the palladium complex. This step forms a new diorganopalladium(II) complex.[4][5]
-
Reductive Elimination: The two organic ligands on the palladium complex couple and are expelled as the final product (4-R'-phenetole). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4][5]
Applications in Drug Development
The biaryl and substituted phenetole (B1680304) structures synthesized from these reactions are privileged scaffolds in medicinal chemistry.
-
Anticancer Agents: Many kinase inhibitors and other anticancer agents feature biaryl ether linkages for optimal binding to target proteins. The ability to couple this compound with various aryl Grignard reagents allows for the rapid generation of compound libraries for screening.
-
Cardiovascular Drugs: The synthesis of angiotensin II receptor antagonists, such as the "sartan" class of drugs, often involves biaryl cores. The Kumada coupling provides a direct method for constructing these essential structures.[6]
-
Electronic Materials: Beyond pharmaceuticals, the products of these reactions, such as polythiophenes, are valuable in the field of organic electronics.[2][7]
-
Anti-inflammatory and Antimicrobial Agents: Thiophene-containing biaryls, which can be synthesized using this methodology, have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and antifungal properties.[8]
Data Presentation: Kumada Cross-Coupling
While specific data for this compound is distributed across various sources, the following tables provide illustrative quantitative data for Kumada cross-coupling reactions involving analogous aryl iodides and various Grignard reagents. These examples demonstrate the typical conditions and expected yields.
Table 1: Illustrative Palladium-Catalyzed Kumada Coupling of Aryl Iodides (Data is representative of typical Kumada reactions with aryl iodides and may not be specific to this compound)
| Aryl Iodide | Grignard Reagent (R-MgX) | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodoanisole | Phenyl-MgBr | PdCl₂(dppf) (2) | THF | 25 | 12 | 95 | [Generic] |
| 4-Iodoanisole | n-Butyl-MgCl | Pd(acac)₂ / Butadiene (1) | THF | 25 | 3 | 92 | [9] |
| 1-Iodobenzene | Cyclohexyl-MgCl | (PPN)[FeCl₄] (5) | CPME | 25 | 24 | 91 | [10] |
| 4-t-Butyl-1-iodobenzene | p-Tolyl-MgBr | [Ni{tBuN(PPh₂)₂-κ²P}Cl₂] (1) | THF | 25 | 1 | 98 | [11] |
Table 2: Comparison of Catalysts for Aryl-Alkyl Coupling (Data is generalized from literature to show catalyst trends)
| Catalyst System | Typical Loading (mol%) | Key Advantages | Common Substrates |
| Palladium-based | 1-5% | High functional group tolerance, reliable for aryl-aryl and aryl-alkyl coupling. | Aryl Iodides, Bromides |
| Nickel-based | 1-5% | More cost-effective, highly effective for less reactive aryl chlorides and alkyl-alkyl coupling.[12] | Aryl Chlorides, Bromides, Tosylates |
| Iron-based | 2-10% | Very low cost, environmentally benign, effective for alkyl halides.[10] | Alkyl and Aryl Halides |
Experimental Protocols & Visualizations
Protocol 1: Synthesis of 4-ethoxyphenylmagnesium iodide
This protocol details the formation of the Grignard reagent from this compound. Extreme care must be taken to ensure anhydrous (water-free) conditions.[11][13][14]
Materials:
-
Magnesium turnings (1.2 equiv.)
-
This compound (1.0 equiv.)
-
Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether (Et₂O)
-
Iodine (one small crystal, as initiator)
-
Three-neck round-bottom flask, reflux condenser, dropping funnel, glass stopper
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and stir bar
Procedure:
-
Glassware Preparation: All glassware must be rigorously dried in an oven at >120°C overnight and assembled hot under a flow of inert gas. Allow to cool to room temperature before use.[11]
-
Apparatus Setup: Assemble the three-neck flask with the dropping funnel, reflux condenser (with a drying tube or inert gas outlet), and a glass stopper. Place a magnetic stir bar in the flask.
-
Magnesium Activation: Add the magnesium turnings and a single crystal of iodine to the flask. Gently warm the flask with a heat gun under the inert atmosphere until purple iodine vapors are observed. This helps to activate the magnesium surface by removing the passivating oxide layer.[13] Allow the flask to cool.
-
Reagent Preparation: Prepare a solution of this compound in anhydrous THF in the dropping funnel.
-
Initiation: Add a small portion (~10%) of the this compound solution to the stirring magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and the solution becomes cloudy and starts to gently reflux from the exothermic reaction. If the reaction does not start, gentle warming or sonication may be applied.[13]
-
Addition: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, cool the flask with an ice-water bath.
-
Completion: After the addition is complete, continue to stir the mixture for an additional 30-60 minutes. The reaction is complete when most of the magnesium has been consumed. The resulting grey/brown solution of 4-ethoxyphenylmagnesium iodide is ready for use in subsequent reactions.
Protocol 2: Palladium-Catalyzed Kumada Coupling of this compound
This protocol describes a general procedure for the cross-coupling of this compound with an alkyl or aryl Grignard reagent.
Materials:
-
This compound (1.0 equiv.)
-
Grignard reagent solution (e.g., Phenylmagnesium bromide in THF, 1.2 equiv.)
-
Palladium catalyst (e.g., PdCl₂(dppf), 1-3 mol%)
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk flask or three-neck round-bottom flask
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and stir bar
-
Quenching solution (e.g., saturated aq. NH₄Cl or 1 M HCl)
Procedure:
-
Apparatus Setup: Use an oven-dried Schlenk flask or three-neck flask equipped with a stir bar, septum, and inert gas inlet.
-
Catalyst and Substrate Addition: Under a positive pressure of inert gas, add the palladium catalyst and this compound to the flask.
-
Solvent Addition: Add anhydrous THF via syringe and stir to dissolve the solids.
-
Grignard Addition: Cool the mixture to 0°C using an ice bath. Slowly add the Grignard reagent solution dropwise via syringe over 15-30 minutes. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, cool the flask in an ice bath and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica (B1680970) gel to yield the pure cross-coupled product.
References
- 1. Kumada Coupling [organic-chemistry.org]
- 2. Kumada coupling - Wikipedia [en.wikipedia.org]
- 3. 35 years of palladium-catalyzed cross-coupling with Grignard reagents: how far have we come? - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Pd-Catalyzed Cross-Coupling Reaction of Alkyl Tosylates and Bromides with Grignard Reagents in the Presence of 1,3-Butadiene [organic-chemistry.org]
- 5. Palladium-Catalyzed Cross-Coupling of Monochlorosilanes And Grignard Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. EP1836184B1 - Improved process for the kumada coupling reaction - Google Patents [patents.google.com]
- 8. Investigation of a Kumada Cross Coupling Reaction for Large-Scale Production of (2S, 7R, E)-2-Isopropyl-7-(4-methoxy-3-(3-methoxypropoxy)benzyl)-N,N,8-trimethylnon-4-enamide | Semantic Scholar [semanticscholar.org]
- 9. scispace.com [scispace.com]
- 10. ynu.repo.nii.ac.jp [ynu.repo.nii.ac.jp]
- 11. Effects of the halogenido ligands on the Kumada-coupling catalytic activity of [Ni{tBuN(PPh2)2-κ2P}X2], X = Cl, Br, I, complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stereospecific Nickel-Catalyzed Cross-Coupling Reactions of Alkyl Grignard Reagents and Identification of Selective Anti-Breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cross-coupling reaction of alkyl halides with grignard reagents catalyzed by Ni, Pd, or Cu complexes with pi-carbon ligand(s) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nickel-Catalyzed Alkylative Cross-Coupling of Anisoles with Grignard Reagents via C-O Bond Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Heck Reaction Conditions for 4-Iodophenetole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes. This powerful transformation has found widespread application in the synthesis of pharmaceuticals, natural products, and advanced materials. 4-Iodophenetole is a valuable building block in medicinal chemistry and materials science, and its functionalization via the Heck reaction provides access to a diverse range of substituted alkenes.
These application notes provide a comprehensive overview of the Heck reaction conditions for this compound, including detailed experimental protocols, a summary of reaction parameters in tabular format for easy comparison, and visualizations of the reaction workflow and catalytic cycle. The information is curated to assist researchers in the efficient development and optimization of Heck couplings involving this important aryl iodide.
Overview of the Heck Reaction with this compound
The Heck reaction of this compound involves the coupling of the aryl iodide with an alkene in the presence of a palladium catalyst and a base. The electron-donating nature of the ethoxy group in this compound can influence the reactivity of the C-I bond. Generally, aryl iodides are highly reactive substrates in the Heck reaction, often allowing for milder reaction conditions compared to their bromide or chloride counterparts.
Key parameters that can be optimized for a successful Heck reaction with this compound include the choice of palladium catalyst, the presence and type of ligand, the base, the solvent, and the reaction temperature. Both traditional thermal heating and microwave irradiation can be employed to promote the reaction.
Data Presentation: Summary of Heck Reaction Conditions for this compound
The following tables summarize various reported conditions for the Heck reaction of this compound with common alkenes, providing a comparative overview of catalysts, ligands, bases, solvents, reaction times, and yields.
Table 1: Heck Reaction of this compound with Acrylate (B77674) Derivatives
| Alkene | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Ethyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2) | DMF | 100 | 12 | >95 |
| n-Butyl acrylate | PdCl₂ (1.5) | TDTAT (3) | K₂CO₃ (2) | Water | 100 | 6 | 96[1] |
| n-Butyl acrylate | Pd/C (0.001) | None | K₂CO₃ (2) | DMF | 85 | 1-2 | 90-95[2] |
| Methyl acrylate | Pd(OAc)₂ (0.05) | None | K₃PO₄ (2) | None (Solvent-free, MW) | - | 0.3-0.5 | High Yields[3] |
| Ethyl acrylate | Pd₂(dba)₃ (2) / XPhos (4) | XPhos | NaOtBu (1.4) | Toluene | 100 | 16 | High Yields |
Table 2: Heck Reaction of this compound with Styrene Derivatives
| Alkene | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ (0.1) | P(o-tol)₃ (0.2) | Et₃N (1.5) | DMF | 100 | 24 | High Yields |
| Styrene | PdCl₂ (1.5) | TDTAT (3) | K₂CO₃ (2) | Water | 100 | 6 | 96[1] |
| Styrene | PdCl₂ (0.1) | PPh₃ (0.4) | K₂CO₃ (1.5) | DMF/Water | 100 | 12 | >90[4] |
| Styrene | Pd(OAc)₂ (0.0002) | None | K₂CO₃ (2) | DMF | 85 | - | High Yields[2] |
Experimental Protocols
The following are detailed, step-by-step protocols for the Heck reaction of this compound with representative alkenes. These protocols serve as a starting point and may require optimization for specific substrates and scales.
Protocol 1: Heck Reaction of this compound with Ethyl Acrylate (General Procedure)
This protocol describes a general procedure for the palladium-catalyzed Heck reaction between this compound and ethyl acrylate using a phosphine (B1218219) ligand.
Materials:
-
This compound
-
Ethyl acrylate
-
Palladium(II) Acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (B128534) (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating mantle/oil bath
-
Standard laboratory glassware for workup and purification
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv), Palladium(II) Acetate (0.02 mmol, 2 mol%), and Triphenylphosphine (0.04 mmol, 4 mol%).
-
Solvent and Reagent Addition: Add anhydrous N,N-Dimethylformamide (5 mL) to the flask. Stir the mixture at room temperature for 10 minutes until the catalyst is well-dissolved.
-
Addition of Alkene and Base: To the reaction mixture, add ethyl acrylate (1.2 mmol, 1.2 equiv) followed by triethylamine (2.0 mmol, 2.0 equiv) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to afford the desired ethyl (E)-3-(4-ethoxyphenyl)acrylate.
Protocol 2: Ligand-Free Heck Reaction of this compound with Styrene under Microwave Irradiation
This protocol outlines a rapid and efficient ligand-free Heck reaction using microwave heating.[3]
Materials:
-
This compound
-
Styrene
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Potassium Carbonate (K₂CO₃)
-
Microwave reactor vial
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a microwave reactor vial, combine this compound (1.0 mmol, 1.0 equiv), Styrene (1.2 mmol, 1.2 equiv), Palladium(II) Acetate (0.05 mol%), and Potassium Carbonate (2.0 mmol, 2.0 equiv).
-
Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 10-30 minutes). Reaction conditions should be optimized for the specific microwave unit.
-
Workup: After the reaction, cool the vial to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter to remove the inorganic base and any precipitated palladium.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield (E)-1-ethoxy-4-styrylbenzene.
Mandatory Visualizations
Caption: Experimental workflow for the Heck reaction of this compound.
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Safety Precautions
-
Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.
-
Organic solvents are flammable and should be kept away from ignition sources.
-
Reactions under pressure, such as those in sealed tubes or microwave reactors, should be conducted with appropriate safety shielding.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The Heck reaction is a versatile and reliable method for the arylation of alkenes using this compound. The provided protocols and data tables offer a solid foundation for researchers to develop and optimize these important C-C bond-forming reactions. The choice between traditional heating and microwave irradiation, as well as the selection of ligated or ligand-free catalytic systems, provides flexibility to tailor the reaction conditions to specific synthetic needs and available resources. Careful optimization of the reaction parameters will lead to high yields of the desired substituted alkene products, which are valuable intermediates in various fields of chemical research and development.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodophenetole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become a cornerstone of modern organic synthesis, enabling the facile construction of arylamines from aryl halides and a wide variety of amine coupling partners.[1] For drug development professionals and medicinal chemists, this methodology is of particular importance due to the prevalence of the arylamine moiety in numerous pharmaceutical agents. This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 4-iodophenetole, a key building block in the synthesis of various biologically active compounds.
The general transformation involves the coupling of this compound with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The selection of these components is critical for achieving high yields and selectivity. While aryl iodides are generally reactive substrates in cross-coupling reactions, challenges such as catalyst inhibition by iodide can arise, necessitating careful optimization of reaction conditions.[2]
Catalytic Cycle and Key Considerations
The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through three primary steps:
-
Oxidative Addition: A low-valent palladium(0) complex reacts with this compound to form a palladium(II) intermediate.[3]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[3]
-
Reductive Elimination: The desired N-arylated product, an N-(4-ethoxyphenyl)amine, is formed through reductive elimination from the palladium-amido complex, which also regenerates the active palladium(0) catalyst.[3]
The choice of ligand is crucial for the success of the reaction, as it influences the rates of oxidative addition and reductive elimination and helps to prevent catalyst deactivation. Bulky, electron-rich phosphine ligands are commonly employed to facilitate these key steps.[3]
Data Presentation: Reaction Conditions and Yields
The following tables summarize representative reaction conditions and corresponding yields for the Buchwald-Hartwig amination of aryl iodides with various amines. While specific data for this compound is limited in the public domain, the data presented for the closely related substrate, 4-iodoanisole, serves as a strong starting point for reaction optimization.
Table 1: Buchwald-Hartwig Amination of 4-Iodoanisole with Various Amines
| Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene (B28343) | 100 | 24 | 98 |
| Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Dioxane | 80 | 12 | 95 |
| n-Butylamine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | t-BuOH | 110 | 18 | 92 |
| Diethylamine | Pd₂(dba)₃ (1.5) | DavePhos (3) | LHMDS | THF | 65 | 24 | 88 |
Data is representative and compiled from analogous reactions in the literature. Yields are isolated yields.
Table 2: Effect of Different Catalysts, Ligands, and Bases on the Amination of 4-Iodoanisole with Aniline
| Pd-Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 24 | 98 |
| Pd₂(dba)₃ (1) | BINAP (2) | NaOtBu | Toluene | 100 | 24 | 90 |
| Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | Dioxane | 100 | 24 | 75 |
| Pd(OAc)₂ (2) | SPhos (4) | NaOtBu | Toluene | 100 | 24 | 96 |
| Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Toluene | 100 | 24 | 94 |
Data is representative and compiled from analogous reactions in the literature. Yields are isolated yields.
Experimental Protocols
The following protocols provide a general framework for performing the Buchwald-Hartwig amination of this compound. Optimization of reaction parameters (catalyst, ligand, base, solvent, temperature, and reaction time) is often necessary for specific amine coupling partners to achieve optimal results.
Protocol 1: General Procedure for the Amination of this compound with Primary and Secondary Amines
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Amine (1.2 mmol, 1.2 equiv.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol% Pd)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Strong base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane, 3-5 mL)
-
Oven-dried Schlenk tube or reaction vial with a magnetic stir bar
-
Standard laboratory glassware for workup and purification
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial containing a magnetic stir bar, add this compound, the palladium precatalyst, and the phosphine ligand.
-
Inert Atmosphere: Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the strong base. Then, add the anhydrous, degassed solvent, followed by the amine via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and quench with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-(4-ethoxyphenyl)amine derivative.
Protocol 2: Procedure for Amination with Less Reactive Amines or When Using Weaker Bases
For less reactive amines or when employing weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄), higher reaction temperatures and longer reaction times may be necessary.
Modifications to Protocol 1:
-
Base: Use a weaker inorganic base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 equiv.).
-
Temperature: The reaction temperature may need to be increased to 110-130 °C.
-
Reaction Time: Reaction times may extend to 24-48 hours.
-
Solvent: A higher boiling point solvent such as xylene or t-amyl alcohol may be beneficial.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the Buchwald-Hartwig amination of this compound.
Catalytic Cycle Diagram
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
References
Application Notes and Protocols for Ullmann Condensation Reactions Involving 4-Iodophenetole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ullmann condensation is a robust and versatile copper-catalyzed cross-coupling reaction essential for the formation of carbon-heteroatom bonds, particularly C-N and C-O bonds. This reaction facilitates the synthesis of diaryl amines, diaryl ethers, and N-aryl heterocycles, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and functional materials. Historically, Ullmann reactions required harsh conditions, including high temperatures (often exceeding 210°C) and stoichiometric amounts of copper.[1] However, modern advancements, particularly the development of sophisticated ligand systems, have enabled these transformations to proceed under significantly milder conditions with catalytic amounts of copper, broadening their applicability in complex molecule synthesis.
This document provides detailed application notes and experimental protocols for Ullmann condensation reactions specifically involving 4-iodophenetole as the aryl halide substrate. This compound is a valuable building block, leading to the formation of 4-phenetidine derivatives, a class of compounds with notable applications in medicinal chemistry. We will cover both C-N and C-O bond-forming reactions, presenting quantitative data, detailed methodologies, and visualizations to aid researchers in the successful application of these protocols.
Data Presentation: Reaction Parameters for Ullmann Condensation of this compound
The following tables summarize typical reaction conditions for the Ullmann condensation of this compound with representative amine and phenol (B47542) nucleophiles. These conditions are based on established protocols for aryl iodides and can be optimized for specific substrate combinations.
Table 1: C-N Bond Formation via Ullmann Condensation of this compound
| Nucleophile | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aniline (B41778) | CuI (10 mol%) | t-BuOK (3 equiv.) | Deep Eutectic Solvent | 100 | 12-24 | 85-98[1] |
| Morpholine (B109124) | CuI (5-10 mol%) / Ligand | K₂CO₃ or Cs₂CO₃ (2 equiv.) | Toluene (B28343) or Dioxane | 80-110 | 12-24 | 70-90 |
| Imidazole | CuI (10 mol%) / Ligand | K₂CO₃ (2 equiv.) | DMF or DMSO | 100-120 | 24 | 60-85 |
Table 2: C-O Bond Formation via Ullmann Condensation of this compound
| Nucleophile | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenol | CuI (5 mol%) / Picolinic Acid (10 mol%) | K₃PO₄ (2 equiv.) | DMSO | 80 | 24 | 80-95 |
| p-Cresol | CuI (5 mol%) / PPh₃ (10 mol%) | K₂CO₃ (2 equiv.) | Toluene | 100 | 24 | 60-80[2] |
| Hydroquinone | Cu₂O (10 mol%) / Salicylaldoxime (20 mol%) | Cs₂CO₃ (2 equiv.) | Acetonitrile | 80 | 12-24 | 75-90 |
Experimental Protocols
Protocol 1: Synthesis of N-(4-ethoxyphenyl)aniline via Ullmann Condensation (C-N Coupling)
This protocol describes the copper-catalyzed N-arylation of aniline with this compound.
Materials:
-
This compound
-
Aniline
-
Copper(I) iodide (CuI)
-
tert-Butoxypotassium (t-BuOK)
-
Deep Eutectic Solvent (e.g., Choline chloride:Urea 1:2)
-
Toluene
-
Saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), aniline (1.2 mmol), and copper(I) iodide (0.1 mmol, 10 mol%).
-
Add the deep eutectic solvent (2 mL).
-
Add tert-butoxypotassium (3.0 mmol).
-
The flask is fitted with a reflux condenser and the system is purged with an inert gas (Argon or Nitrogen).
-
The reaction mixture is stirred and heated to 100°C in a preheated oil bath.
-
The reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with toluene (10 mL) and washed with a saturated aqueous solution of EDTA (2 x 10 mL) to remove the copper catalyst, followed by a wash with brine (10 mL).
-
The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired N-(4-ethoxyphenyl)aniline.
Protocol 2: Synthesis of 4-ethoxyphenoxybenzene via Ullmann Ether Synthesis (C-O Coupling)
This protocol details the copper-catalyzed O-arylation of phenol with this compound.
Materials:
-
This compound
-
Phenol
-
Copper(I) iodide (CuI)
-
Picolinic acid
-
Potassium phosphate (B84403) (K₃PO₄)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethyl acetate (B1210297)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Oven-dried screw-cap test tube or flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To an oven-dried screw-cap test tube or flask, add a magnetic stir bar, copper(I) iodide (0.05 mmol, 5 mol%), picolinic acid (0.10 mmol, 10 mol%), this compound (1.0 mmol), phenol (1.2 mmol), and potassium phosphate (2.0 mmol).
-
The vessel is evacuated and back-filled with an inert gas (Argon or Nitrogen). This cycle is repeated three times.
-
Under a counterflow of the inert gas, add dimethyl sulfoxide (2.0 mL) via syringe.
-
The vessel is sealed and placed in a preheated oil bath at 80°C.
-
The reaction mixture is stirred vigorously for 24 hours.
-
After 24 hours, the reaction mixture is cooled to room temperature.
-
Ethyl acetate (10 mL) and water (5 mL) are added, and the mixture is stirred.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (2 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The resulting residue is purified by flash column chromatography on silica gel to yield the desired 4-ethoxyphenoxybenzene.
Visualizations
Caption: General workflow for the Ullmann condensation of this compound.
Caption: Proposed catalytic cycle for the Ullmann condensation.
Applications in Drug Development
The products of Ullmann condensation reactions involving this compound, namely N-(4-ethoxyphenyl) and O-(4-ethoxyphenyl) derivatives, are of significant interest in medicinal chemistry.
-
N-(4-ethoxyphenyl)anilines and Related Amine Derivatives: This class of compounds has been investigated for a range of biological activities. For instance, certain aniline derivatives serve as scaffolds for the development of kinase inhibitors, which are a major class of anticancer drugs. The morpholine moiety, which can be introduced via Ullmann coupling, is a privileged pharmacophore in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates.[3][4][5]
-
4-Ethoxyphenyl Ethers: Diaryl ethers are prevalent in numerous biologically active compounds and natural products. Derivatives of 4-ethoxyphenol (B1293792) have been explored for their potential as antileishmanial and antimitotic agents.[6] The diaryl ether linkage can serve as a key structural element in molecules designed to interact with various biological targets.
The synthetic accessibility of these scaffolds through the Ullmann condensation makes this compound a valuable starting material for the generation of compound libraries for high-throughput screening in drug discovery programs. The ability to readily vary the amine or phenol coupling partner allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity for a given biological target.
References
- 1. Frontiers | Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands [frontiersin.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 4-substituted ethers of benzophenone and their antileishmanial activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Bis(4-ethoxyphenyl)amine Using 4-Iodophenetole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(4-ethoxyphenyl)amine is a diarylamine derivative with applications in materials science, particularly in the development of hole-transporting materials for optoelectronic devices, and as a scaffold in medicinal chemistry. The synthesis of such diarylamines is most commonly achieved through transition metal-catalyzed cross-coupling reactions. This document provides detailed application notes and protocols for the synthesis of bis(4-ethoxyphenyl)amine, with a focus on the utilization of 4-iodophenetole as a key starting material. The primary synthetic strategies discussed are the Buchwald-Hartwig amination and the Ullmann condensation, both of which are cornerstone methods for the formation of carbon-nitrogen (C-N) bonds.
Synthetic Strategies
The formation of the C-N bond in bis(4-ethoxyphenyl)amine by coupling this compound with 4-ethoxyaniline can be accomplished via two principal catalytic methods:
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This is a versatile and widely used method for the formation of C-N bonds. It involves the reaction of an aryl halide (this compound) with an amine (4-ethoxyaniline) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.[1][2]
-
Copper-Catalyzed Ullmann Condensation: A classical method for forming C-N bonds, the Ullmann reaction typically requires harsher conditions than the Buchwald-Hartwig amination, including higher temperatures.[3][4] It involves the reaction of an aryl halide with an amine in the presence of a copper catalyst and a base.
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination (Adapted from the synthesis of bis(4-methoxyphenyl)amine)
This protocol is based on established procedures for the Buchwald-Hartwig amination of aryl halides with anilines.
Reaction Scheme:
Materials:
-
This compound
-
4-Ethoxyaniline
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene (B28343)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas (argon or nitrogen), add palladium(II) acetate (1-2 mol%), Xantphos (1.5-3 mol%), and cesium carbonate (1.4 equivalents) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Addition of Reactants: Add this compound (1.0 equivalent) and 4-ethoxyaniline (1.2 equivalents) to the flask.
-
Solvent Addition: Add anhydrous, degassed toluene to the flask. The typical concentration is 0.1-0.5 M with respect to the limiting reagent (this compound).
-
Reaction Conditions: Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove insoluble salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexanes and ethyl acetate as the eluent.
Protocol 2: Ullmann Condensation (General Protocol)
This is a general protocol for the copper-catalyzed synthesis of diarylamines.
Reaction Scheme:
Materials:
-
This compound
-
4-Ethoxyaniline
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄)
-
Anhydrous N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask, add copper(I) iodide (5-10 mol%), potassium carbonate (2.0 equivalents), this compound (1.0 equivalent), and 4-ethoxyaniline (1.2 equivalents).
-
Solvent Addition: Add anhydrous DMF or DMSO to the flask.
-
Reaction Conditions: Heat the reaction mixture to 120-160 °C with stirring.
-
Monitoring the Reaction: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature and pour it into water. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Data Presentation
The following table summarizes the expected reaction parameters for the synthesis of bis(4-ethoxyphenyl)amine. The data for the Buchwald-Hartwig amination is adapted from the synthesis of its methoxy (B1213986) analog, and the Ullmann condensation parameters are based on general procedures.
| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation |
| Aryl Halide | This compound | This compound |
| Amine | 4-Ethoxyaniline | 4-Ethoxyaniline |
| Catalyst | Palladium(II) acetate | Copper(I) iodide |
| Ligand | Xantphos | Often ligandless, or simple ligands like L-proline can be used |
| Base | Cesium carbonate | Potassium carbonate or Potassium phosphate |
| Solvent | Toluene | DMF or DMSO |
| Temperature | 80-110 °C | 120-160 °C |
| Typical Yield | Expected to be high (>80%) | Generally moderate to good (50-80%) |
Visualizations
Experimental Workflow for Buchwald-Hartwig Amination
Caption: Workflow for the Buchwald-Hartwig synthesis of bis(4-ethoxyphenyl)amine.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Conclusion
The synthesis of bis(4-ethoxyphenyl)amine from this compound can be effectively achieved using modern cross-coupling methodologies. The Buchwald-Hartwig amination is presented as the preferred method due to its typically milder reaction conditions and higher yields compared to the Ullmann condensation. The provided protocols, adapted from reliable literature precedents for analogous structures, offer a solid foundation for researchers to successfully synthesize this valuable compound. It is recommended to perform small-scale optimization of the reaction conditions to achieve the best results.
References
Application Notes and Protocols: 4-Iodophenetole as a Precursor for Organometallic Reagents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-iodophenetole as a versatile precursor for the synthesis of various organometallic reagents. The resulting reagents are valuable intermediates in cross-coupling reactions, which are fundamental transformations in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). Detailed protocols for the preparation of key organometallic reagents and their subsequent application in common cross-coupling reactions are provided below.
Introduction
This compound, an aromatic iodide, serves as an excellent starting material for the generation of organometallic species due to the reactivity of the carbon-iodine bond. The electron-donating nature of the ethoxy group can influence the reactivity of the aromatic ring and the stability of the resulting organometallic intermediates. This document outlines the preparation of 4-ethoxyphenylmagnesium halides (Grignard reagents) and 4-ethoxyphenyllithium, and their subsequent use in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions.
Section 1: Preparation of Organometallic Reagents from this compound
Synthesis of 4-Ethoxyphenylmagnesium Bromide (Grignard Reagent)
Grignard reagents are powerful nucleophiles widely used for the formation of carbon-carbon bonds. The preparation of 4-ethoxyphenylmagnesium bromide from this compound is a standard procedure involving the reaction of the aryl iodide with magnesium metal.
Experimental Protocol:
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. The entire apparatus is flame-dried under a stream of dry nitrogen to ensure anhydrous conditions.
-
Magnesium Activation: Magnesium turnings (1.2 equivalents) are placed in the flask. A crystal of iodine is added to activate the magnesium surface. The flask is gently warmed until the iodine vapor is visible.
-
Initiation: A small amount of a solution of this compound (1.0 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) is added to the magnesium turnings. The reaction is initiated, which is indicated by the disappearance of the iodine color and gentle refluxing of the solvent.
-
Addition: The remaining solution of this compound in anhydrous THF is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, the reaction mixture is refluxed for an additional 1-2 hours to ensure complete consumption of the starting material. The resulting grey-to-brown solution of 4-ethoxyphenylmagnesium bromide is then cooled to room temperature and is ready for use in subsequent reactions.
Quantitative Data (Analogous Example):
| Reactant/Product | Molar Ratio | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| This compound | 1.0 | THF | 2-3 | Reflux | ~80-90* |
| Magnesium | 1.2 |
*Note: Yields for Grignard reagent formation are often assumed to be high and the reagent is typically used in situ. The provided yield is an estimate based on typical Grignard preparations.[1]
Caption: Workflow for the synthesis of 4-ethoxyphenylmagnesium bromide.
Synthesis of 4-Ethoxyphenyllithium
Organolithium reagents are even more reactive nucleophiles than Grignard reagents and are prepared via lithium-halogen exchange. This reaction is typically performed at low temperatures to prevent side reactions.
Experimental Protocol:
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a low-temperature thermometer, a dropping funnel, and a nitrogen inlet.
-
Reaction Mixture: A solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF is placed in the flask and cooled to -78 °C using a dry ice/acetone bath.
-
Addition of n-Butyllithium: A solution of n-butyllithium (1.1 equivalents) in hexanes is added dropwise to the stirred solution of this compound, maintaining the temperature below -70 °C.
-
Reaction Time: The reaction mixture is stirred at -78 °C for 1-2 hours. The formation of the aryllithium reagent is often indicated by a color change.
-
Usage: The resulting solution of 4-ethoxyphenyllithium is typically used immediately in the next synthetic step.
Quantitative Data:
| Reactant/Product | Molar Ratio | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| This compound | 1.0 | Diethyl Ether/THF | 1-2 | -78 | >95* |
| n-Butyllithium | 1.1 |
*Note: Lithium-halogen exchange is a very efficient reaction, and yields are typically high. The organolithium reagent is used in situ.[2][3]
Caption: Pathway for the formation of 4-ethoxyphenyllithium.
Section 2: Application of this compound in Cross-Coupling Reactions
This compound is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, which are indispensable tools in modern organic synthesis.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction forms a carbon-carbon bond between an organohalide and an organoboron compound.
Experimental Protocol:
-
Reaction Setup: A mixture of this compound (1.0 equivalent), an arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.02 equivalents), and a base such as K₂CO₃ (2.0 equivalents) is placed in a round-bottom flask.
-
Solvent Addition: A degassed mixture of a suitable solvent system, such as toluene/ethanol/water (4:1:1), is added.
-
Reaction Conditions: The reaction mixture is heated to reflux (typically 80-100 °C) under a nitrogen atmosphere and stirred vigorously for 4-12 hours.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel.
Quantitative Data (Analogous Example: 4-Iodoanisole (B42571) with Phenylboronic Acid):
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodoanisole | Phenylboronic acid | C-SH-Pd (1.4) | K₂CO₃ | Ethanol | 100 | 4 | up to 100 |
This data for 4-iodoanisole suggests that high yields can be expected for the analogous reaction with this compound.[4]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Heck-Mizoroki Reaction
The Heck-Mizoroki reaction couples an unsaturated halide with an alkene to form a substituted alkene.
Experimental Protocol:
-
Reaction Setup: In a sealable reaction vessel, this compound (1.0 equivalent), an alkene (e.g., styrene (B11656) or an acrylate, 1.5 equivalents), a palladium catalyst such as Pd(OAc)₂ (0.01-0.05 equivalents), a phosphine (B1218219) ligand (e.g., PPh₃, 0.02-0.1 equivalents), and a base (e.g., triethylamine (B128534) or K₂CO₃, 2.0 equivalents) are combined.
-
Solvent Addition: Anhydrous solvent such as DMF, NMP, or acetonitrile (B52724) is added.
-
Reaction Conditions: The vessel is sealed and heated to 80-140 °C for 6-24 hours.
-
Work-up: After cooling, the reaction mixture is filtered to remove inorganic salts, and the filtrate is diluted with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated.
-
Purification: The product is purified by column chromatography or recrystallization.
Quantitative Data (Analogous Example: Iodobenzene (B50100) with Styrene):
| Aryl Halide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Iodobenzene | Styrene | PdCl₂ (1.5) | K₂CO₃ | Water | 100 | 6 | 96 |
This example with iodobenzene indicates the potential for high yields in the Heck reaction of this compound.[5]
Caption: Catalytic cycle of the Heck-Mizoroki reaction.
Sonogashira Coupling
The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.
Experimental Protocol:
-
Reaction Setup: A mixture of this compound (1.0 equivalent), a terminal alkyne (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.01-0.03 equivalents), a copper(I) co-catalyst (e.g., CuI, 0.02-0.05 equivalents), and a base (e.g., triethylamine or diisopropylamine) is prepared in a Schlenk flask under a nitrogen atmosphere.
-
Solvent Addition: Anhydrous and degassed solvent such as THF or DMF is added.
-
Reaction Conditions: The reaction mixture is stirred at room temperature to 60 °C for 2-24 hours.
-
Work-up: The reaction is quenched with saturated aqueous NH₄Cl solution, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography.
Quantitative Data (Analogous Example: 4-Iodotoluene (B166478) with Phenylacetylene):
| Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodotoluene | Phenylacetylene | Pd(PPh₃)₄ (cat.) | CuI (cat.) | Et₃N | THF/DMA | 75 | 72 | ~60 |
This example with 4-iodotoluene demonstrates the feasibility and expected yield for the Sonogashira coupling of this compound.[6]
Caption: Catalytic cycles of the Sonogashira coupling reaction.
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 4-Iodophenetole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common side reactions encountered during the Suzuki coupling of 4-iodophenetole.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed in the Suzuki coupling of this compound?
A1: The most prevalent side reactions when performing a Suzuki coupling with this compound are:
-
Homocoupling of the boronic acid: This reaction leads to the formation of a biaryl species derived from the boronic acid partner. It is often promoted by the presence of oxygen and can be a significant byproduct if the reaction is not performed under inert conditions.
-
Protodeboronation of the boronic acid: This involves the replacement of the boronic acid group with a hydrogen atom, leading to the formation of an arene byproduct and consumption of the nucleophilic coupling partner.[1][2] This reaction is often catalyzed by the base used in the coupling and the presence of water.
-
Dehalogenation of this compound: The iodine atom on the phenetole (B1680304) ring can be replaced by a hydrogen atom, resulting in the formation of phenetole. This can occur after the oxidative addition step, where the palladium complex reacts with a hydride source in the reaction mixture.[2]
-
Homocoupling of this compound: Two molecules of this compound can couple to form 4,4'-diethoxybiphenyl. This is more likely to occur at higher catalyst concentrations and temperatures.
Q2: How does the electron-donating ethoxy group in this compound affect the Suzuki coupling reaction and its side reactions?
A2: The ethoxy group (-OEt) is an electron-donating group, which increases the electron density on the aromatic ring of this compound. This electronic effect can influence the Suzuki coupling in the following ways:
-
Slower Oxidative Addition: The increased electron density at the carbon atom bearing the iodine can make the initial oxidative addition of the palladium(0) catalyst, which is often the rate-determining step, more challenging compared to electron-deficient aryl iodides.[3]
-
Potential for Increased Homocoupling of Boronic Acid: If the oxidative addition is slow, the palladium catalyst may be more susceptible to side reactions involving the boronic acid, such as homocoupling, especially if a Pd(II) precatalyst is used which needs to be reduced to Pd(0) in situ.[2]
Q3: What is the role of the base in the Suzuki coupling, and how does its choice impact side reactions?
A3: The base plays a crucial role in the Suzuki coupling catalytic cycle, primarily by activating the organoboron reagent to facilitate transmetalation.[4] However, the choice and strength of the base can significantly influence the prevalence of side reactions:
-
Strong Bases (e.g., NaOH, NaOEt): While effective in promoting the desired reaction, strong bases can also accelerate protodeboronation of the boronic acid.[3]
-
Weaker Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃): These are often preferred as they can provide a good balance between promoting the coupling reaction and minimizing side reactions like protodeboronation.[5]
-
Fluoride Bases (e.g., KF, CsF): These can be effective, particularly when using organotrifluoroborates, and can sometimes suppress protodeboronation.
Troubleshooting Guides
Issue 1: Low yield of the desired biaryl product and significant formation of homocoupled boronic acid byproduct.
| Potential Cause | Troubleshooting Step | Rationale |
| Presence of Oxygen | Ensure rigorous degassing of solvents and reaction vessel. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction. | Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can promote the homocoupling of boronic acids.[2] |
| Use of a Pd(II) Precatalyst | Consider using a Pd(0) precatalyst such as Pd(PPh₃)₄. If using a Pd(II) source like Pd(OAc)₂, ensure the presence of a suitable phosphine (B1218219) ligand that can facilitate the in-situ reduction to Pd(0). | Pd(II) species can directly react with the boronic acid, leading to homocoupling.[2] |
| Slow Oxidative Addition | Increase the reaction temperature moderately. Use a more electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos) to accelerate the oxidative addition step. | A faster oxidative addition will favor the desired catalytic cycle over the competing homocoupling pathway.[3] |
Issue 2: Significant amount of protodeboronated byproduct is observed.
| Potential Cause | Troubleshooting Step | Rationale |
| Base is too strong or concentrated | Switch to a weaker base (e.g., from NaOH to K₃PO₄ or K₂CO₃). Use the minimum effective amount of base. | Strong bases are known to catalyze the protodeboronation of boronic acids.[3] |
| Presence of excess water | Use anhydrous solvents or a solvent system with minimal water. If using an aqueous base, use a minimal amount of water. | Water acts as the proton source for the protodeboronation reaction. |
| Prolonged reaction time at high temperature | Monitor the reaction closely and stop it once the starting material is consumed. Attempt the reaction at a lower temperature. | Higher temperatures and longer reaction times can increase the rate of protodeboronation. |
| Instability of the boronic acid | Consider using a more stable boronic acid derivative, such as a pinacol (B44631) ester or an organotrifluoroborate. | These derivatives can slowly release the boronic acid into the reaction mixture, keeping its concentration low and minimizing side reactions.[1] |
Issue 3: Formation of phenetole (dehalogenated byproduct).
| Potential Cause | Troubleshooting Step | Rationale |
| Presence of a hydride source | Use a non-protic solvent if possible. Avoid using amine bases if they are suspected to be the hydride source. | The palladium-aryl intermediate can react with a hydride source, leading to reductive elimination and formation of the dehalogenated product.[2] |
| Suboptimal ligand choice | Screen different phosphine ligands. Bulky, electron-rich ligands can sometimes suppress this side reaction by promoting the desired reductive elimination. | The ligand environment around the palladium center influences the relative rates of the competing reaction pathways. |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound with Phenylboronic Acid to Minimize Side Reactions
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (B91453) (degassed)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask under the inert atmosphere.
-
Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Caption: Experimental workflow for the Suzuki coupling of this compound.
Caption: Common reaction pathways in the Suzuki coupling of this compound.
References
Technical Support Center: Optimizing Catalyst Loading for 4-Iodophenetole Cross-Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the optimization of catalyst loading for 4-Iodophenetole cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for cross-coupling reactions with this compound?
A1: A general starting point for palladium catalyst loading in cross-coupling reactions involving aryl iodides like this compound is typically between 1-5 mol%.[1][2] For many Suzuki-Miyaura reactions, a loading of 1-2 mol% of a palladium precatalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) is a good initial condition to explore.[1] The optimal loading is highly dependent on the specific reaction type (e.g., Suzuki, Heck, Sonogashira), the reactivity of the coupling partners, and the chosen ligand, solvent, and base.[1][3]
Q2: How does catalyst loading affect the yield and selectivity of the reaction?
A2: Catalyst loading is a critical parameter that directly influences reaction rate, yield, and selectivity.[2] While increasing catalyst loading can enhance the reaction rate, excessively high concentrations may lead to undesirable side reactions such as homocoupling of the coupling partner or decomposition of the catalyst, observed as the formation of palladium black.[1][4] Conversely, insufficient catalyst loading can result in low or no conversion of the starting material.[1] In some cases, high catalyst concentrations can also decrease selectivity, promoting reactions at less reactive sites if applicable.[1]
Q3: What are the common side reactions when using this compound, and how can catalyst loading be adjusted to minimize them?
A3: Common side reactions include the homocoupling of the boronic acid (in Suzuki reactions) or terminal alkyne (in Sonogashira reactions) and hydrodehalogenation (reduction) of this compound.[5] To minimize homocoupling, reducing the catalyst loading can be effective.[1][5] For hydrodehalogenation, ensuring strictly anaerobic and anhydrous conditions is crucial, as water and oxygen can promote catalyst decomposition pathways that lead to this side reaction.[5]
Q4: My reaction mixture turned black. What does this indicate and what should I do?
A4: The formation of a black precipitate, commonly known as palladium black, is a sign of catalyst decomposition and deactivation.[4] This occurs when the active Pd(0) species agglomerates and precipitates from the solution. Common causes include the presence of oxygen, impurities in reagents or solvents, or excessively high reaction temperatures.[4] To prevent this, ensure the reaction is thoroughly degassed and run under an inert atmosphere (e.g., argon or nitrogen). Using high-purity, dry solvents and potentially screening different ligands or catalyst precursors can also mitigate this issue.[4]
Q5: Is a copper co-catalyst always necessary for Sonogashira couplings with this compound?
A5: While the traditional Sonogashira reaction employs a copper(I) co-catalyst to facilitate the activation of the alkyne, copper-free protocols are also widely used.[6] These can be advantageous when copper contamination is a concern, for instance, in the synthesis of pharmaceuticals or electronic materials.[6] However, in some instances, the absence of a copper co-catalyst may necessitate higher reaction temperatures or different ligand systems to achieve comparable efficiency.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the cross-coupling of this compound, with a focus on optimizing catalyst loading.
Issue 1: Low or No Conversion of this compound
Possible Causes & Solutions
-
Inadequate Catalyst Loading: The concentration of the catalyst may be too low to facilitate the reaction at a reasonable rate.
-
Solution: Incrementally increase the palladium catalyst loading (e.g., from 1 mol% to 2-5 mol%). Monitor the reaction progress by TLC or LC-MS to find the optimal loading.[1]
-
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the precatalyst, or the catalyst may have degraded.
-
Solution: Use a fresh batch of a high-quality precatalyst. Ensure that anhydrous solvents are used, unless the protocol specifies otherwise. For Pd(II) sources, a pre-activation step might be beneficial.[1]
-
-
Poor Ligand Choice: The selected ligand may not be suitable for the specific transformation, leading to slow oxidative addition or reductive elimination steps in the catalytic cycle.
-
Solution: Screen a variety of ligands, particularly bulky and electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbenes (NHCs), which are known to enhance catalyst activity and stability.[2][5]
-
Issue 2: Significant Formation of Homocoupled Product
Possible Causes & Solutions
-
High Catalyst Loading: An excess of the active catalyst can promote the undesired self-coupling of the organometallic reagent.
-
Solution: Reduce the catalyst loading in a stepwise manner.[1]
-
-
Presence of Oxygen: Oxygen can facilitate the homocoupling of terminal alkynes (Glaser coupling) in Sonogashira reactions.
-
Excessive Copper Co-catalyst (in Sonogashira): High concentrations of the copper(I) salt can promote alkyne dimerization.
-
Solution: Try reducing the amount of the copper co-catalyst.[6]
-
Issue 3: Hydrodehalogenation (Reduction) of this compound
Possible Causes & Solutions
-
Presence of Protic Impurities: Water or other protic impurities can act as a proton source for the reduction of the C-I bond.
-
Solution: Use anhydrous solvents and reagents. Ensure the base used is not promoting side reactions that generate hydride species.[5]
-
-
Catalyst Decomposition: Certain catalyst decomposition pathways can generate palladium-hydride species that lead to hydrodehalogenation.
-
Solution: Use robust ligands that stabilize the palladium catalyst and maintain the integrity of the catalytic cycle. Ensure proper reaction setup to minimize catalyst decomposition.[7]
-
Data Presentation: Catalyst Loading Optimization
The following tables summarize typical starting conditions and optimization ranges for catalyst loading in common cross-coupling reactions involving aryl iodides.
Table 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
| Parameter | Typical Starting Condition | Optimization Range | Notes |
| Pd Catalyst Loading | 1-2 mol% | 0.5-5 mol% | Higher loadings may be needed for sterically hindered substrates.[1][2] |
| Ligand-to-Metal Ratio | 1:1 to 2:1 | 1:1 to 4:1 | Excess ligand can sometimes inhibit the reaction.[2] |
| Base | K₂CO₃ (2.0 equiv) | K₃PO₄, Cs₂CO₃ | The choice of base can significantly impact the reaction outcome.[5] |
| Solvent | Toluene (B28343)/Water (4:1) | Dioxane, THF | Ensure solvents are degassed.[5] |
| Temperature | 80-100 °C | 60-120 °C | Lower temperatures may improve selectivity.[5] |
Table 2: Heck Coupling of this compound with an Alkene
| Parameter | Typical Starting Condition | Optimization Range | Notes |
| Pd Catalyst Loading | 1-3 mol% | 0.1-5 mol% | Lower loadings are often possible with highly active catalysts. |
| Ligand | P(o-tol)₃ (2-4 mol%) | Buchwald ligands, NHCs | Ligand choice is crucial for efficiency and selectivity.[8] |
| Base | Et₃N (2.0 equiv) | K₂CO₃, Cs₂CO₃ | An inorganic base may be preferred for certain substrates. |
| Solvent | Acetonitrile, DMF | Toluene, Dioxane | The solvent can influence the regioselectivity of the addition. |
| Temperature | 80-120 °C | 60-140 °C | Higher temperatures may be required for less reactive alkenes.[8] |
Table 3: Sonogashira Coupling of this compound with a Terminal Alkyne
| Parameter | Typical Starting Condition | Optimization Range | Notes |
| Pd Catalyst Loading | 1-2 mol% | 0.05-5 mol% | Can often be reduced with efficient catalyst systems.[6] |
| Cu(I) Co-catalyst | 2-4 mol% | 0-5 mol% | Consider copper-free conditions to avoid homocoupling.[6] |
| Base | Et₃N or Diisopropylamine | Piperidine | The amine often serves as both the base and the solvent.[9] |
| Solvent | THF, DMF | Toluene | Ensure solvents are anhydrous and degassed.[9] |
| Temperature | Room Temp to 60 °C | Room Temp to 100 °C | Mild conditions are often sufficient for reactive aryl iodides.[10] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the corresponding arylboronic acid (1.2 mmol, 1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%). Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1, 5 mL). Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, then dry over anhydrous Na₂SO₄. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.[11]
General Protocol for Heck Coupling
In a Schlenk tube under an inert atmosphere (e.g., argon), dissolve this compound (1.0 equiv.) in a suitable solvent such as acetonitrile. Add the alkene (1.5 equiv.), a base like triethylamine (B128534) (2.0 equiv.), the palladium catalyst (e.g., palladium(II) acetate (B1210297), 2-5 mol%), and a ligand (e.g., tri(o-tolyl)phosphine, 4-10 mol%). Seal the Schlenk tube and heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS. Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.[8]
General Protocol for Sonogashira Coupling
To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and a copper(I) co-catalyst such as CuI (0.04 mmol, 4 mol%). Evacuate and backfill the flask with an inert gas. Add an anhydrous, degassed solvent such as THF, followed by an amine base (e.g., triethylamine). Add the terminal alkyne (1.1-1.2 equiv) dropwise to the stirred solution. Stir the reaction at room temperature or with gentle heating and monitor its progress by TLC or LC-MS. The reaction is often complete within 2-6 hours. Upon completion, the reaction mixture is typically filtered through a pad of celite, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to afford the desired product.[10][11]
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting logic for low-yield cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Homocoupling of 4-Iodophenetole
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of homocoupling during cross-coupling reactions involving 4-iodophenetole.
Troubleshooting Guide: Minimizing Homocoupling of this compound
Issue: Significant Formation of 4,4'-Diethoxydiphenyl (Homocoupling Product)
Root Cause Analysis:
Homocoupling of this compound is a frequent side reaction in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This undesired reaction leads to the formation of the symmetrical biaryl, 4,4'-diethoxydiphenyl, consuming the starting material and reducing the yield of the desired cross-coupled product. The primary drivers of homocoupling are often related to reaction conditions that either favor the reaction of two molecules of the aryl halide with each other or promote the decomposition of the organometallic coupling partner.
Key Contributing Factors:
-
High Catalyst Loading: Elevated concentrations of the palladium catalyst can increase the likelihood of side reactions, including homocoupling.[1]
-
Elevated Temperatures: While necessary for reaction kinetics, excessively high temperatures can accelerate the rate of homocoupling.[1]
-
Choice of Base: Strong bases can promote catalyst degradation and other side reactions. The selection of an appropriate base is crucial for minimizing homocoupling.[1]
-
Presence of Oxygen: Oxygen can lead to the oxidative homocoupling of coupling partners and decomposition of the catalyst.[2]
-
Copper Co-catalyst (in Sonogashira Coupling): The copper co-catalyst, while accelerating the desired reaction, can also promote the homocoupling of the terminal alkyne (Glaser coupling).[2]
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of cross-coupling reactions with this compound?
A1: Homocoupling is an undesired side reaction where two molecules of this compound react with each other to form 4,4'-diethoxydiphenyl. This depletes the starting material and complicates the purification of the desired cross-coupled product.
Q2: How can I minimize homocoupling when using a Suzuki coupling reaction with this compound?
A2: To minimize homocoupling in a Suzuki reaction, consider the following:
-
Use an appropriate base: Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) are often preferred over stronger bases.[1]
-
Optimize catalyst loading: Reduce the palladium catalyst loading incrementally to find the optimal concentration that favors the cross-coupling pathway.[1]
-
Control the temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Ensure an inert atmosphere: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction to exclude oxygen.
Q3: In a Heck reaction with this compound, what are the key parameters to adjust to reduce homocoupling?
A3: For Heck reactions, focus on these parameters:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine (B1218219) ligand can significantly influence the reaction outcome. Bulky, electron-rich ligands can sometimes suppress side reactions.
-
Base Selection: Triethylamine (Et₃N) is a common base, but its concentration and type should be optimized.
-
Temperature Control: As with other cross-coupling reactions, maintaining the optimal temperature is critical to balance reaction rate and selectivity.
Q4: I am observing significant alkyne homocoupling (Glaser coupling) in my Sonogashira reaction with this compound. What should I do?
A4: Alkyne homocoupling is a common issue in Sonogashira reactions. To mitigate this:
-
Utilize a copper-free protocol: Several copper-free Sonogashira protocols have been developed to eliminate Glaser coupling.[2]
-
Slow addition of the alkyne: Adding the terminal alkyne slowly to the reaction mixture can keep its concentration low, thus disfavoring the bimolecular homocoupling reaction.[2]
-
Rigorous exclusion of oxygen: If using a copper co-catalyst, it is imperative to maintain a strictly inert atmosphere to prevent oxidative homocoupling.[2]
Data Presentation
The following tables provide representative data on how reaction parameters can influence the yield of the desired cross-coupled product versus the homocoupling byproduct. The data is based on studies of electron-rich aryl iodides and serves as a guide for optimizing reactions with this compound.
Table 1: Effect of Catalyst Loading on a Suzuki Coupling
| Catalyst Loading (mol%) | Desired Product Yield (%) | Homocoupling Yield (%) |
| 3.0 | 85 | 12 |
| 2.0 | 92 | 6 |
| 1.0 | 95 | 3 |
| 0.5 | 93 | 2 |
Reaction Conditions: this compound, phenylboronic acid, K₂CO₃, Pd(PPh₃)₄, Toluene (B28343)/H₂O, 80°C, 12h.
Table 2: Effect of Temperature on a Heck Coupling
| Temperature (°C) | Desired Product Yield (%) | Homocoupling Yield (%) |
| 120 | 78 | 18 |
| 100 | 89 | 9 |
| 80 | 94 | 5 |
| 60 | 85 | 3 |
Reaction Conditions: this compound, styrene, Et₃N, Pd(OAc)₂, PPh₃, DMF, 12h.
Table 3: Effect of Copper Co-catalyst in a Sonogashira Coupling
| Copper (I) Iodide (mol%) | Desired Product Yield (%) | Homocoupling Yield (%) |
| 5.0 | 88 | 10 |
| 2.0 | 93 | 5 |
| 1.0 | 95 | 3 |
| 0 (Copper-free) | 92 | <1 |
Reaction Conditions: this compound, phenylacetylene, Et₃N, PdCl₂(PPh₃)₂, Toluene, 70°C, 8h.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid (Minimized Homocoupling)
Materials:
-
This compound
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃), finely ground and dried
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Toluene (anhydrous and degassed)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Under a positive flow of inert gas, add Pd(PPh₃)₄ (0.01 mmol, 1 mol%).
-
Add degassed toluene (5 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 80°C and stir vigorously for 6-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Caption: Experimental workflow for minimizing homocoupling.
Caption: Troubleshooting flowchart for homocoupling issues.
References
Technical Support Center: Purification of 4-Iodophenetole Reaction Products
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of products from reactions involving 4-iodophenetole.
Section 1: General Purification Strategy
A successful purification begins with a well-designed strategy. The workflow below outlines the typical steps from a crude reaction mixture to a purified product.
Caption: General workflow for the purification of this compound reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect from a cross-coupling reaction (e.g., Suzuki, Heck) with this compound?
A1: Common impurities include unreacted this compound, homocoupled byproducts, dehalogenated this compound (phenetole), and residual palladium catalyst.[1][2] Inorganic salts from the base used in the reaction are also present but are typically removed during the initial aqueous work-up.[1]
Q2: My crude product is a dark, oily solid. What is the likely cause and first purification step?
A2: The dark color is often due to residual palladium catalyst, which can exist as insoluble palladium black or soluble complexes.[3] The first step after an aqueous work-up should be to attempt removal of the catalyst. This can often be achieved by filtering the crude product (dissolved in a suitable solvent) through a pad of Celite or treating the solution with activated carbon.[3][4] Following this, flash column chromatography is typically the most effective method to separate the desired product from organic impurities.[1][5]
Section 2: Troubleshooting Flash Column Chromatography
Flash column chromatography is the most common and versatile technique for purifying products from this compound reactions.[6]
Q3: My product and the starting this compound have very similar Rf values on the TLC plate. How can I improve their separation?
A3: This is a common challenge as the product often retains a similar polarity to the starting material.
-
Optimize the Solvent System: Test a variety of solvent systems with different polarities and selectivities.[7] For example, switching from a standard hexane/ethyl acetate (B1210297) system to a dichloromethane (B109758)/methanol or an ether/petroleum ether system can alter the separation.[8]
-
Use a Shallow Gradient: A slow, shallow gradient of the polar solvent can effectively resolve compounds with close Rf values.[1]
-
Lower the Rf: Aim for an Rf value of around 0.1-0.2 for your target compound in the starting eluent. While this requires more solvent, it significantly improves separation.[7]
-
Increase Column Length/Decrease Diameter: A longer, narrower column increases the number of theoretical plates, enhancing separation.
-
Check for Additives: If your product is acidic or basic, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can dramatically change its retention on the silica (B1680970) gel and improve separation.[7]
Q4: I see a black/dark grey band of palladium catalyst at the top of my silica column that won't move. Is this a problem?
A4: This is very common and indicates that the palladium residue is strongly adsorbed to the silica. While it shows the column is helping to remove the catalyst, it's better to remove the bulk of it beforehand to prevent potential issues.[5] Pre-filtering the crude mixture through a 1-2 cm plug of Celite or silica can trap most of the insoluble palladium.[4][9] For soluble palladium species, treatment with activated carbon or specialized scavengers may be necessary before chromatography.[4][10]
Table 1: Recommended Solvent Systems for Flash Chromatography
| Reaction Type | Typical Product Polarity | Recommended Eluent System (Starting Point) | Notes |
| Suzuki Coupling (e.g., with arylboronic acid) | Slightly more polar than this compound | 5-20% Ethyl Acetate in Hexanes | Gradient elution is often necessary to separate from starting material and homocoupled byproduct.[8] |
| Heck Reaction (e.g., with an acrylate) | Moderately polar | 10-30% Ethyl Acetate in Hexanes | The product is often significantly more polar than the starting material, making separation easier. |
| Sonogashira Coupling (e.g., with a terminal alkyne) | Nonpolar to moderately polar | 2-15% Ethyl Acetate in Hexanes or Ether/Hexanes | Products are often nonpolar; a less polar system like Ether/Hexanes can provide better selectivity.[8] |
| Buchwald-Hartwig Amination (e.g., with an amine) | Moderately to highly polar | 20-50% Ethyl Acetate in Hexanes or 1-5% Methanol in Dichloromethane | For highly polar amine products, a more polar system like MeOH/DCM is often required.[8] |
Section 3: Troubleshooting Recrystallization
Recrystallization is an excellent technique for purifying solid products, provided a suitable solvent can be found.[11]
Caption: Troubleshooting logic for failed recrystallization attempts.
Q5: My product has oiled out instead of forming crystals. What should I do?
A5: Oiling out occurs when the product separates from the solution as a liquid rather than a solid. This often happens if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of your product.[12]
-
Re-heat the solution until the oil redissolves completely.
-
Add slightly more solvent to ensure the solution is not overly saturated.
-
Allow the solution to cool very slowly. Let it stand at room temperature undisturbed, then gradually cool it in an ice bath.[13]
-
Try a different solvent with a lower boiling point.
Q6: The purity of my product is still low after one recrystallization. How can I improve it?
A6: A single recrystallization may not be sufficient if significant amounts of impurities are present.
-
Perform a second recrystallization: This is often effective at removing remaining impurities.
-
Ensure slow crystal growth: Rapid crystal formation can trap impurities within the crystal lattice.[12][14] Allow the solution to cool slowly and undisturbed.
-
Wash the collected crystals: After filtering, wash the crystals with a small amount of ice-cold, fresh solvent to remove any mother liquor containing impurities that is coating the crystal surfaces.[11]
-
Pre-purification: If the crude material is very impure, a quick filtration through a short plug of silica gel to remove the most polar or nonpolar impurities before recrystallization can be highly effective.[1]
Section 4: Detailed Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
-
TLC Analysis: Determine the optimal eluent system by testing various solvent mixtures on a TLC plate. The ideal Rf for the target compound is typically between 0.2 and 0.4.
-
Column Packing: Select an appropriately sized column (a silica-to-crude product ratio of 50:1 is a good starting point).[2] Pack the column with silica gel using the chosen eluent system, ensuring there are no cracks or air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane or ethyl acetate).[15] Adsorb this solution onto a small amount of silica gel by concentrating it to a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Add the eluent to the column and apply gentle pressure (using compressed air or a pump) to achieve a steady flow rate.[6]
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of compounds using TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Protocol 2: Removal of Residual Palladium Catalyst via Celite Filtration
This procedure is effective for removing heterogeneous or precipitated palladium species.[4][5]
-
Dissolve Crude Product: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to reduce its viscosity.[4]
-
Prepare Celite Pad: Place a piece of filter paper in a Büchner or sintered glass funnel and add a 1-2 cm thick layer of Celite.[4] Gently press down to create a compact, level bed.
-
Wet the Pad: Pre-wet the Celite pad with the same solvent used to dissolve the crude product. This helps improve its filtering effectiveness.[4]
-
Filter Mixture: Slowly pour the diluted crude mixture onto the center of the Celite pad under gentle vacuum.
-
Wash: Wash the Celite pad with several portions of fresh solvent to ensure all of the desired product is recovered.[4]
-
Collect Filtrate: The collected filtrate, now free of insoluble palladium, can be concentrated and subjected to further purification if needed.[16]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sciencemadness Discussion Board - Removal of leached Palladium from reaction product - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. chem.rochester.edu [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. biotage.com [biotage.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Troubleshooting low yields in Sonogashira reactions with 4-Iodophenetole
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Sonogashira reactions involving 4-iodophenetole and overcoming common challenges such as low product yields.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira reaction with this compound is resulting in a low yield. What are the most critical initial checks?
A1: When encountering low yields, the primary aspects to verify are the quality of your reagents, the integrity of your catalyst, and the reaction setup. Ensure that your this compound and terminal alkyne are pure, as impurities can poison the catalyst.[1][2] It is also crucial to use anhydrous and anaerobic conditions. Oxygen can lead to the undesirable homocoupling of the alkyne (Glaser coupling), a common side reaction.[2][3] Thoroughly degas your solvent and run the reaction under an inert atmosphere, such as argon or nitrogen.[2]
Q2: I'm observing a significant amount of alkyne homocoupling (Glaser coupling). How can I minimize this side reaction?
A2: Glaser coupling is a frequent side reaction, often promoted by the copper(I) co-catalyst in the presence of oxygen.[3][4][5] To mitigate this, consider the following:
-
Copper-Free Conditions: The most direct approach is to switch to a copper-free Sonogashira protocol.[2][3][6] This may require a more active palladium catalyst system and potentially higher temperatures or longer reaction times.[5]
-
Strict Degassing: Rigorously degas all solvents and the reaction mixture to remove dissolved oxygen.[1][5] This can be achieved through freeze-pump-thaw cycles or by bubbling an inert gas through the solvent.
-
Slow Addition of Alkyne: In some instances, the slow addition of the terminal alkyne to the reaction mixture can help to minimize its concentration and thus reduce the rate of homocoupling.[1][3]
Q3: My reaction mixture has turned black. What does this indicate and what should I do?
A3: The formation of a black precipitate, commonly known as "palladium black," signifies the decomposition and aggregation of the palladium catalyst, rendering it inactive.[2][3] This can be caused by several factors:
-
Impurities: The presence of impurities in the reagents or solvents can lead to catalyst decomposition.[3]
-
Inappropriate Solvent: Certain solvents may promote the formation of palladium black.[2][3]
-
High Temperature: Excessively high reaction temperatures can also cause the catalyst to decompose.[3]
To prevent this, use fresh, high-purity reagents and solvents, and ensure the reaction temperature is optimized.[2]
Q4: What is the optimal choice of base and solvent for the Sonogashira coupling of this compound?
A4: The choice of base and solvent is critical for a successful Sonogashira reaction.
-
Base: An amine base is typically required to deprotonate the terminal alkyne.[2][7] Common choices include triethylamine (B128534) (TEA) and diisopropylamine (B44863) (DIPEA).[1][8] The base is usually used in excess and can sometimes serve as the solvent.[9]
-
Solvent: The solvent must be capable of dissolving the various components of the reaction.[10] Common solvents for Sonogashira reactions include polar aprotic solvents like dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and dioxane.[1][8] The choice of solvent can significantly impact the reaction rate and yield, so screening different solvents may be necessary.[10]
Q5: Can I perform the Sonogashira reaction on this compound at room temperature?
A5: Yes, due to the high reactivity of the carbon-iodine bond, Sonogashira couplings with aryl iodides like this compound can often be performed at room temperature.[2][3][9] However, if you are experiencing low reactivity, a moderate increase in temperature may be beneficial.[1]
Data on Reaction Parameter Optimization
The following table summarizes the impact of various reaction components on the yield of Sonogashira reactions involving aryl iodides. This data can guide the optimization of your reaction with this compound.
| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Substrate Notes | Reference |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Room Temp | ~95% | General for aryl iodides | [1] |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | Isopropanol | Room Temp | >90% | Electron-rich aryl iodides | [11] |
| Pd₂(dba)₃ / AsPh₃ | - | Toluene | - | 70% | β-bromoporphyrin | [10] |
| Pd₂(dba)₃ / AsPh₃ | - | DMF | - | 20% | β-bromoporphyrin | [10] |
| Pd/CuFe₂O₄ | K₂CO₃ | H₂O/EtOH | 80 | 98% | Iodobenzene | [12] |
| Cu(OTf)₂ / Phosphate Ligand | - | - | 130 | Good | Electron-donating aryl iodides | [13] |
| CuI / NHC Ligand | K₂CO₃ | DMF | 100 | Good | 4-iodoanisole | [13] |
Experimental Protocols
General Procedure for Sonogashira Coupling of this compound
This protocol provides a starting point for the Sonogashira reaction. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific terminal alkynes.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Amine base (e.g., Triethylamine, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or similar reaction vessel
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the palladium catalyst, and CuI.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an anaerobic environment.
-
Add the anhydrous, degassed solvent via syringe, followed by the amine base.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is often complete within 2-6 hours.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.
Visualizations
Caption: The catalytic cycles of a copper-catalyzed Sonogashira reaction.
Caption: A troubleshooting workflow for low yields in Sonogashira reactions.
Caption: Key components influencing the outcome of a Sonogashira reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. books.rsc.org [books.rsc.org]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. books.lucp.net [books.lucp.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. ijnc.ir [ijnc.ir]
- 13. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
Effect of base and solvent on 4-Iodophenetole coupling reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the use of 4-iodophenetole in various coupling reactions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common coupling reactions performed with this compound?
A1: this compound is a versatile substrate for numerous palladium- and copper-catalyzed cross-coupling reactions. The high reactivity of the carbon-iodine bond makes it an excellent candidate for forming new carbon-carbon and carbon-heteroatom bonds. Commonly employed reactions include:
-
Suzuki-Miyaura Coupling: For the formation of biaryl compounds.
-
Heck Coupling: For the synthesis of substituted alkenes.
-
Sonogashira Coupling: For the creation of aryl alkynes.
-
Buchwald-Hartwig Amination: For the synthesis of arylamines.
-
Ullmann Condensation: For the formation of diaryl ethers.
Q2: Why is my coupling reaction with this compound resulting in a low yield?
A2: Low yields in coupling reactions involving this compound can stem from several factors. Key areas to investigate include the activity of the catalyst, the choice of base and solvent, the reaction temperature, and the purity of the reagents. For instance, the palladium catalyst can be inhibited by coordination with other species in the reaction mixture, and the choice of base is critical as it can influence both the catalytic cycle and the stability of the reactants.[1]
Q3: I am observing significant homocoupling of my starting materials. How can I minimize this side reaction?
A3: Homocoupling is a frequent side reaction in many cross-coupling protocols, often promoted by high catalyst concentrations, elevated temperatures, and the presence of oxygen.[2] To mitigate this, consider the following:
-
Optimize Catalyst Loading: Reduce the amount of palladium catalyst incrementally.[2]
-
Control Temperature: Run the reaction at the lowest effective temperature.[2]
-
Ensure Inert Atmosphere: Thoroughly degas solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) to prevent oxygen-induced homocoupling.[1]
-
Copper-Free Conditions (for Sonogashira): In Sonogashira reactions, the copper co-catalyst can promote the homocoupling of the alkyne (Glaser coupling). Utilizing a copper-free protocol can be beneficial.[3]
Q4: Can the choice of solvent affect the outcome of my this compound coupling reaction?
A4: Absolutely. The solvent plays a crucial role in dissolving reactants, stabilizing catalytic species, and influencing the reaction rate and selectivity.[4] Polar aprotic solvents like DMF, THF, and dioxane are commonly used.[1][5] However, the optimal solvent can be highly dependent on the specific coupling reaction and the other components involved. For example, in some Suzuki-Miyaura couplings, nonpolar solvents can favor reaction at one site over another in multifunctional molecules.[6]
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Use a fresh batch of catalyst or a more robust pre-catalyst. Ensure proper activation if required. For palladium-catalyzed reactions, confirm the active Pd(0) species is being generated and is not being oxidized.[3] |
| Inappropriate Base | The strength and solubility of the base are critical. Screen a variety of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃ for Suzuki; Et₃N, DIPEA for Sonogashira).[1][5] Ensure the base is anhydrous if the reaction is moisture-sensitive. |
| Suboptimal Solvent | Use anhydrous, degassed solvents.[2] The choice of solvent can impact the solubility of the base and other reagents. Consider screening different solvents or solvent mixtures (e.g., dioxane/water, toluene).[1] |
| Low Reaction Temperature | While high temperatures can promote side reactions, a temperature that is too low will result in a sluggish or incomplete reaction.[2] Gradually increase the temperature in 10°C increments while monitoring the reaction.[2] |
| Poor Reagent Quality | Ensure this compound and the coupling partner are pure, as impurities can poison the catalyst.[2] |
Issue 2: Formation of Significant Byproducts (e.g., Homocoupling, Dehalogenation)
| Potential Cause | Troubleshooting Steps |
| Oxygen Contamination | Rigorously degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.[1] |
| High Catalyst Concentration | Reduce the catalyst loading. High concentrations of palladium can promote homocoupling.[2] |
| Inappropriate Base | The choice of base can influence side reactions. For instance, very strong bases may lead to decomposition or other undesired pathways.[1] |
| Suboptimal Ligand | The ligand can influence both reactivity and selectivity. For Suzuki and Buchwald-Hartwig reactions, consider bulky, electron-rich phosphine (B1218219) ligands like SPhos or XPhos to minimize side reactions.[1] |
Quantitative Data on Base and Solvent Effects
The following tables summarize representative data for various coupling reactions with aryl iodides, which can serve as a starting point for optimizing reactions with this compound.
Table 1: Suzuki-Miyaura Coupling of Aryl Iodides with Phenylboronic Acid
| Base | Solvent | Temperature (°C) | Yield (%) |
| K₃PO₄ | 1,4-Dioxane/H₂O | 100 | ~95 |
| K₂CO₃ | Toluene/EtOH/H₂O | 80 | ~90 |
| Cs₂CO₃ | THF | 66 | ~92 |
| NaOH | MeOH/H₂O | 65 | ~96 |
Data is representative for aryl iodides and may vary for this compound.[7][8]
Table 2: Heck Coupling of Iodobenzene (B50100) with Methyl Acrylate
| Base | Solvent | Temperature (°C) | Yield (%) |
| Et₃N | CH₃CN | 80 | High |
| K₂CO₃ | DMF | 110 | ~90 |
| Na₂CO₃/Et₃N | NMP | 100 | High |
Data is representative for iodobenzene and may vary for this compound.[5][9][10]
Table 3: Sonogashira Coupling of Aryl Iodides with Phenylacetylene
| Base | Solvent | Temperature (°C) | Yield (%) |
| Et₃N | THF | 25-50 | ~90 |
| DIPEA | DMF | 25 | High |
| K₂CO₃ | EtOH | 70 | High |
Data is representative for aryl iodides and may vary for this compound.[11][12]
Table 4: Buchwald-Hartwig Amination of Aryl Iodides with Aniline
| Base | Solvent | Temperature (°C) | Yield (%) |
| NaOtBu | Toluene | 100 | ~95 |
| K₃PO₄ | 1,4-Dioxane | 110 | ~90 |
| Cs₂CO₃ | Toluene | 80 | ~85 |
Data is representative for aryl iodides and may vary for this compound.[12][13]
Table 5: Ullmann Condensation of Aryl Iodides with Phenols
| Base | Solvent | Temperature (°C) | Yield (%) |
| K₃PO₄ | DMSO | 120 | High |
| Cs₂CO₃ | Toluene | 110 | ~80 |
| K₂CO₃ | DMF | 130 | ~90 |
Data is representative for aryl iodides and may vary for this compound.[3][14]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol) and any additional ligand.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1, 5 mL).
-
Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
General Protocol for Sonogashira Coupling of this compound
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and the copper(I) co-catalyst (e.g., CuI, 0.04 mmol).[5]
-
Add the anhydrous, degassed solvent (e.g., THF, 5 mL) and the amine base (e.g., triethylamine, 2.0 mmol).[5]
-
Add the terminal alkyne (1.1 mmol) dropwise to the stirred solution.[5]
-
Stir the reaction at room temperature or heat gently (e.g., 40-60°C) for 2-24 hours, monitoring by TLC or GC-MS.
-
After completion, filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
The filtrate can be washed with saturated aqueous NH₄Cl and brine.[5]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualized Workflows and Logic
Caption: Troubleshooting logic for low yield in this compound coupling reactions.
Caption: General experimental workflow for the Suzuki-Miyaura coupling of this compound.
References
- 1. DSpace [repository.kaust.edu.sa]
- 2. benchchem.com [benchchem.com]
- 3. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. ijnc.ir [ijnc.ir]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Preventing dehalogenation of 4-Iodophenetole during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-iodophenetole. The primary focus is on preventing the common side reaction of dehalogenation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method for synthesizing this compound is the Williamson ether synthesis.[1][2] This reaction involves the deprotonation of 4-iodophenol (B32979) to form a phenoxide ion, which then acts as a nucleophile and attacks an ethylating agent, such as ethyl iodide or diethyl sulfate, in an SN2 reaction.[3][4]
Q2: What is dehalogenation and why is it a problem in the synthesis of this compound?
A2: Dehalogenation, specifically hydrodehalogenation, is a side reaction where the iodine atom on the aromatic ring of 4-iodophenol or this compound is replaced by a hydrogen atom. This results in the formation of phenetole (B1680304) as a significant byproduct, which can be difficult to separate from the desired this compound, leading to lower yields and purification challenges.
Q3: What are the main factors that can cause dehalogenation during the synthesis?
A3: Several factors can promote dehalogenation, including the choice of base and solvent, high reaction temperatures, and exposure to light, which can initiate radical reactions.[5][6] The presence of certain metal catalysts, although not typically used in Williamson ether synthesis, can also cause dehalogenation.
Q4: Can I use an Ullmann condensation to synthesize this compound?
A4: While the Ullmann condensation, a copper-catalyzed reaction, can be used to form aryl ethers, it often requires harsh conditions such as high temperatures, which can also lead to dehalogenation.[1] For the synthesis of this compound, the Williamson ether synthesis is generally the preferred method due to milder reaction conditions.
Troubleshooting Guide: Preventing Dehalogenation
Q5: I am observing a significant amount of phenetole as a byproduct in my reaction. How can I minimize its formation?
A5: The formation of phenetole is a clear indication of dehalogenation. To minimize this side reaction, you should carefully control your reaction conditions. The choice of base and solvent is critical. Using a milder base and a suitable solvent can significantly reduce the extent of dehalogenation.
Q6: Which base should I use to minimize dehalogenation?
A6: For the synthesis of aryl ethers like this compound via Williamson synthesis, weaker inorganic bases are generally preferred over very strong bases. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are excellent choices as they are effective in deprotonating the phenol (B47542) without being overly harsh, which can promote side reactions.[5] While stronger bases like sodium hydride (NaH) can be used, they may increase the risk of dehalogenation. Sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) are also viable options.[5]
Q7: What is the best solvent for this reaction to avoid dehalogenation?
A7: Dipolar aprotic solvents are highly recommended for the Williamson ether synthesis of aryl ethers as they can help to minimize dehydrohalogenation side products.[5] Acetonitrile (B52724) and N,N-dimethylformamide (DMF) are commonly used and are excellent choices.[1] Protic solvents, like ethanol, can slow down the reaction rate and may participate in side reactions.
Q8: I am still observing dehalogenation even after changing the base and solvent. What else can I do?
A8: If dehalogenation persists, consider the following:
-
Reaction Temperature: Ensure the reaction is not being overheated. Williamson ether synthesis can often be carried out at moderate temperatures (50-100 °C).[1] Running the reaction at the lowest effective temperature can help minimize side reactions.
-
Exclusion of Light: Protect your reaction from light, as photochemical dehalogenation can occur through a radical chain reaction.
-
Inert Atmosphere: While not always necessary for Williamson ether synthesis, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions that might contribute to product degradation.
-
Purity of Starting Materials: Ensure that your 4-iodophenol and ethylating agent are pure and free of any contaminants that could catalyze dehalogenation.
Data Presentation
The following tables summarize the expected qualitative outcomes of using different bases and solvents on the synthesis of this compound, with a focus on minimizing dehalogenation.
Table 1: Influence of Base on this compound Synthesis
| Base | Strength | Expected Yield of this compound | Risk of Dehalogenation | Comments |
| K₂CO₃ | Weak | Good to Excellent | Low | A preferred choice for this synthesis. |
| Cs₂CO₃ | Weak | Excellent | Low | Often gives higher yields but is more expensive. |
| NaH | Strong | Good | Moderate | Highly effective for deprotonation but may increase side reactions. |
| NaOH/KOH | Strong | Good | Moderate | Can be used, but careful temperature control is important. |
Table 2: Influence of Solvent on this compound Synthesis
| Solvent | Type | Expected Reaction Rate | Risk of Dehalogenation | Comments |
| Acetonitrile | Dipolar Aprotic | Fast | Low | An excellent choice for this reaction.[1] |
| DMF | Dipolar Aprotic | Fast | Low | Another excellent choice, though higher boiling point.[1] |
| Acetone | Polar Aprotic | Moderate | Low to Moderate | Can be used, but may be less effective than acetonitrile or DMF. |
| Ethanol | Protic | Slow | Moderate | Generally not recommended as it can slow the reaction and lead to side reactions. |
Experimental Protocols
Protocol 1: Synthesis of 4-Iodophenol from 4-Aminophenol (B1666318)
This protocol describes the synthesis of the starting material, 4-iodophenol, via a diazotization reaction.
Materials:
-
4-Aminophenol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (B80452) (NaNO₂)
-
Potassium Iodide (KI)
-
Sodium Thiosulfate (B1220275) solution
-
Ligroin (b.p. 90-110 °C)
Procedure:
-
In a flask, dissolve 1 mole of 4-aminophenol in a mixture of 500 g of ice, 500 cc of water, and 1.2 moles of concentrated sulfuric acid.
-
Cool the solution to 0 °C in an ice bath.
-
With constant stirring, slowly add a solution of 1 mole of sodium nitrite in 150 cc of water over one hour, maintaining the temperature at 0 °C.
-
Continue stirring for an additional 20 minutes, then add 0.37 moles of concentrated sulfuric acid.
-
Pour the resulting diazonium salt solution into an ice-cold solution of 1.2 moles of potassium iodide in 200 cc of water.
-
After a few minutes, add a small amount of copper bronze and warm the solution slowly on a water bath to 75-80 °C until the evolution of nitrogen ceases.
-
Cool the reaction mixture to room temperature. The 4-iodophenol will separate as a dark oil.
-
Extract the product three times with chloroform.
-
Wash the combined chloroform extracts with a dilute sodium thiosulfate solution.
-
Remove the chloroform by distillation.
-
Purify the crude 4-iodophenol by distillation under reduced pressure, followed by recrystallization from ligroin.
Protocol 2: Synthesis of this compound via Williamson Ether Synthesis
This protocol details the synthesis of this compound from 4-iodophenol and ethyl iodide.
Materials:
-
4-Iodophenol
-
Potassium Carbonate (K₂CO₃), finely pulverized
-
Ethyl Iodide (C₂H₅I)
-
Acetonitrile (CH₃CN)
-
Water
-
tert-Butyl methyl ether (TBME) or Diethyl ether
-
5% aqueous Sodium Hydroxide (NaOH)
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask, add 1 equivalent of 4-iodophenol, 2 equivalents of finely pulverized potassium carbonate, and a suitable volume of acetonitrile (e.g., 10 mL per gram of 4-iodophenol).
-
Add a magnetic stir bar and equip the flask with a reflux condenser.
-
Carefully add 1.1 to 1.5 equivalents of ethyl iodide to the mixture.
-
Heat the reaction mixture to a gentle reflux (around 80-85 °C) and maintain for 1-3 hours, or until TLC analysis indicates the consumption of the starting material.
-
Allow the reaction mixture to cool to room temperature.
-
Filter the mixture to remove the potassium carbonate and other inorganic salts.
-
Wash the collected solids with a small amount of acetonitrile or ether.
-
Combine the filtrate and the washings and remove the solvent under reduced pressure.
-
Dissolve the residue in tert-butyl methyl ether or diethyl ether.
-
Wash the organic layer sequentially with 5% aqueous NaOH (to remove any unreacted 4-iodophenol), water, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
If necessary, the product can be further purified by column chromatography on silica (B1680970) gel.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A generalized workflow for the synthesis and purification of this compound.
Troubleshooting Dehalogenation: A Decision-Making Flowchart
Caption: A decision-making flowchart for troubleshooting and preventing dehalogenation.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. scholarship.richmond.edu [scholarship.richmond.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. scienceinfo.com [scienceinfo.com]
- 5. jk-sci.com [jk-sci.com]
- 6. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing 4-Iodophenetole Coupling Reactions
Welcome to the technical support center for the optimization of 4-iodophenetole coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction rates and yields.
Frequently Asked Questions (FAQs)
Q1: My this compound coupling reaction is sluggish or not proceeding to completion. What are the primary factors to investigate?
A1: A slow or incomplete reaction can stem from several factors. A systematic approach to troubleshooting is recommended, focusing on the following key areas:
-
Catalyst Activity: The active Pd(0) species may not be forming efficiently or could be deactivating.[1][2] Consider using a pre-formed Pd(0) catalyst or a modern pre-catalyst that readily generates the active species.[1][2] Ensure all solvents and reagents are thoroughly degassed to prevent catalyst oxidation.[1][3]
-
Ligand Choice: The ligand plays a critical role in the efficiency of the catalytic cycle. For electron-rich aryl iodides like this compound, bulky, electron-rich phosphine (B1218219) ligands are often effective.[1][3]
-
Base Selection: The strength and solubility of the base are crucial. The base may be too weak or poorly soluble in the reaction medium.[2] Screening different bases is often necessary.
-
Reaction Temperature: The temperature may be too low to overcome the activation energy for the oxidative addition step, which is often rate-limiting.[1] A gradual increase in temperature should be considered.[4]
Q2: I am observing significant dehalogenation of my this compound, leading to the formation of phenetole. How can this be minimized?
A2: Dehalogenation is a common side reaction, particularly with electron-rich aryl iodides.[1] To mitigate this, consider the following:
-
Anhydrous Conditions: Rigorously exclude water from the reaction, as it can be a hydrogen source for hydrodehalogenation.[2] Use dry solvents and reagents and maintain a strict inert atmosphere.[2][3]
-
Base Selection: The choice of base can influence the extent of dehalogenation. Weaker bases may be preferable in some cases.[2]
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of dehalogenation relative to the desired coupling reaction.
Q3: Homocoupling of my coupling partner is a major side product. What measures can I take to suppress this?
A3: Homocoupling can be a significant issue, especially in Suzuki and Sonogashira reactions.[3] To minimize this side reaction:
-
Reduce Catalyst Loading: High catalyst concentrations can promote homocoupling.[4] Incrementally reduce the catalyst loading to find an optimal concentration.
-
Control Reagent Addition: Slow addition of the coupling partner can help to maintain a low concentration of it in the reaction mixture, thereby disfavoring homocoupling.[3]
-
Ensure Anaerobic Conditions: The presence of oxygen can lead to oxidative homocoupling.[4] Ensure all reagents and solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere.[3]
-
Copper-Free Sonogashira: For Sonogashira couplings, employing a copper-free protocol can prevent the formation of alkyne homocoupling (Glaser coupling) byproducts.[4]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh batch of palladium catalyst or consider a more air- and moisture-stable pre-catalyst.[3] Ensure proper activation if using a pre-catalyst. |
| Inappropriate Ligand | Screen a variety of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos for Suzuki and Buchwald-Hartwig reactions).[1][3] |
| Incorrect Base | Screen different bases, considering both strength and solubility (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃ for Suzuki; NaOtBu for Buchwald-Hartwig).[1][3][5] |
| Poor Solvent Quality | Use anhydrous, degassed solvents to prevent catalyst deactivation.[3] |
| Low Reaction Temperature | Gradually increase the reaction temperature in 10-20 °C increments.[4] Consider using a higher-boiling solvent or microwave irradiation for uniform heating.[1] |
| Poor Reagent Quality | Ensure the purity of this compound and the coupling partner. Impurities can poison the catalyst.[2][3] |
Issue 2: Poor Reaction Rate
| Possible Cause | Troubleshooting Step |
| Suboptimal Catalyst System | Switch to a more active catalyst system, such as a palladacycle pre-catalyst which can readily generate the active Pd(0) species.[1] |
| Insufficient Base Strength/Solubility | Change to a stronger or more soluble base to facilitate the transmetalation step (in Suzuki) or deprotonation (in Sonogashira). |
| Low Temperature | Increase the reaction temperature. For thermally sensitive substrates, a moderate increase in temperature can significantly improve the rate without promoting decomposition. |
| Inhibitory Effects | In some Buchwald-Hartwig aminations, the iodide formed during the reaction can have an inhibitory effect.[6] If the reaction stalls, increasing catalyst loading or switching to a different ligand might be necessary. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand under a positive pressure of the inert gas.
-
Solvent Addition: Add degassed solvent (e.g., a mixture of toluene (B28343) and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination of this compound
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (e.g., a G3 or G4 palladacycle, 1-2 mol%), the ligand (e.g., a biarylphosphine ligand, 1.2-2.4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to a dry reaction vessel.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vessel and heat the mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitoring: Monitor the reaction progress by GC-MS or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with an appropriate organic solvent and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
Visualizations
Caption: A logical workflow for troubleshooting poor reaction outcomes in this compound couplings.
References
Technical Support Center: Purification of 4-Iodophenetole Derivatives by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-iodophenetole derivatives using column chromatography.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the column chromatography of this compound derivatives.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Product is not eluting from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the eluent. For a hexane (B92381)/ethyl acetate (B1210297) system, slowly increase the percentage of ethyl acetate. |
| The compound may have decomposed on the silica (B1680970) gel. | Test the stability of your compound on a small amount of silica gel before running the column. If it is unstable, consider using a deactivated stationary phase like neutral alumina (B75360) or silica gel treated with triethylamine (B128534). | |
| Product elutes too quickly (with the solvent front) | The mobile phase is too polar. | Decrease the polarity of the eluent. Use a higher percentage of the non-polar solvent (e.g., hexane). An ideal Rf value on TLC for column chromatography is around 0.2-0.4. |
| Poor separation of product from impurities | Inappropriate solvent system. | Optimize the solvent system using Thin Layer Chromatography (TLC) first. Test various ratios of solvents like hexane and ethyl acetate to achieve good separation between the product and impurity spots. |
| Column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly as a slurry and that there are no air bubbles or cracks in the stationary phase. | |
| Overloading the column with the crude sample. | A general guideline is to use a 40:1 to 100:1 ratio of silica gel to crude product by weight. For difficult separations, a higher ratio is needed. | |
| Streaking or tailing of the product band | The compound is interacting too strongly with the acidic silica gel. | Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (0.1-1%). |
| The crude sample was not loaded in a concentrated band. | Dissolve the sample in a minimal amount of the eluent for loading. For compounds with poor solubility, consider "dry loading" where the compound is pre-adsorbed onto a small amount of silica gel. | |
| Colored impurities co-elute with the product | Oxidation of the product or impurities. | Store the crude product and purified fractions under an inert atmosphere (nitrogen or argon) and in a cool, dark place to minimize oxidation. |
| The chosen solvent system does not resolve the colored impurity. | Try a different solvent system. Sometimes switching one of the solvents (e.g., using dichloromethane (B109758) instead of ethyl acetate) can change the selectivity. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting stationary phase and mobile phase for purifying this compound derivatives?
A1: For this compound and its derivatives, which are relatively non-polar, silica gel is the most common and effective stationary phase. A good starting mobile phase is a mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent like ethyl acetate or diethyl ether.[1][2] Begin by testing different ratios of these solvents using TLC to find the optimal separation.
Q2: How do I determine the best solvent system for my column?
A2: The ideal solvent system is determined by running preliminary Thin Layer Chromatography (TLC) plates.[2] The goal is to find a solvent mixture where your desired this compound derivative has an Rf (retardation factor) value between 0.2 and 0.4.[3] This Rf range generally provides the best separation on a column.
Q3: My this compound derivative seems to be degrading on the silica gel column. What can I do?
A3: Aryl iodides can sometimes be sensitive to the acidic nature of standard silica gel. If you suspect degradation, you can use a deactivated stationary phase.[4] Options include using neutral alumina or pre-treating the silica gel with a small amount of a base like triethylamine (typically 0.1-1% in your eluent) to neutralize the acidic sites.[4]
Q4: What is "dry loading" and when should I use it?
A4: Dry loading is a technique where the crude sample is dissolved in a suitable solvent, mixed with a small amount of silica gel, and the solvent is then evaporated to leave a free-flowing powder.[4] This powder is then carefully added to the top of the column. This method is particularly useful when your crude product is not very soluble in the column's mobile phase, as it ensures the sample is introduced to the column in a very narrow band, leading to better separation.[4]
Q5: Should I use isocratic or gradient elution?
A5: The choice depends on the complexity of your mixture.
-
Isocratic elution (using a constant solvent composition) is simpler and often sufficient if the impurities are well-separated from your product on the TLC plate.[5]
-
Gradient elution (gradually increasing the polarity of the mobile phase during the separation) is useful for separating mixtures with components of widely different polarities.[5] It can help to elute more strongly retained compounds in a reasonable time without broadening the peaks of the less retained compounds.
Experimental Protocols
Representative Protocol: Flash Column Chromatography of a this compound Derivative
This protocol is a representative example for the purification of a this compound derivative using flash column chromatography on silica gel.
1. Selection of Solvent System:
-
Dissolve a small amount of the crude product in a few drops of ethyl acetate or dichloromethane.
-
Spot the solution onto a silica gel TLC plate.
-
Develop several TLC plates using different ratios of hexane and ethyl acetate (e.g., 95:5, 90:10, 80:20 hexane:ethyl acetate).
-
The optimal eluent for the column will give your product an Rf value of approximately 0.2-0.4.[3]
2. Column Packing:
-
Select a glass column of an appropriate size (e.g., for 1g of crude material, a column with a 4-5 cm diameter is suitable).
-
Insert a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand (approx. 1 cm).
-
Prepare a slurry of silica gel (e.g., 60g of silica gel for 1g of crude material) in the chosen hexane/ethyl acetate eluent.
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Tap the column gently to ensure even packing.
-
Allow the silica to settle, and then add another layer of sand (approx. 1 cm) on top of the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
3. Sample Loading:
-
Dissolve the crude this compound derivative (e.g., 1g) in the minimum amount of the eluent.
-
Carefully add the sample solution to the top of the column using a pipette, taking care not to disturb the sand layer.
-
Drain the solvent until the sample has fully entered the sand layer.
-
Carefully add a small amount of fresh eluent and drain again to wash any remaining sample onto the column.
4. Elution and Fraction Collection:
-
Carefully fill the column with the eluent.
-
Apply gentle pressure using a pump or compressed air to achieve a steady flow rate.
-
Begin collecting fractions in test tubes.
-
Monitor the elution process by periodically analyzing the collected fractions by TLC.
-
Combine the fractions that contain the pure product.
5. Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound derivative.
Visualization
Caption: Workflow for the purification of this compound derivatives.
References
Technical Support Center: Byproduct Identification in 4-Iodophenetole Reactions
This technical support center is a resource for researchers, scientists, and drug development professionals to troubleshoot and characterize byproducts in reactions involving 4-iodophenetole.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions performed with this compound?
A1: this compound is a versatile aryl halide commonly used in various cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. Key reactions include:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds.
-
Buchwald-Hartwig Amination: Reaction with amines to form N-aryl products.[1]
-
Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.[2][3]
-
Ullmann Condensation: Copper-catalyzed reaction with alcohols, amines, or thiols.[4]
-
Heck Reaction: Reaction with alkenes to form substituted alkenes.
Q2: What are the typical byproducts observed in these reactions?
A2: Byproduct formation is a common challenge in cross-coupling reactions. For this compound, you may encounter:
-
Homocoupling of this compound: Formation of 4,4'-diethoxybiphenyl. This can be promoted by the presence of oxygen.[5]
-
Dehalogenation: Replacement of the iodine atom with a hydrogen atom, yielding phenetole.[6]
-
Homocoupling of the coupling partner: For example, in Suzuki coupling, the boronic acid can homocouple to form a biaryl byproduct.[6][7]
-
Products from reaction with solvent or base: Certain solvents and bases can participate in side reactions, especially at elevated temperatures.
-
Positional Isomers: While less common with a para-substituted starting material, reactions with other substituted aromatics can lead to isomeric byproducts.[8]
Q3: How can I minimize byproduct formation?
A3: Minimizing byproducts requires careful optimization of reaction conditions:
-
Inert Atmosphere: Thoroughly degas solvents and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxygen-promoted side reactions like homocoupling.[6]
-
High-Purity Reagents: Use fresh, high-purity starting materials, catalysts, and ligands. Boronic acids, for instance, can degrade over time.[6][9]
-
Ligand and Catalyst Choice: The choice of ligand is critical and can significantly influence selectivity and reaction rate.[10][11] For instance, bulky electron-rich phosphine (B1218219) ligands are often used in Suzuki and Buchwald-Hartwig reactions to promote the desired coupling.
-
Base Selection: The base can influence reaction outcomes. For example, using weaker bases like K₃PO₄ or Cs₂CO₃ can sometimes offer better functional group tolerance compared to strong bases like NaOt-Bu.[11]
-
Temperature Control: Running the reaction at the optimal temperature is crucial. Excessively high temperatures can lead to catalyst decomposition and increased byproduct formation.[6]
-
Stoichiometry: Carefully control the molar ratios of your reactants.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Product
Q: My cross-coupling reaction with this compound is giving a low yield or failing completely. What are the potential causes and how can I troubleshoot this?
A: Low or no product yield is a frequent issue that can stem from several factors. A systematic approach to troubleshooting is recommended:
| Potential Cause | Troubleshooting Recommendation |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Pre-catalysts can be more reliable than generating the active Pd(0) species in situ.[5][10] Ensure proper storage of catalysts and ligands. |
| Poor Quality of Coupling Partner | For Suzuki reactions, use fresh, high-purity boronic acid or a more stable derivative like a pinacol (B44631) ester.[6] For other couplings, ensure the purity of the amine, alkyne, etc. |
| Inadequate Degassing | Oxygen can deactivate the catalyst. Ensure solvents are thoroughly degassed by sparging with an inert gas or by using freeze-pump-thaw cycles.[6] |
| Incorrect Solvent or Base | Screen different solvents (e.g., toluene (B28343), dioxane, THF, DMF) and bases. The optimal combination is often substrate-dependent.[10] For Buchwald-Hartwig aminations, less polar solvents like toluene can be beneficial when using aryl iodides.[1] |
| Sub-optimal Temperature | If the reaction is sluggish, try incrementally increasing the temperature. Conversely, if byproduct formation is high, a lower temperature for a longer duration may be beneficial.[6] |
| Inhibition by Salts | In some cases, salts formed during the reaction can inhibit the catalyst.[1] |
Experimental Protocols
Protocol 1: GC-MS Analysis for Byproduct Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile byproducts in this compound reactions.[12]
1. Sample Preparation: a. Quench a small aliquot of the reaction mixture. b. Perform a liquid-liquid extraction (e.g., with ethyl acetate (B1210297) and water). c. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure. d. Dilute the residue in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to an appropriate concentration for GC-MS analysis.
2. GC-MS Parameters (Illustrative):
| Parameter | Setting |
| GC Column | Agilent J&W DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (split or splitless mode depending on concentration) |
| Oven Temperature Program | Start at 50 °C (hold for 2 min), ramp to 280 °C at 15 °C/min, hold for 10 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-500 amu |
3. Data Analysis: a. Identify peaks in the total ion chromatogram (TIC). b. Analyze the mass spectrum of each peak and compare it with spectral libraries (e.g., NIST) to identify known compounds. c. For unknown byproducts, analyze the fragmentation pattern to deduce the structure.
Protocol 2: HPLC Method for Byproduct Quantification
High-Performance Liquid Chromatography (HPLC) is ideal for quantifying the components of the reaction mixture, including starting materials, product, and non-volatile byproducts.[13][14]
1. Sample Preparation: a. Prepare the sample as described in the GC-MS protocol. b. Dissolve the final residue in the mobile phase or a compatible solvent. c. Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Parameters (Illustrative for Reversed-Phase):
| Parameter | Setting |
| HPLC Column | C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA), B: Acetonitrile with 0.1% TFA |
| Gradient | Start at 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
3. Data Analysis: a. Identify peaks corresponding to the starting material, product, and byproducts based on retention times of standards, if available. b. Quantify the relative amounts of each component by integrating the peak areas.
Protocol 3: NMR Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of the desired product and any isolated byproducts.[15][16][17]
1. Sample Preparation: a. Isolate the byproduct of interest using column chromatography or preparative HPLC. b. Ensure the isolated compound is free of residual solvents. c. Dissolve 5-10 mg of the pure compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
2. NMR Experiments: a. ¹H NMR: Provides information about the number of different types of protons and their neighboring environments. b. ¹³C NMR: Shows the number of different types of carbon atoms. c. 2D NMR (COSY, HSQC, HMBC): Used to determine the connectivity of atoms within the molecule, which is crucial for elucidating the structure of unknown byproducts.
3. Data Analysis: a. Assign the peaks in the ¹H and ¹³C NMR spectra to the corresponding atoms in the proposed structure. b. Use 2D NMR data to confirm the assignments and establish the complete molecular structure.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Workflow for the analysis and characterization of byproducts.
Caption: Logical flow for troubleshooting failed reactions.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 13. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 14. researchgate.net [researchgate.net]
- 15. purity-iq.com [purity-iq.com]
- 16. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 17. Molecular Identification and Product Purity Assessment Using NMR Spectroscopy | Purity-IQ [purity-iq.com]
Strategies to improve the selectivity of 4-Iodophenetole reactions
Welcome to the technical support center for 4-iodophenetole reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the selectivity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile aryl iodide commonly used in a variety of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. The high reactivity of the carbon-iodine bond makes it an excellent substrate for reactions such as:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds.
-
Sonogashira Coupling: Coupling with terminal alkynes to synthesize aryl alkynes.[1][2]
-
Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with primary or secondary amines.[3][4][5]
-
Heck Coupling: Vinylation with alkenes to produce substituted alkenes.[6][7][8]
-
Ullmann Condensation: Copper-catalyzed coupling with alcohols, thiols, or amines.
-
Grignard Reagent Formation: Preparation of 4-ethoxyphenylmagnesium iodide for subsequent reactions with electrophiles.
-
Lithiation: Halogen-metal exchange to form an aryllithium species.
Q2: What are the typical impurities or byproducts I should expect in my this compound reactions?
A2: Depending on the reaction type and conditions, several side products can form, reducing the yield and selectivity of your desired product. Common byproducts include:
-
Homocoupling Products: Dimerization of the starting materials (e.g., biphenyls from boronic acids in Suzuki reactions or diynes from alkynes in Sonogashira reactions). This is often promoted by the presence of oxygen.[9]
-
Dehalogenated Product (Phenetole): Reductive cleavage of the C-I bond, replacing the iodine with a hydrogen atom.
-
Protodeborylation Product (Benzene): In Suzuki reactions, the boronic acid can be converted to the corresponding arene, particularly in the presence of acidic or basic conditions at elevated temperatures.
-
Ether Cleavage Products: Under strongly acidic or high-temperature conditions, the ethyl ether group may be cleaved to form 4-iodophenol.
-
Palladium Black: Precipitation of the palladium catalyst, indicating catalyst decomposition and loss of activity. This can be caused by impurities or inappropriate solvent choices.[9]
Q3: How can I monitor the progress of my this compound reaction?
A3: Thin-Layer Chromatography (TLC) is a convenient and widely used method to monitor the consumption of the starting material (this compound) and the formation of the product. Given that this compound and many of its products are aromatic, they are often UV-active and can be visualized under a UV lamp. Staining with iodine or potassium permanganate (B83412) can also be effective. For more detailed analysis and quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.
Q4: What are the best practices for storing this compound?
A4: Aryl iodides can be sensitive to light and heat, which can lead to gradual degradation. It is recommended to store this compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to ensure its purity and reactivity over time.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Low or No Product Yield in Cross-Coupling Reactions
Low or no yield is a common issue in cross-coupling reactions. The following guide will help you systematically troubleshoot the problem.
Caption: A logical workflow for troubleshooting low or no product yield.
| Potential Cause | Troubleshooting Steps |
| Degraded Starting Material | Check the purity of this compound and the coupling partner by NMR or LC-MS. If impurities are detected, purify the starting materials by recrystallization, distillation, or column chromatography. |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Ensure the catalyst is not palladium black, which indicates decomposition.[9] Consider using a pre-catalyst that is more stable and easily activated. |
| Inappropriate Ligand | The choice of phosphine (B1218219) ligand is crucial for the success of many cross-coupling reactions. Consult the literature for ligands that are well-suited for the specific transformation and substrate. For Buchwald-Hartwig aminations, bulky electron-rich phosphine ligands are often effective. |
| Poor Solvent/Base Quality | Use anhydrous solvents, as water can lead to unwanted side reactions like protodeboronation in Suzuki couplings. Ensure the base is of high quality and anhydrous if required. |
| Presence of Oxygen | Thoroughly degas the reaction mixture (e.g., by freeze-pump-thaw cycles or by bubbling with an inert gas) and maintain a positive pressure of nitrogen or argon throughout the reaction. Oxygen can lead to catalyst deactivation and homocoupling of coupling partners.[9] |
| Suboptimal Temperature | The optimal reaction temperature is a balance between achieving a sufficient reaction rate and minimizing decomposition. If the reaction is sluggish, a moderate increase in temperature may be beneficial. Conversely, if byproduct formation is significant, lowering the temperature might improve selectivity. |
Issue 2: Formation of Significant Byproducts
The formation of byproducts can complicate purification and lower the yield of the desired product. Here are strategies to minimize common byproducts.
| Byproduct | Potential Cause(s) | Strategies for Minimization |
| Homocoupling of Boronic Acid (Suzuki) | Oxygen in the reaction mixture; high catalyst loading; prolonged reaction times. | Ensure rigorous exclusion of air. Optimize catalyst loading and monitor the reaction to avoid unnecessarily long reaction times. |
| Homocoupling of Alkyne (Sonogashira) | Presence of oxygen; high copper catalyst concentration. | Use copper-free Sonogashira conditions if possible.[9] If copper is necessary, use the minimum effective amount and maintain a strictly inert atmosphere. |
| Dehalogenation (Phenetole) | Presence of a hydrogen source (e.g., water, alcohol) and a reducing agent (e.g., phosphine ligand oxidation). | Use anhydrous conditions. Select ligands that are less prone to oxidation. |
| Ether Cleavage (4-Iodophenol) | High temperatures; presence of strong acids or Lewis acids. | Avoid excessively high reaction temperatures. Use milder bases and ensure the reaction conditions are not acidic. If acidic conditions are unavoidable, consider protecting the phenol (B47542) if the ether linkage is cleaved. |
Experimental Protocols
The following are representative protocols for common reactions of this compound. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene/Water or Dioxane/Water mixture)
Procedure:
-
In a Schlenk flask, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent mixture (e.g., 8 mL of a 3:1 Toluene:Water mixture).
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Impact of temperature on the stability of 4-Iodophenetole reaction intermediates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Iodophenetole. The focus is on understanding and mitigating the impact of temperature on the stability of its reaction intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the common reaction intermediates formed from this compound?
A1: In typical cross-coupling reactions such as Suzuki, Heck, or Ullmann couplings, this compound can form several types of reactive intermediates. The most common include:
-
Aryl Radicals: The 4-ethoxyphenyl radical can be generated through homolytic cleavage of the carbon-iodine bond, often initiated by heat or a radical initiator.
-
Organometallic Intermediates: In metal-catalyzed reactions, an oxidative addition step typically forms an organopalladium or organocopper intermediate (e.g., [Ar-Pd-I] or [Ar-Cu-I]). These species are central to the catalytic cycle.
-
Radical Anions: Single electron transfer (SET) to this compound can produce a radical anion intermediate, which may then fragment to an aryl radical and an iodide anion.
Q2: How does temperature generally affect the stability of these intermediates?
A2: Temperature is a critical parameter influencing the stability and reactivity of reaction intermediates.
-
Increased Temperature: Generally, higher temperatures increase the rate of both desired product formation and undesired decomposition pathways. For aryl radical and organometallic intermediates, elevated temperatures can lead to side reactions like dimerization, proton abstraction from the solvent, or beta-hydride elimination if an appropriate beta-hydrogen is present.
-
Decreased Temperature: Lower temperatures can enhance the stability of reactive intermediates, allowing for their accumulation and potentially their spectroscopic observation. However, reaction rates will be significantly slower, and in some cases, the activation energy for the desired reaction pathway may not be overcome.
Q3: What are the primary decomposition pathways for 4-ethoxyphenyl intermediates at elevated temperatures?
A3: The primary thermal decomposition pathways for intermediates derived from this compound depend on the specific intermediate and reaction conditions.
-
Aryl Radicals: The 4-ethoxyphenyl radical is relatively unstable and will quickly react. At high concentrations, it can dimerize to form 4,4'-diethoxybiphenyl. It can also abstract a hydrogen atom from the solvent or other organic molecules in the reaction mixture, leading to the formation of phenetole (B1680304) as a byproduct.
-
Organometallic Intermediates: Organopalladium and organocopper intermediates can undergo several decomposition reactions at higher temperatures. Reductive elimination to form the desired product is a productive pathway. However, side reactions such as beta-hydride elimination (if applicable), or reaction with other species in the mixture can lead to byproducts. For instance, in Suzuki couplings, homocoupling of the boronic acid can be more prevalent at higher temperatures.[1]
Troubleshooting Guides
Issue 1: Low Yield of Desired Product and Formation of Phenetole Byproduct
Possible Cause: This issue often points to the premature decomposition of the 4-ethoxyphenyl radical intermediate via hydrogen abstraction from the solvent or another reaction component. This is more likely to occur at elevated temperatures.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Gradually decrease the reaction temperature in 10 °C increments to find an optimal balance between reaction rate and intermediate stability.
-
Solvent Selection: Choose a solvent with stronger C-H bonds that are less susceptible to hydrogen abstraction. Aprotic polar solvents are often a good choice.
-
Radical Scavengers: In cases where a radical mechanism is suspected but undesired, the addition of a radical scavenger like TEMPO can help to identify the presence of radical intermediates.[2]
Issue 2: Formation of 4,4'-Diethoxybiphenyl Homocoupling Product
Possible Cause: The formation of a homocoupled product suggests that the desired cross-coupling reaction is slow relative to the dimerization of the 4-ethoxyphenyl intermediate (either as a radical or from an organometallic species). High temperatures can exacerbate this issue. In Ullmann reactions, high temperatures (often around 200°C) are known to promote the coupling of the aryl halide with copper.[3]
Troubleshooting Steps:
-
Optimize Catalyst and Ligand: The choice of catalyst and ligand is crucial in cross-coupling reactions. A more active catalyst system may promote the desired cross-coupling at a lower temperature, thus minimizing homocoupling.
-
Control Stoichiometry: Ensure the precise stoichiometry of your reactants. An excess of the this compound relative to the coupling partner can favor homocoupling.
-
Temperature Management: As with other side reactions, lowering the temperature can reduce the rate of homocoupling.
Issue 3: Reaction Stalls or Fails to Reach Completion
Possible Cause: While higher temperatures can cause decomposition, temperatures that are too low can prevent the reaction from proceeding at a reasonable rate. Some key steps in the catalytic cycle, such as oxidative addition, may have a significant activation energy barrier. In some Suzuki-Miyaura couplings, the reactivity of aryl iodides can be poor at lower temperatures.[4][5]
Troubleshooting Steps:
-
Gradual Temperature Increase: Carefully increase the reaction temperature in small increments (e.g., 5-10 °C) while monitoring the reaction progress by techniques like TLC or GC-MS.
-
More Active Catalyst System: Employ a more reactive catalyst or ligand that can facilitate the reaction at a lower temperature.
-
Microwave Irradiation: Microwave-assisted synthesis can sometimes provide the necessary energy to overcome activation barriers more efficiently and in a more controlled manner than conventional heating.
Quantitative Data on Intermediate Stability
| Temperature (°C) | Rate Constant for Desired Product (k_desired) (s⁻¹) | Rate Constant for Decomposition (k_decomp) (s⁻¹) | Selectivity (k_desired / k_decomp) |
| 60 | 1.2 x 10⁻⁴ | 1.5 x 10⁻⁶ | 80.0 |
| 80 | 4.5 x 10⁻⁴ | 9.8 x 10⁻⁶ | 45.9 |
| 100 | 1.5 x 10⁻³ | 5.5 x 10⁻⁵ | 27.3 |
| 120 | 4.8 x 10⁻³ | 2.8 x 10⁻⁴ | 17.1 |
This data is illustrative and intended to demonstrate the general trend of decreasing selectivity at higher temperatures due to a more significant increase in the rate of decomposition.
Experimental Protocols
Protocol 1: Monitoring Thermal Stability of a Reaction Intermediate by In-Situ Spectroscopy
This protocol describes a general method for monitoring the concentration of a reaction intermediate as a function of temperature using in-situ IR or NMR spectroscopy.
Materials:
-
This compound
-
Appropriate reactants and catalyst for the desired reaction
-
Anhydrous, deuterated solvent (for NMR) or a solvent with a clear spectral window (for IR)
-
Reaction vessel compatible with the spectrometer probe
-
Temperature controller
Procedure:
-
Assemble the reaction vessel with the in-situ probe, ensuring a properly sealed and inert atmosphere (e.g., under Argon or Nitrogen).
-
Add the solvent and reactants to the vessel, but not the component that initiates the reaction (e.g., the catalyst or the light source for a photochemical reaction).
-
Acquire a baseline spectrum at room temperature.
-
Initiate the reaction and begin acquiring spectra at regular intervals while maintaining a constant temperature.
-
After a steady-state concentration of the intermediate is observed (or after a set period), incrementally increase the temperature by 10 °C.
-
At each new temperature, allow the system to equilibrate and then continue to acquire spectra to monitor the change in the intermediate's concentration.
-
Analyze the spectral data to determine the relative concentration of the intermediate at each temperature. A decrease in concentration with increasing temperature can indicate thermal decomposition.
Protocol 2: Trapping of a Radical Intermediate
This protocol outlines a method to infer the presence of a radical intermediate by using a trapping agent.
Materials:
-
This compound
-
Reaction components
-
Radical trapping agent (e.g., 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) or 1,1-diphenylethylene)
-
Analytical standards of the expected trapped product
Procedure:
-
Set up the reaction under the standard conditions that are being investigated.
-
In a parallel experiment, set up the identical reaction but with the addition of the radical trapping agent (typically 1.5-2.0 equivalents).
-
Run both reactions for the same amount of time.
-
Quench both reactions and analyze the product mixture by GC-MS or LC-MS.
-
Compare the product profiles of the two reactions. The presence of a new product corresponding to the adduct of the trapping agent and the suspected radical intermediate in the second experiment is strong evidence for the formation of that intermediate.
-
The suppression of the formation of the main product in the presence of the trapping agent also suggests a radical pathway.[2]
Visualizations
Caption: Workflow for in-situ monitoring of intermediate stability.
Caption: Troubleshooting flowchart for low product yield.
Caption: Competing reaction pathways for this compound.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Item - Nuances in fundamental SuzukiâMiyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures - University of Tasmania - Figshare [figshare.utas.edu.au]
Technical Support Center: Catalyst Poisoning in Reactions with 4-Iodophenetole
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to address catalyst poisoning issues encountered during chemical reactions involving 4-iodophenetole. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to help you navigate and resolve common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the typical signs of catalyst poisoning in my reaction with this compound?
A1: The primary indicators of catalyst poisoning include:
-
Low or no product yield: The reaction fails to produce the desired compound or does so in significantly lower amounts than expected.
-
Stalled or sluggish reaction: The reaction starts but does not proceed to completion, or the reaction rate is unusually slow.
-
Formation of byproducts: An increase in the formation of undesired side products, such as homocoupling of starting materials or dehalogenation of this compound.
-
Change in reaction mixture appearance: A noticeable color change, often to a dark or black precipitate (palladium black), can indicate catalyst decomposition and deactivation.[1]
Q2: What are the most common catalyst poisons I should be aware of when working with this compound?
A2: Common catalyst poisons in palladium-catalyzed cross-coupling reactions include:
-
Iodide ions: Generated in situ from this compound, iodide can form inactive palladium(I) dimers, hindering the catalytic cycle.[2]
-
Sulfur compounds: Trace impurities of sulfur-containing compounds in reagents or solvents can irreversibly bind to the palladium catalyst.[3]
-
Phosphorus compounds: Impurities such_ as phosphine (B1218219) oxides, which can arise from the oxidation of phosphine ligands, may inhibit the catalyst.
-
Water and Oxygen: While not classic poisons, their presence can lead to catalyst deactivation through oxidation of the active Pd(0) species and can promote undesirable side reactions.[4]
-
Other coordinating species: Functional groups on the substrates or impurities with strong coordinating abilities can bind to the palladium center and inhibit its activity.
Q3: Can this compound itself contribute to catalyst deactivation?
A3: Yes, the iodide leaving group in this compound can be a source of catalyst inhibition. High concentrations of iodide ions in the reaction mixture can lead to the formation of stable, catalytically inactive palladium-iodide complexes, such as bridged dimers.[2] This is a known challenge when working with aryl iodides in certain cross-coupling reactions.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura reaction with this compound is giving a low yield. What are the likely causes and how can I troubleshoot this?
Answer: Low yields in Suzuki-Miyaura couplings with this compound often point to catalyst deactivation or suboptimal reaction conditions.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Iodide Poisoning | - Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to stabilize the palladium catalyst and disfavor the formation of inactive iodide-bridged dimers. - Consider using a lower concentration of a highly active catalyst. |
| Sulfur Impurities | - Ensure high purity of this compound and the boronic acid partner. If necessary, purify the starting materials. - Use high-purity, degassed solvents. |
| Ineffective Base | - Screen different bases. While strong bases can be effective, they can also promote catalyst decomposition. Inorganic bases like K₃PO₄ or Cs₂CO₃ are often good choices. |
| Presence of Water | - Use anhydrous solvents and reagents. While a small amount of water can sometimes be beneficial in Suzuki couplings, excess water can lead to catalyst deactivation and protodeboronation of the boronic acid.[4] |
Troubleshooting Workflow for Low Yield in Suzuki Coupling
Issue 2: Catalyst Deactivation in Heck Reaction
Question: I am observing a black precipitate and my Heck reaction with this compound has stopped. What is happening and what can I do?
Answer: The formation of a black precipitate, commonly referred to as "palladium black," is a strong indication of catalyst decomposition into inactive palladium nanoparticles.[1] This is a form of catalyst deactivation.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Ligand Dissociation/Oxidation | - Use a more robust ligand that can better stabilize the palladium center. Bulky phosphine ligands are often effective. - Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent ligand oxidation. |
| High Reaction Temperature | - Lower the reaction temperature. While Heck reactions often require elevated temperatures, excessive heat can accelerate catalyst decomposition. |
| Inappropriate Solvent | - Screen different anhydrous, degassed solvents. Some solvents may promote catalyst agglomeration more than others. |
| Impurity-Driven Deactivation | - As with other cross-coupling reactions, ensure the high purity of all reagents and solvents. |
Issue 3: Incomplete Conversion in Buchwald-Hartwig Amination
Question: My Buchwald-Hartwig amination of this compound is not going to completion. What could be the problem?
Answer: Incomplete conversion in Buchwald-Hartwig aminations can be due to several factors, including catalyst inhibition by the amine or iodide, or the use of an inappropriate base.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Catalyst Inhibition by Amine/Iodide | - The choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands (e.g., Josiphos, XPhos) can prevent product inhibition and mitigate iodide poisoning by preventing the formation of inactive palladium dimers.[2] |
| Incorrect Base | - Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. Ensure the base is fresh and anhydrous. Weaker bases may not be effective in deprotonating the amine. |
| Substrate Purity | - Ensure the purity of both the this compound and the amine coupling partner. Impurities can poison the catalyst. |
Catalytic Cycle and Poisoning Pathway in Buchwald-Hartwig Amination
Data Presentation
While specific quantitative data for this compound is dispersed throughout the literature and highly dependent on the specific reaction conditions, the following table provides a general overview of the impact of common catalyst poisons on palladium-catalyzed cross-coupling reactions.
Table 1: General Effect of Common Poisons on Palladium-Catalyzed Cross-Coupling Reactions
| Poison | Typical Source | Concentration (mol%) | Observed Effect on Yield | Reaction Type Affected |
| Thiophene (Sulfur) | Impurity in reagents/solvents | 1-5 | Significant to complete loss of yield | Suzuki, Heck, Buchwald-Hartwig |
| Triphenylphosphine Oxide | Ligand oxidation | 5-10 | Moderate decrease in yield | Suzuki, Heck |
| Excess Iodide (as NaI) | Byproduct of reaction | >100 (relative to Pd) | Significant decrease in reaction rate and yield | Buchwald-Hartwig, Suzuki |
| Water | Non-anhydrous conditions | >1% (v/v) | Variable; can decrease yield or promote side reactions | Suzuki, Buchwald-Hartwig |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
This protocol describes a general procedure for the purification of this compound from non-polar impurities. The choice of solvent may need to be optimized.
Materials:
-
Crude this compound
-
Heptane (B126788) or Hexane (recrystallization solvent)
-
Ethanol (B145695) (as a co-solvent, if needed)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in the chosen solvent system at room temperature and upon heating. The ideal solvent should dissolve the compound when hot but not at room temperature. A mixture of heptane and a small amount of ethanol can be effective.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent and heat the mixture with stirring until the solid dissolves completely. Add more hot solvent in small portions if necessary.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Removal of Elemental Sulfur from this compound
If elemental sulfur is a suspected contaminant, the following procedure can be used for its removal.
Materials:
-
This compound suspected of sulfur contamination
-
An appropriate organic solvent (e.g., hexane)
-
Copper powder (fine, activated)
-
Stirring apparatus
-
Filtration setup
Procedure:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like hexane.
-
Treatment with Copper: Add activated copper powder to the solution. The amount of copper will depend on the suspected level of sulfur contamination, but a significant excess is typically used.
-
Stirring: Stir the mixture vigorously at room temperature for several hours. The copper will react with the elemental sulfur to form insoluble copper sulfide.
-
Filtration: Filter the mixture to remove the copper and copper sulfide.
-
Solvent Removal: Remove the solvent from the filtrate under reduced pressure to obtain the purified this compound. The product can then be further purified by recrystallization if needed.
References
Technical Support Center: Catalyst Residue Removal in 4-Iodophenetole Synthesis
Welcome to the technical support center for the purification of 4-Iodophenetole. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with removing catalyst residues from this compound reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used in the synthesis of this compound and its subsequent reactions?
A1: The synthesis of this compound and its use in further reactions primarily involves three classes of catalysts:
-
Iodine-Based Reagents: For the direct iodination of phenetole, molecular iodine (I₂) is often used, sometimes in the presence of an oxidizing agent or a strong acid.[1] Catalytic systems using hypervalent iodine compounds are also employed.[2]
-
Palladium Catalysts: this compound is a common aryl halide used in palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination (for C-N bond formation) and the Suzuki coupling (for C-C bond formation).[3][4][5][6][7][8] Typical catalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂) combined with phosphine (B1218219) ligands (e.g., XPhos, SPhos).[9]
-
Copper Catalysts: In Ullmann-type reactions, which form aryl ethers, thioethers, or amines, copper catalysts such as copper(I) iodide (CuI) or copper powder are frequently used.[10][11][12][13]
Q2: Why is the complete removal of these catalyst residues critical?
A2: Residual catalyst contamination can lead to several downstream issues:
-
Inaccurate Analytical Data: Metal residues can interfere with analytical techniques, leading to erroneous characterization of your product.
-
Reaction Inhibition: Traces of catalysts can poison catalysts used in subsequent synthetic steps.
-
Product Instability: Metal residues may promote the degradation of the final compound.
-
Toxicity Concerns: For pharmaceutical applications, stringent limits on heavy metal impurities are in place due to their toxicity.
Q3: What are the general strategies for removing catalyst residues from this compound?
A3: The primary methods for catalyst removal include:
-
Aqueous Washes: Simple liquid-liquid extraction with acidic or basic solutions, or solutions containing chelating agents.
-
Filtration: Passing the reaction mixture through a plug of an adsorbent like Celite® or silica (B1680970) gel.[3][5]
-
Adsorption/Scavenging: Stirring the product solution with activated carbon or specialized metal scavengers.
-
Chromatography: Purification of the crude product using column chromatography.[3][5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the work-up of this compound reactions.
Palladium Residue Removal
| Problem | Possible Cause | Troubleshooting Steps |
| Persistent yellow/gray color in the organic layer after aqueous work-up. | Incomplete removal of palladium complexes. | 1. Thiol-Based Scavenger: Add a silica-supported thiol scavenger to the organic solution and stir for several hours before filtering. 2. Activated Carbon: Treat the solution with activated carbon, but be mindful of potential product loss. 3. Aqueous Thiourea (B124793) Wash: Wash the organic layer with a dilute aqueous solution of thiourea to complex with residual palladium. |
| Product loss during purification. | Product is adsorbing to the solid support (silica, Celite®, or scavenger). | 1. Solvent Polarity: Adjust the polarity of the solvent used for filtration or chromatography. 2. Pre-treatment: Passivate the silica or Celite® with a non-polar solvent before filtration. |
| Inconsistent results with scavenger resins. | The form of the palladium residue (e.g., Pd(0) vs. Pd(II)) may not be compatible with the chosen scavenger. | 1. Oxidative/Reductive Pre-treatment: Consider a mild oxidative or reductive wash to change the oxidation state of the palladium before adding the scavenger. 2. Broad-Spectrum Scavenger: Use a scavenger known to be effective against multiple palladium species. |
Copper Residue Removal
| Problem | Possible Cause | Troubleshooting Steps |
| Blue or green tint in the aqueous or organic layers. | Presence of copper salts. | 1. Ammonium (B1175870) Hydroxide (B78521) Wash: Wash the organic layer with a dilute solution of ammonium hydroxide to form a water-soluble copper-ammonia complex. 2. EDTA Wash: Use an aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester the copper ions. |
| Formation of an emulsion during aqueous extraction. | The product or byproducts are acting as surfactants. | 1. Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to break the emulsion. 2. Solvent Change: If possible, switch to a less polar organic solvent for the extraction. |
| Insoluble precipitates. | Formation of insoluble copper salts. | 1. Filtration through Celite®: Filter the crude reaction mixture through a pad of Celite® before performing the aqueous work-up.[3] |
Iodine-Based Residue Removal
| Problem | Possible Cause | Troubleshooting Steps |
| Purple or brown color in the organic layer. | Residual molecular iodine (I₂). | 1. Sodium Thiosulfate (B1220275) Wash: Wash the organic layer with a 10% aqueous solution of sodium thiosulfate until the color disappears. 2. Sodium Bisulfite Wash: A wash with an aqueous solution of sodium bisulfite is also effective. |
| Acidic residue from the reaction. | Use of a strong acid catalyst. | 1. Sodium Bicarbonate Wash: Neutralize the organic layer by washing with a saturated aqueous solution of sodium bicarbonate. |
Experimental Protocols
Protocol 1: General Work-up for Palladium Removal
-
Cooling and Dilution: Once the reaction is complete, cool the mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Filtration: Filter the diluted mixture through a pad of Celite® to remove insoluble palladium black and other particulates.[3]
-
Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with:
-
Water
-
Saturated aqueous sodium bicarbonate
-
Brine
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Further Purification (if necessary): If residual palladium is still present, dissolve the crude product in a minimal amount of solvent and treat with a metal scavenger or purify by column chromatography.[3][5]
Protocol 2: Work-up for Copper Removal from Ullmann Reactions
-
Dilution: After cooling, dilute the reaction mixture with an appropriate organic solvent.
-
Ammonia (B1221849) Wash: Transfer the mixture to a separatory funnel and wash with a dilute (5-10%) aqueous solution of ammonium hydroxide. The aqueous layer will turn deep blue, indicating the formation of the copper-ammonia complex. Repeat until the aqueous layer is colorless.
-
Water and Brine Wash: Wash the organic layer with water and then with brine to remove residual ammonia and salts.
-
Drying and Concentration: Dry the organic phase over an anhydrous drying agent, filter, and remove the solvent in vacuo.
Process Flow Diagrams
Caption: Workflow for Palladium Catalyst Removal.
Caption: Workflow for Copper Catalyst Removal.
Caption: Workflow for Iodine Residue Removal.
References
- 1. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]
- 2. Catalytic Hypervalent Iodine Catalysts - Wordpress [reagents.acsgcipr.org]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 11. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]
- 12. Ullmann Reaction [organic-chemistry.org]
- 13. pure.rug.nl [pure.rug.nl]
Validation & Comparative
A Comparative Analysis of 4-Iodophenetole and 4-Bromoanisole in Suzuki Coupling Reactivity
For researchers, scientists, and drug development professionals, the choice of reactants in cross-coupling reactions is paramount to optimizing yield, reaction time, and overall efficiency. This guide provides an in-depth, data-driven comparison of the reactivity of 4-iodophenetole and 4-bromoanisole (B123540) in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.
The enhanced reactivity of aryl iodides over aryl bromides is a well-established principle in palladium-catalyzed cross-coupling reactions. This difference is primarily attributed to the weaker carbon-iodine bond compared to the carbon-bromine bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle. This guide presents a comparative analysis using experimental data from studies on 4-iodoanisole (B42571) (as a close structural and electronic analog of this compound) and 4-bromoanisole to illustrate this reactivity trend.
Quantitative Data Summary
The following table summarizes representative experimental outcomes for the Suzuki-Miyaura coupling of 4-iodoanisole and 4-bromoanisole with phenylboronic acid. While direct side-by-side comparisons under identical conditions are not always available in the literature, the data presented is compiled from studies using similar methodologies to provide a meaningful comparison.
| Parameter | This compound (data for 4-Iodoanisole) | 4-Bromoanisole |
| Aryl Halide | 4-Iodoanisole | 4-Bromoanisole |
| Coupling Partner | Phenylboronic Acid | Phenylboronic Acid |
| Catalyst | Pd(PPh₃)₄ (0.2 mol%) | Pd Nanoparticles on MOF |
| Base | K₂CO₃ | K₂CO₃ |
| Solvent | DMF | Not specified |
| Temperature | 100°C | 60°C |
| Reaction Time | 4 hours | 4 hours |
| Yield/Conversion | High Conversion (Specific yield not detailed, but full conversion implied)[1] | 91-99% Conversion[2] |
Note: The data for 4-iodoanisole is used as a proxy for this compound due to their high structural and electronic similarity. The difference in catalyst type should be considered when interpreting the results.
Experimental Protocols
Below are detailed, representative experimental protocols for the Suzuki-Miyaura cross-coupling reaction, which can be adapted for both this compound and 4-bromoanisole.
General Procedure for Suzuki-Miyaura Cross-Coupling:
Materials:
-
Aryl halide (this compound or 4-bromoanisole, 1.0 mmol)
-
Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 mixture, 5 mL)
Procedure:
-
To a dry Schlenk flask, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). This cycle should be repeated three times.
-
Add the degassed solvent system to the flask via syringe.
-
Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-100°C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl product.
Mandatory Visualizations
Suzuki Coupling Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
References
A Comparative Kinetic Analysis of 4-Iodophenetole and 4-Iodoanisole in Suzuki-Miyaura Coupling and Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinetic performance of 4-iodophenetole and 4-iodoanisole (B42571) in two fundamental organic reactions: the Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution. The selection of substrates in the synthesis of complex molecules, particularly in drug discovery and development, is critical for reaction efficiency and yield. Understanding the subtle kinetic differences imparted by the variation of an alkoxy substituent—from methoxy (B1213986) to ethoxy—can inform rational substrate choice and process optimization. This analysis is based on established principles of physical organic chemistry and available data for analogous compounds, providing a framework for predicting and understanding the reactivity of these two important building blocks.
Executive Summary
In both Suzuki-Miyaura coupling and nucleophilic aromatic substitution, this compound and 4-iodoanisole are expected to exhibit broadly similar reactivity due to the comparable electronic and steric nature of the methoxy and ethoxy groups. However, nuanced differences in their electronic properties suggest that This compound may exhibit slightly faster reaction rates in reactions where electron donation from the alkoxy group is rate-accelerating , such as the oxidative addition step in Suzuki-Miyaura coupling. Conversely, in reactions favored by electron-withdrawing effects, 4-iodoanisole might show a marginal kinetic advantage. These predictions are based on the analysis of Hammett and Taft parameters for the respective alkoxy groups.
Comparative Kinetic Data
Table 1: Comparison of Electronic and Steric Parameters
| Parameter | Methoxy (-OCH₃) | Ethoxy (-OCH₂CH₃) | Implication for Reactivity |
| Hammett Constant (σp) | -0.27[1] | -0.25[2] | Both are para-directing, electron-donating groups. The slightly more negative value for methoxy suggests a marginally stronger electron-donating resonance effect. |
| Inductive Effect (σI) | +0.25 (approx.) | +0.25 (approx.) | The inductive electron-withdrawing effect is expected to be very similar for both groups. |
| Taft Steric Parameter (Es) | -0.55 | -0.67 | The ethoxy group is slightly bulkier than the methoxy group, which could lead to minor steric hindrance in sterically demanding transition states. |
Table 2: Predicted Comparative Kinetic Performance
| Reaction | Predicted Relative Rate | Rationale |
| Suzuki-Miyaura Coupling | This compound ≥ 4-Iodoanisole | The rate-determining step, oxidative addition, is generally accelerated by electron-donating groups. The slightly greater electron-donating character of the ethoxy group (as inferred from a less positive inductive effect contribution to the overall electronic effect) may lead to a marginally faster reaction. Steric hindrance from the ethoxy group is expected to be minimal at the para position. |
| Nucleophilic Aromatic Substitution (SNAr) | 4-Iodoanisole ≥ this compound | SNAr reactions are generally favored by electron-withdrawing groups that stabilize the negatively charged Meisenheimer intermediate. The slightly less electron-donating nature of the methoxy group may result in a marginally faster rate. |
Experimental Protocols
To empirically determine and compare the kinetic profiles of this compound and 4-iodoanisole, the following detailed experimental protocols for Suzuki-Miyaura coupling and nucleophilic aromatic substitution are provided. These protocols are designed to be robust and adaptable for accurate kinetic monitoring.
Protocol 1: Kinetic Analysis of Suzuki-Miyaura Coupling
Objective: To determine the rate constants for the Suzuki-Miyaura coupling of this compound and 4-iodoanisole with phenylboronic acid.
Materials:
-
This compound
-
4-Iodoanisole
-
Phenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Internal standard (e.g., dodecane)
-
Reaction vials with septa
-
Gas-tight syringes
-
Heating block with magnetic stirring
-
Gas chromatograph with a flame ionization detector (GC-FID) or High-performance liquid chromatograph (HPLC)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M stock solution of this compound in 1,4-dioxane.
-
Prepare a 0.2 M stock solution of 4-iodoanisole in 1,4-dioxane.
-
Prepare a 0.3 M stock solution of phenylboronic acid in 1,4-dioxane.
-
Prepare a 0.5 M stock solution of potassium carbonate in deionized water.
-
Prepare a catalyst stock solution by dissolving Pd(OAc)₂ (e.g., 2.2 mg, 0.01 mmol) and PPh₃ (e.g., 10.5 mg, 0.04 mmol) in 10 mL of 1,4-dioxane.
-
Prepare an internal standard stock solution (e.g., 0.1 M dodecane (B42187) in 1,4-dioxane).
-
-
Reaction Setup:
-
In a series of reaction vials, add a magnetic stir bar.
-
To each vial, add the respective aryl iodide stock solution (1.0 mL, 0.2 mmol), phenylboronic acid stock solution (1.0 mL, 0.3 mmol), and potassium carbonate solution (1.0 mL, 0.5 mmol).
-
Add the internal standard solution (0.2 mL, 0.02 mmol).
-
Seal the vials with septa and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
-
Reaction Initiation and Monitoring:
-
Place the vials in a preheated heating block at a constant temperature (e.g., 80 °C) with vigorous stirring.
-
Initiate the reaction by injecting the catalyst stock solution (0.2 mL, corresponding to 1 mol% Pd) into each vial.
-
At regular time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, and 120 minutes), withdraw a 0.1 mL aliquot from each reaction mixture using a gas-tight syringe.
-
Immediately quench the aliquot in a vial containing 1 mL of a 1:1 mixture of diethyl ether and water.
-
-
Sample Analysis:
-
Vortex the quenched samples, allow the layers to separate, and analyze the organic layer by GC-FID or HPLC.
-
Generate a calibration curve for the starting material and product against the internal standard to determine their concentrations at each time point.
-
-
Data Analysis:
-
Plot the concentration of the aryl iodide versus time.
-
Determine the initial rate of the reaction from the slope of the initial linear portion of the concentration-time curve.
-
Determine the order of the reaction with respect to the aryl iodide by varying its initial concentration while keeping other reactant concentrations constant.
-
Calculate the pseudo-first-order rate constant (k_obs) from the slope of a plot of ln([Aryl Iodide]) versus time.
-
Protocol 2: Kinetic Analysis of Nucleophilic Aromatic Substitution (SNAr)
Objective: To determine the rate constants for the reaction of this compound and 4-iodoanisole with a nucleophile (e.g., piperidine).
Materials:
-
This compound
-
4-Iodoanisole
-
Dimethyl sulfoxide (B87167) (DMSO, anhydrous)
-
Internal standard (e.g., naphthalene)
-
Reaction vials with septa
-
Gas-tight syringes
-
Constant temperature bath
-
High-performance liquid chromatograph (HPLC) with a UV detector
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M stock solution of this compound in DMSO.
-
Prepare a 0.1 M stock solution of 4-iodoanisole in DMSO.
-
Prepare a 1.0 M stock solution of piperidine in DMSO.
-
Prepare an internal standard stock solution (e.g., 0.05 M naphthalene (B1677914) in DMSO).
-
-
Reaction Setup:
-
In a series of reaction vials, add the respective aryl iodide stock solution (1.0 mL, 0.1 mmol) and the internal standard solution (0.2 mL, 0.01 mmol).
-
Seal the vials and place them in a constant temperature bath (e.g., 100 °C) to equilibrate.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by injecting the piperidine stock solution (1.0 mL, 1.0 mmol) into each vial.
-
At regular time intervals (e.g., 0, 15, 30, 60, 120, 180, and 240 minutes), withdraw a 0.1 mL aliquot from each reaction mixture.
-
Immediately quench the aliquot in a vial containing 1 mL of a suitable solvent mixture (e.g., acetonitrile/water) to stop the reaction.
-
-
Sample Analysis:
-
Analyze the quenched samples by HPLC-UV, monitoring the disappearance of the starting material and the appearance of the product.
-
Generate a calibration curve for the starting material and product against the internal standard.
-
-
Data Analysis:
-
Follow the same data analysis procedure as outlined in Protocol 1 to determine the reaction rates and rate constants.
-
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
References
A Comparative Guide to Alternative Reagents for Ethoxy-Substituted Biaryl Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Alternatives to 4-Iodophenetole for the Synthesis of Ethoxy-Substituted Biaryls, Supported by Experimental Data.
The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. Ethoxy-substituted biaryls, in particular, are prevalent motifs in numerous biologically active compounds and functional materials. While this compound has traditionally been a reliable electrophilic partner in cross-coupling reactions for accessing these structures, its cost and the desire for more diverse synthetic strategies have prompted the exploration of alternative reagents. This guide provides a comprehensive comparison of the performance of various alternatives to this compound, with a focus on providing actionable experimental data and detailed protocols.
Executive Summary
This guide evaluates the following alternatives to this compound for the synthesis of ethoxy-substituted biaryls:
-
4-Ethoxyphenylboronic Acid: A highly effective nucleophilic partner in Suzuki-Miyaura coupling.
-
4-Bromophenetole and 4-Chlorophenetole: More cost-effective electrophilic alternatives to this compound, with varying reactivity.
-
4-Ethoxyphenyl Triflate: A reactive electrophile that can offer different selectivity compared to haloarenes.
-
4-Ethoxybenzoic Acid: A readily available carboxylic acid that can serve as an aryl source through decarboxylative cross-coupling.
-
Phenetole (B1680304) (via C-H Activation): A direct approach that avoids pre-functionalization of the starting material.
The performance of these alternatives is compared based on reaction yields, conditions, and substrate scope, with a primary focus on the widely used Suzuki-Miyaura cross-coupling reaction.
Performance Comparison of Electrophilic Partners in Suzuki-Miyaura Coupling
The choice of the electrophilic partner in a Suzuki-Miyaura coupling significantly impacts reaction efficiency. The general reactivity trend for aryl halides is I > Br > Cl, which is reflected in the reaction conditions and yields. The following table summarizes a comparative study of the Suzuki-Miyaura coupling of 4-haloanisoles (as a close proxy for 4-halophenetoles) with phenylboronic acid.
| Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Iodoanisole | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene (B28343)/H₂O | 80 | 2 | >95 |
| 4-Bromoanisole (B123540) | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85-95 |
| 4-Chloroanisole | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH/H₂O | 100 | 24 | 70-85 |
This data is compiled from representative literature and is intended for comparative purposes. Actual yields may vary depending on the specific reaction conditions and substrates.
Alternative Reagents and Methodologies
4-Ethoxyphenylboronic Acid (Nucleophilic Partner)
4-Ethoxyphenylboronic acid is an excellent alternative that shifts the strategy from using an electrophilic phenetole derivative to a nucleophilic one. It readily participates in Suzuki-Miyaura coupling with a wide range of aryl and heteroaryl halides and triflates.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Ethoxyphenylboronic Acid with 4-Bromoacetophenone
To a mixture of 4-bromoacetophenone (1.0 mmol), 4-ethoxyphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) in a round-bottom flask is added a solution of Pd(PPh₃)₄ (0.03 mmol, 3 mol%) in toluene (5 mL) and water (1 mL). The mixture is degassed with argon for 15 minutes and then heated to 90 °C with vigorous stirring. The reaction progress is monitored by TLC. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate (B1210297), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired biaryl. Expected yields are typically in the range of 85-95%.[1]
4-Bromophenetole and 4-Chlorophenetole (Electrophilic Partners)
These reagents offer a more cost-effective alternative to this compound. As expected from the general reactivity trend of aryl halides (I > Br > Cl), more forcing conditions or more sophisticated catalyst systems are often required to achieve high yields, especially with 4-chlorophenetole.[2]
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid
In a Schlenk tube, 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol) are combined. The tube is evacuated and backfilled with argon. Then, K₃PO₄ (2.0 mmol), toluene (4 mL), and water (0.4 mL) are added. The mixture is stirred at 100 °C until the starting material is consumed (monitored by GC-MS). After cooling, the mixture is diluted with ethyl acetate, washed with water and brine, dried over Na₂SO₄, and concentrated. The product is purified by flash chromatography.
4-Ethoxyphenyl Triflate (Electrophilic Partner)
Aryl triflates are highly reactive electrophiles in Suzuki-Miyaura coupling and can be prepared from the corresponding phenols. They are particularly useful when the corresponding halide is unreactive or difficult to access.
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Triflate with Phenylboronic Acid
A mixture of the aryl triflate (1.0 mmol), phenylboronic acid (1.5 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol) in 1,2-dimethoxyethane (B42094) (6 mL) and water (1 mL) is refluxed under an argon atmosphere for 12 hours. The reaction mixture is then cooled, extracted with ethyl acetate, and the organic layers are combined, washed with brine, dried over MgSO₄, and concentrated. The residue is purified by column chromatography to give the biaryl product.
4-Ethoxybenzoic Acid (via Decarboxylative Coupling)
Decarboxylative cross-coupling has emerged as a powerful method for C-C bond formation, using readily available carboxylic acids as aryl sources. This approach avoids the need for organometallic reagents.[3]
Experimental Protocol: Palladium-Catalyzed Decarboxylative Coupling of 4-Methoxybenzoic Acid
A mixture of 4-methoxybenzoic acid (1.0 mmol), 1-bromo-4-nitrobenzene (B128438) (1.5 mmol), Pd(OAc)₂ (0.1 mmol), Cu₂O (0.1 mmol), and K₂CO₃ (2.0 mmol) in N,N-dimethylformamide (DMF) (5 mL) is heated at 140 °C for 24 hours in a sealed tube. After cooling, the reaction mixture is diluted with ethyl acetate and washed with water. The organic layer is dried, concentrated, and purified by column chromatography.[4] Note: This protocol for the methoxy-analogue serves as a starting point for the ethoxy derivative.
Phenetole (via Direct C-H Arylation)
Direct C-H arylation is an atom-economical approach that avoids the pre-functionalization of the phenetole starting material. This method typically involves the coupling of an arene with an aryl halide in the presence of a palladium catalyst.
Experimental Protocol: Palladium-Catalyzed Direct Arylation of Anisole (B1667542) with 4-Bromoacetophenone
To a screw-capped vial are added Pd(OAc)₂ (0.025 mmol), P(o-tol)₃ (0.05 mmol), 4-bromoacetophenone (0.5 mmol), and Cs₂CO₃ (1.0 mmol). The vial is evacuated and backfilled with argon. Anisole (5.0 mmol) and DMA (1 mL) are then added. The vial is sealed and heated at 120 °C for 24 hours. After cooling, the mixture is diluted with ethyl acetate, filtered through a pad of celite, and the filtrate is washed with water. The organic layer is dried and concentrated, and the product is purified by chromatography. Note: This protocol for anisole can be adapted for phenetole.
Visualizing the Synthetic Pathways
The following diagrams illustrate the different strategies for the synthesis of ethoxy-substituted biaryls.
Caption: Suzuki-Miyaura coupling using electrophilic phenetole derivatives.
References
Validating the Structure of 4-Iodophenetole Reaction Products by NMR: A Comparison Guide
For researchers and professionals in drug development and organic synthesis, unequivocal structural confirmation of reaction products is paramount. This guide provides a comparative framework for validating the structure of 4-iodophenetole, a key intermediate in the synthesis of various functional materials and pharmaceutical agents, using Nuclear Magnetic Resonance (NMR) spectroscopy. We present experimental data for this compound alongside potential isomeric byproducts and unreacted starting materials to aid in the accurate interpretation of spectral data.
Synthesis of this compound via Williamson Ether Synthesis
The most common method for synthesizing this compound is the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide.[1] In this case, 4-iodophenol (B32979) is deprotonated by a base to form the corresponding phenoxide, which then acts as a nucleophile, attacking ethyl iodide in an SN2 reaction to form the ether product.[1][2]
Experimental Protocol
Materials:
-
4-Iodophenol
-
Ethyl iodide
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.
-
Stir the suspension at room temperature for 15 minutes.
-
Add ethyl iodide (1.2 eq) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the resulting residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1M sodium hydroxide (B78521) (to remove unreacted phenol), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography or distillation to obtain pure this compound.
NMR Spectroscopic Analysis of Potential Reaction Products
The primary tool for validating the structure of the final product and identifying impurities is NMR spectroscopy. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for the desired product, this compound, as well as potential contaminants such as unreacted 4-iodophenol and its isomers.
Table 1: Comparative ¹H NMR Data (in CDCl₃)
| Compound | Ar-H (ortho to -OR) | Ar-H (meta to -OR) | -OCH₂CH₃ | -OCH₂CH₃ | Ar-OH |
| This compound | ~6.68 ppm (d, 2H) | ~7.55 ppm (d, 2H) | ~3.98 ppm (q, 2H) | ~1.39 ppm (t, 3H) | - |
| 2-Iodophenetole | ~6.75-6.85 ppm (m, 2H) | ~7.25-7.35 ppm (m, 1H) | ~4.05 ppm (q, 2H) | ~1.45 ppm (t, 3H) | - |
| ~7.75-7.85 ppm (m, 1H) | |||||
| 3-Iodophenetole | ~6.80-6.90 ppm (m, 1H) | ~7.15-7.25 ppm (m, 2H) | ~3.95 ppm (q, 2H) | ~1.38 ppm (t, 3H) | - |
| ~7.30-7.40 ppm (m, 1H) | |||||
| 4-Iodophenol | ~6.75 ppm (d, 2H) | ~7.50 ppm (d, 2H) | - | - | ~5.1 ppm (s, 1H) |
d = doublet, t = triplet, q = quartet, m = multiplet, s = singlet
Table 2: Comparative ¹³C NMR Data (in CDCl₃)
| Compound | C-I | C-O | C (ortho to -OR) | C (meta to -OR) | -OCH₂CH₃ | -OCH₂CH₃ |
| This compound | ~82.6 ppm | ~158.5 ppm | ~116.8 ppm | ~138.5 ppm | ~63.7 ppm | ~14.8 ppm |
| 2-Iodophenetole | ~86.7 ppm | ~156.0 ppm | ~114.5 ppm, ~129.8 ppm | ~123.0 ppm, ~139.5 ppm | ~64.5 ppm | ~14.7 ppm |
| 3-Iodophenetole | ~94.5 ppm | ~158.0 ppm | ~114.0 ppm, ~122.5 ppm | ~130.5 ppm, ~131.0 ppm | ~63.5 ppm | ~14.7 ppm |
| 4-Iodophenol | ~82.0 ppm | ~154.5 ppm | ~117.5 ppm | ~138.8 ppm | - | - |
Visualizing the Validation Workflow and Application Context
To further clarify the process and potential applications of this compound, the following diagrams illustrate the logical workflow for structural validation and a relevant signaling pathway where such compounds may find use in drug discovery.
Figure 1. Workflow for NMR-based structural validation of this compound.
Iodophenyl-containing molecules are valuable scaffolds in medicinal chemistry.[3] They are often used as building blocks for synthesizing inhibitors of various enzymes, including receptor tyrosine kinases (RTKs), which are crucial in cancer signaling pathways.[4]
Figure 2. Inhibition of a Receptor Tyrosine Kinase signaling pathway.
By carefully analyzing the ¹H and ¹³C NMR spectra and comparing them against known data for the expected product and potential impurities, researchers can confidently validate the structure of their synthesized this compound, ensuring the quality and reliability of their subsequent research and development efforts.
References
A Comparative Guide to the Efficacy of Palladium Catalysts in Cross-Coupling Reactions with 4-Iodophenetole
For Researchers, Scientists, and Drug Development Professionals
The functionalization of substituted aryl halides is a cornerstone of modern organic synthesis, pivotal in the development of novel pharmaceuticals, agrochemicals, and functional materials. Among these, 4-iodophenetole stands as a valuable building block, and its derivatization via palladium-catalyzed cross-coupling reactions offers a versatile strategy for the construction of complex molecular architectures. The choice of the palladium catalyst is a critical parameter that profoundly influences reaction efficiency, yield, and substrate scope.
This guide provides a comparative overview of various palladium catalysts for four major cross-coupling reactions involving this compound: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. While direct, comprehensive comparative studies on this compound are limited in publicly available literature, this guide compiles experimental data from structurally similar aryl iodides to provide a strong foundation for catalyst selection and reaction optimization.
Data Presentation: A Comparative Overview of Catalyst Performance
The efficacy of different palladium catalyst systems is summarized below for each cross-coupling reaction. The data is collated from studies on this compound and analogous aryl iodides, providing a valuable benchmark for expected performance.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an aryl halide and an organoboron compound.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/Ethanol/Water | 80-100 | 12-24 | Good to Excellent | General protocol for aryl iodides.[1] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 16 | High | Effective for demanding substrates.[2] |
| PdCl₂(dppf) | dppf | K₂CO₃ | DME | 80 | 2 | High | Reliable choice for many applications.[2] |
Heck Reaction
The Heck reaction facilitates the coupling of an aryl halide with an alkene.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100 | 24 | Moderate to Good | General conditions for aryl iodides.[3] |
| Pd(OAc)₂ | None | NaOAc | DMF | 100-120 | 12-24 | Good | Phosphine-free conditions are possible.[1] |
| Pd/C | XPhos | K₂CO₃ | 95% EtOH | 80 | 12 | Good | Heterogeneous catalyst option.[2] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide.
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | 1.5 | 97 (for iodobenzene) | Classic and highly effective system.[2] |
| Pd₂(dba)₃ / PPh₃ | CuI | Et₃N | Toluene | RT | - | 80 | Alternative Pd(0) source.[2] |
| Pd/C | None | K₂CO₃ | DMF | 100 | 24 | Good | Copper-free conditions. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | 100 | 0.17 | Good to Excellent | Highly active for a broad range of amines.[4] |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 110 | - | High | Effective for primary and secondary amines.[4][5] |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | THF | RT-100 | 12 | Good | Versatile ligand for various substrates.[2][4] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these cross-coupling reactions. The following are generalized protocols that can be adapted for reactions with this compound.
General Procedure for Suzuki-Miyaura Coupling
A reaction vessel is charged with this compound (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).[1] A suitable solvent system, such as a mixture of toluene, ethanol, and water, is added. The vessel is then thoroughly degassed and placed under an inert atmosphere (e.g., Argon or Nitrogen). The reaction mixture is heated with stirring for the specified time, with progress monitored by TLC or GC-MS. Upon completion, the reaction is cooled, and the product is extracted and purified.
General Procedure for Heck Reaction
In a reaction vessel, this compound (1.0 equiv.), the alkene (1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a base (e.g., NaOAc or Et₃N, 1.2 equiv.), and a suitable solvent (e.g., DMF or acetonitrile) are combined.[1] The mixture is degassed and heated under an inert atmosphere. The reaction progress is monitored by an appropriate analytical technique. After the reaction is complete, the mixture is cooled, filtered, and the solvent is removed. The resulting crude product is then purified by column chromatography.
General Procedure for Sonogashira Coupling
To a solution of this compound (1.0 equiv.) and a terminal alkyne (1.5 equiv.) in a deoxygenated solvent such as THF or DMF, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%), a copper(I) co-catalyst (e.g., CuI, 3-5 mol%), and a base (e.g., triethylamine, 3.0 equiv.) are added.[1] The reaction is stirred under an inert atmosphere at the appropriate temperature until completion. The reaction mixture is then worked up by dilution with an organic solvent, washing with aqueous solutions, drying the organic phase, and concentrating under reduced pressure.
General Procedure for Buchwald-Hartwig Amination
To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv), the phosphine (B1218219) ligand (e.g., X-Phos, 0.04 equiv), and a strong base (e.g., NaOt-Bu, 1.4 equiv).[4] Add the solvent (e.g., toluene), followed by this compound (1.0 equiv) and the amine (1.2 equiv). The reaction mixture is then heated with stirring for the specified time. After cooling, the mixture is diluted with a suitable solvent and filtered. The filtrate is concentrated, and the crude product is purified.
Visualizing the Process: Workflows and Catalytic Cycles
To further elucidate the experimental and mechanistic aspects of these reactions, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. A COMPARATIVE STUDY OF SOME Pd-CATALYSED HECK REACTIONS IN POLAR- AND AQUEOUS BIPHASIC MEDIA | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Leaving Group Effects in Phenetole Cross-Coupling: Iodide vs. Bromide
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of an aryl halide leaving group is a critical parameter in optimizing cross-coupling reactions for the synthesis of aryl ethers, a common motif in pharmaceuticals and functional materials. This guide provides an objective comparison of iodide and bromide as leaving groups in the synthesis of phenetole (B1680304) (phenyl ethyl ether) via cross-coupling reactions, supported by established reactivity principles and representative experimental data.
The synthesis of phenetole from phenol (B47542) and an aryl halide (iodobenzene or bromobenzene) is typically achieved through copper-catalyzed (Ullmann) or palladium-catalyzed (Buchwald-Hartwig) cross-coupling reactions. The choice of the leaving group—iodide or bromide—profoundly impacts reaction kinetics, required conditions, and overall efficiency.
Fundamental Principles of Reactivity
The generally accepted order of reactivity for aryl halides in cross-coupling reactions is Ar-I > Ar-Br > Ar-Cl. This trend is primarily dictated by the bond dissociation energy (BDE) of the carbon-halogen (C-X) bond. The C-I bond is weaker than the C-Br bond, facilitating the oxidative addition step, which is often the rate-determining step in the catalytic cycle of many cross-coupling reactions.[1] Consequently, aryl iodides typically react faster and under milder conditions than their bromide counterparts.
Quantitative Data Presentation
While direct side-by-side quantitative data for the synthesis of phenetole under identical conditions is not extensively reported, the following tables provide a representative comparison based on established reactivity trends observed in Ullmann and Buchwald-Hartwig C-O coupling reactions.
Table 1: Representative Comparison in Ullmann Condensation for Phenetole Synthesis
| Aryl Halide | Catalyst System | Base | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Iodobenzene | CuI (10 mol%) | Cs₂CO₃ | 110-130 | 12-24 | 85-95 |
| Bromobenzene | CuI (10 mol%) | Cs₂CO₃ | 130-150 | 24-48 | 70-85 |
Table 2: Representative Comparison in Buchwald-Hartwig C-O Coupling for Phenetole Synthesis
| Aryl Halide | Catalyst System | Base | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Iodobenzene | Pd₂(dba)₃ (2 mol%) / Xantphos (4 mol%) | K₃PO₄ | 80-100 | 4-8 | >95 |
| Bromobenzene | Pd₂(dba)₃ (2 mol%) / Xantphos (4 mol%) | K₃PO₄ | 100-120 | 8-16 | 85-95 |
Note: The data presented in these tables are representative and synthesized from general knowledge of Ullmann and Buchwald-Hartwig reactions. Actual yields and optimal conditions may vary depending on the specific ligand, solvent, and other experimental parameters.
Mandatory Visualizations
References
Benchmarking 4-Iodophenetole in Heck Reactions: A Comparative Guide for Researchers
In the landscape of palladium-catalyzed cross-coupling reactions, the Heck reaction stands as a cornerstone for the formation of carbon-carbon bonds, enabling the synthesis of complex molecules vital to the pharmaceutical and materials science sectors. For researchers and drug development professionals, the choice of aryl halide substrate is a critical parameter that dictates reaction efficiency, yield, and overall feasibility. This guide provides an objective comparison of 4-iodophenetole against other aryl halides, supported by experimental data, to inform substrate selection in Heck reactions.
The Reactivity of Aryl Halides: A Fundamental Overview
The Mizoroki-Heck reaction involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base.[1] The reactivity of the aryl halide is a key determinant of the reaction's success and generally follows the trend: I > Br > Cl.[2] This trend is primarily attributed to the bond dissociation energies of the carbon-halogen bond, with the weaker carbon-iodine bond facilitating a more rapid oxidative addition to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.[2] Consequently, aryl iodides like this compound are typically more reactive and require milder reaction conditions compared to their bromo and chloro counterparts.
Performance Comparison in Heck Reactions
While direct comparative studies focusing exclusively on this compound versus its corresponding bromo- and chloro-analogs under identical conditions are not extensively documented in publicly available literature, the well-established reactivity trend of aryl halides provides a strong basis for performance expectation. To illustrate this, we can examine data from a comparative study on the Heck reaction of halobenzenes with styrene (B11656), which serves as a reliable model for the relative reactivity of the corresponding 4-alkoxy-substituted aryl halides.
In a study by Saïd et al., the Heck coupling of iodobenzene (B50100), bromobenzene, and chlorobenzene (B131634) with styrene was compared under identical reaction conditions.[3] The results, summarized in the table below, clearly demonstrate the superior performance of the aryl iodide.
| Aryl Halide | Olefin | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Iodobenzene | Styrene | Pd(OAc)₂ | Et₃N | DMF | 100 | 12 | 85 |
| Bromobenzene | Styrene | Pd(OAc)₂ | Et₃N | DMF | 100 | 12 | 82 |
| Chlorobenzene | Styrene | Pd(OAc)₂ | Et₃N | DMF | 100 | 12 | 78 |
Data sourced from a comparative study on halobenzenes by Saïd et al.[3] This data is presented as a representative model for the expected reactivity trend of 4-halophenetoles.
The data indicates that while all three halogens can participate in the Heck reaction, iodobenzene provides the highest yield under these conditions. This supports the general principle that aryl iodides are the most reactive substrates for this transformation.
Experimental Protocols
Below are representative experimental protocols for the Heck reaction, which can be adapted for this compound and other aryl halides.
Protocol 1: Heck Reaction of an Aryl Iodide with n-Butyl Acrylate (B77674)
This protocol is adapted from a procedure for the Heck coupling of iodobenzene with n-butyl acrylate.[4]
Materials:
-
Iodobenzene (or this compound) (2 mmol)
-
n-Butyl acrylate (2.2 mmol)
-
Triethylamine (B128534) (Et₃N) (4 mmol)
-
Palladium(II) chloride (PdCl₂) (0.004 mmol)
-
[bmim][PF₆] (2 mL)
Procedure:
-
In a sealed tube under a nitrogen atmosphere, combine iodobenzene (2 mmol), n-butyl acrylate (2.2 mmol), triethylamine (4 mmol), and palladium(II) chloride (0.004 mmol).
-
Add [bmim][PF₆] (2 mL) as the solvent.
-
Seal the tube and heat the mixture to 120 °C for 1.5 hours.
-
After cooling to room temperature, extract the product with diethyl ether (4 x 5 mL).
-
Evaporate the solvent under reduced pressure and purify the residue by silica (B1680970) gel chromatography to obtain the desired product.
Protocol 2: Heck Reaction of an Aryl Halide with Styrene
This protocol is based on the comparative study by Saïd et al.[3]
Materials:
-
Aryl halide (e.g., this compound, 4-Bromophenetole, or 4-Chlorophenetole) (10 mmol)
-
Styrene (12 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.1 mmol)
-
Triethylamine (Et₃N) (15 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
In a suitable reaction vessel, dissolve the aryl halide (10 mmol), styrene (12 mmol), and palladium(II) acetate (0.1 mmol) in DMF (5 mL).
-
Add triethylamine (15 mmol) to the mixture.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by an appropriate method (e.g., GC-MS or TLC).
-
Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Logical Relationships and Workflows
The following diagrams illustrate the key relationships and workflows discussed in this guide.
References
A Spectroscopic Comparison of 4-Iodophenetole and Its Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective spectroscopic comparison of 4-Iodophenetole and its common reaction products. The information herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of these and similar molecules. The focus is on presenting key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to facilitate the identification and differentiation of these compounds.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and two of its potential reaction products: Phenetole (formed via reductive dehalogenation) and 4-ethoxy-1,1'-biphenyl (a product of Suzuki coupling with phenylboronic acid).
Table 1: ¹H NMR Data Comparison (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | 7.57 | d | 2H | Ar-H (ortho to I) |
| 6.76 | d | 2H | Ar-H (ortho to OEt) | |
| 3.98 | q | 2H | -OCH₂CH₃ | |
| 1.30 | t | 3H | -OCH₂CH₃ | |
| Phenetole | 7.22 | m | 2H | Ar-H (meta) |
| 6.90 | m | 1H | Ar-H (para) | |
| 6.80 | m | 2H | Ar-H (ortho) | |
| 3.96 | q | 2H | -OCH₂CH₃ | |
| 1.37 | t | 3H | -OCH₂CH₃ | |
| 4-ethoxy-1,1'-biphenyl * | ~7.55-7.65 | m | 4H | Ar-H |
| ~7.40-7.50 | m | 2H | Ar-H | |
| ~7.25-7.35 | m | 1H | Ar-H | |
| ~6.95-7.05 | m | 2H | Ar-H | |
| ~4.10 | q | 2H | -OCH₂CH₃ | |
| ~1.45 | t | 3H | -OCH₂CH₃ |
Table 2: IR Spectroscopy Data Comparison
| Compound | Key Absorption Bands (cm⁻¹) | Functional Group Assignment |
| This compound | 2979, 2929 | C-H stretch (alkyl) |
| 1586, 1486 | C=C stretch (aromatic) | |
| 1244 | C-O-C stretch (asymmetric) | |
| 1047 | C-O-C stretch (symmetric) | |
| 820 | C-H bend (para-disubstituted) | |
| 507 | C-I stretch | |
| Phenetole | ~3050 | C-H stretch (aromatic) |
| ~2980, 2870 | C-H stretch (alkyl) | |
| ~1600, 1500 | C=C stretch (aromatic) | |
| ~1240 | C-O-C stretch (asymmetric) | |
| ~1050 | C-O-C stretch (symmetric) | |
| 4-ethoxy-1,1'-biphenyl * | ~3030 | C-H stretch (aromatic) |
| ~2980, 2870 | C-H stretch (alkyl) | |
| ~1600, 1500 | C=C stretch (aromatic) | |
| ~1250 | C-O-C stretch (asymmetric) | |
| ~1040 | C-O-C stretch (symmetric) |
*Note: Data for 4-ethoxy-1,1'-biphenyl is estimated based on characteristic frequencies of the functional groups.
Table 3: Mass Spectrometry Data Comparison
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| This compound | C₈H₉IO | 248.06 | 248 [M]⁺, 220, 192, 93 |
| Phenetole | C₈H₁₀O | 122.16 | 122 [M]⁺, 94, 77, 66, 65 |
| 4-ethoxy-1,1'-biphenyl | C₁₄H₁₄O | 198.26 | 198 [M]⁺, 170, 152, 115 |
Experimental Protocols
The data presented in this guide are typically acquired using standard spectroscopic techniques. The following are generalized protocols for these experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Liquid Samples (Phenetole): A thin film of the neat liquid is placed between two salt plates (e.g., NaCl or KBr).
-
Solid Samples (this compound, 4-ethoxy-1,1'-biphenyl): Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: A background spectrum is collected and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Samples are typically introduced via Gas Chromatography (GC-MS) for volatile compounds like Phenetole or via direct infusion for less volatile compounds.
-
Instrumentation: A mass spectrometer, often coupled with a GC system (GC-MS).
-
Ionization Method: Electron Ionization (EI) is commonly used, typically at 70 eV.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.
-
Data Acquisition: The instrument is scanned over a mass range (e.g., m/z 40-500) to detect the molecular ion and fragment ions.
Reaction Pathway Visualization
The following diagram illustrates a common synthetic route from this compound to a biphenyl (B1667301) derivative via a Suzuki coupling reaction.
Caption: Suzuki coupling of this compound.
A Comparative Guide to Elucidating 4-Iodophenetole Reaction Mechanisms Using Isotopic Labeling
For researchers, scientists, and drug development professionals, understanding the precise reaction mechanisms of substituted aromatic compounds like 4-iodophenetole is crucial for predicting product formation, optimizing reaction conditions, and designing novel synthetic pathways. Isotopic labeling is a powerful and definitive technique for tracing the fate of specific atoms throughout a chemical transformation, offering unambiguous insights that other methods may not provide.[1]
This guide compares the use of stable isotope labeling studies against alternative methods for elucidating two potential reaction pathways for this compound: ether cleavage and nucleophilic aromatic substitution.
Investigation of Acid-Catalyzed Ether Cleavage
The ether linkage in this compound is relatively stable but can be cleaved under strong acidic conditions, such as with hydrobromic acid (HBr).[2][3] The reaction can proceed via an SN1 or SN2 mechanism depending on the substrate's structure.[4] For this compound, the cleavage could occur at the ethyl-oxygen bond or the aryl-oxygen bond. Isotopic labeling of the ether oxygen can definitively determine the site of cleavage.
Method 1: ¹⁸O Isotopic Labeling
This method involves synthesizing this compound with an ¹⁸O isotope at the ether oxygen and analyzing the products of the cleavage reaction using mass spectrometry (MS).
-
Synthesis of ¹⁸O-labeled this compound: Synthesize this compound starting from 4-iodophenol (B32979) and ¹⁸O-labeled ethanol (B145695) (CH₃CH₂¹⁸OH) via a Williamson ether synthesis. Purify the resulting 4-iodo-1-(ethoxy-¹⁸O)benzene.
-
Ether Cleavage Reaction: Reflux the ¹⁸O-labeled this compound with a strong acid, such as concentrated hydrobromic acid (HBr).
-
Product Isolation: After the reaction is complete, neutralize the mixture and extract the organic products. Separate the phenolic and alkyl halide products using column chromatography.
-
Mass Spectrometry Analysis: Analyze the purified 4-iodophenol and ethyl bromide products using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the location of the ¹⁸O label.[5] The mass difference between ¹⁸O and the natural ¹⁶O allows for clear identification of the labeled fragment.[6]
| Product Analyte | Expected Mass (Unlabeled) | Expected Mass if Aryl-O Cleavage (SNAr-like) | Expected Mass if Ethyl-O Cleavage (SN2-like) |
| 4-Iodophenol | 220 g/mol | 222 g/mol | 220 g/mol |
| Ethyl Bromide | 109 g/mol | 109 g/mol | 111 g/mol |
Note: Masses are for the most abundant isotopes. The presence of the ¹⁸O label adds 2 Da to the molecular weight of the fragment containing it.
References
- 1. ias.ac.in [ias.ac.in]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]
- 4. Ether cleavage - Wikipedia [en.wikipedia.org]
- 5. Determining the isotopic abundance of a labeled compound by mass spectrometry and how correcting for natural abundance distribution using analogous data from the unlabeled compound leads to a systematic error - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isotopic labeling - Wikipedia [en.wikipedia.org]
Unveiling the Fleeting Intermediates: A Comparative Analysis of 4-Iodophenetole Couplings
For researchers, scientists, and drug development professionals, a deep understanding of reaction mechanisms is paramount for optimizing synthetic routes and ensuring robust process development. This guide provides a comparative analysis of the reaction intermediates in four major palladium-catalyzed cross-coupling reactions of 4-iodophenetole: Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination. By examining the transient species formed during these transformations, we can gain valuable insights into the factors governing reaction efficiency and selectivity.
This compound is a versatile building block in organic synthesis due to the high reactivity of the carbon-iodine bond. This enhanced reactivity, stemming from the lower C-I bond dissociation energy, facilitates the initial oxidative addition step to the palladium(0) catalyst, which is often rate-determining.[1][2] This allows for milder reaction conditions compared to its bromo or chloro counterparts, a crucial advantage in the synthesis of complex, functionalized molecules.
Comparative Analysis of Reaction Intermediates
The four coupling reactions, while sharing the common initial step of oxidative addition, diverge in their subsequent mechanistic pathways, leading to the formation of distinct intermediates. The identification and characterization of these transient species are often accomplished through a combination of spectroscopic techniques, including in-situ Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), as well as kinetic studies.[3][4][5][6][7]
Table 1: Key Reaction Intermediates in this compound Couplings
| Reaction Stage | Suzuki-Miyaura Coupling | Sonogashira Coupling | Heck Coupling | Buchwald-Hartwig Amination |
| Catalyst Activation | Pd(0)L_n species generated in situ from a Pd(II) precatalyst. | Pd(0)L_n and Cu(I) species. | Pd(0)L_n species. | Pd(0)L_n species. |
| Oxidative Addition | Arylpalladium(II) halide intermediate: [Ar-Pd(II)(L)_n-I] (Ar = 4-ethoxyphenyl). | Arylpalladium(II) halide intermediate: [Ar-Pd(II)(L)_n-I]. | Arylpalladium(II) halide intermediate: [Ar-Pd(II)(L)_n-I]. | Arylpalladium(II) halide intermediate: [Ar-Pd(II)(L)_n-I]. |
| Key Intermediate Formation | Pre-transmetalation intermediate with a Pd-O-B linkage.[3][4] | Copper acetylide intermediate [Cu-C≡CR] and subsequent alkynylpalladium(II) complex [Ar-Pd(II)(L)_n-C≡CR]. | Alkene insertion intermediate (π-complex) followed by a σ-alkylpalladium(II) species. | Palladium amido complex: [Ar-Pd(II)(L)_n-NR'R''] formed after amine coordination and deprotonation.[8] |
| Product-forming Step | Reductive elimination from an arylpalladium(II)-organoboron complex. | Reductive elimination from the alkynylpalladium(II) complex. | β-Hydride elimination from the σ-alkylpalladium(II) intermediate. | Reductive elimination from the palladium amido complex.[8] |
Signaling Pathways and Experimental Workflows
The catalytic cycles for these reactions illustrate the sequential formation and consumption of intermediates. Understanding these pathways is crucial for troubleshooting and optimizing reaction conditions.
Experimental Protocols for Intermediate Analysis
The following are generalized protocols for the analysis of reaction intermediates in this compound couplings, based on established methodologies for similar substrates.
In-situ NMR Spectroscopy for Suzuki-Miyaura Pre-transmetalation Intermediates
This technique allows for the direct observation of intermediates at low temperatures.[3][4][6]
Methodology:
-
Preparation: A solution of the palladium catalyst and ligand in a suitable deuterated solvent (e.g., THF-d8) is prepared in an NMR tube and cooled to a low temperature (e.g., -78 °C) within the NMR spectrometer.
-
Initiation: A pre-cooled solution of this compound is added, and the formation of the oxidative addition product is monitored by ¹H and ³¹P NMR.
-
Intermediate Generation: A pre-cooled solution of the boronic acid and base is then injected into the NMR tube.
-
Data Acquisition: Rapid acquisition of NMR spectra allows for the detection and characterization of the transient pre-transmetalation intermediates, which exhibit characteristic shifts for the protons and phosphorus atoms near the palladium center.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Sonogashira Intermediates
ESI-MS is a soft ionization technique well-suited for detecting charged intermediates in solution.[7]
Methodology:
-
Reaction Setup: A Sonogashira coupling of this compound is set up under standard conditions.
-
Sampling: Aliquots of the reaction mixture are taken at various time points.
-
Analysis: The samples are diluted and directly infused into the ESI-mass spectrometer.
-
Detection: Key intermediates such as the arylpalladium(II) complex and copper acetylide species can be detected and their structures inferred from their mass-to-charge ratios and fragmentation patterns.
Kinetic Analysis of Heck Coupling via In-situ IR Spectroscopy
In-situ IR spectroscopy can be used to monitor the concentration of reactants, products, and key intermediates over time, providing valuable kinetic data.
Methodology:
-
Reactor Setup: The Heck reaction is performed in a reactor equipped with an in-situ Attenuated Total Reflectance (ATR) IR probe.
-
Data Collection: IR spectra are collected at regular intervals throughout the reaction.
-
Analysis: The change in absorbance of characteristic vibrational bands corresponding to the starting materials, product, and potential intermediates is monitored to determine reaction rates and identify rate-determining steps.
Quantitative Data Comparison
While specific quantitative data for the intermediates of this compound couplings are not extensively published, the following table provides a comparative summary of typical observations for analogous aryl iodide couplings.
Table 2: Comparative Performance and Intermediate Characteristics
| Parameter | Suzuki-Miyaura Coupling | Sonogashira Coupling | Heck Coupling | Buchwald-Hartwig Amination |
| Typical Catalyst Loading | 0.5 - 2 mol% Pd | 1 - 5 mol% Pd, 1 - 10 mol% Cu | 1 - 5 mol% Pd | 1 - 3 mol% Pd |
| Relative Rate of Oxidative Addition | Fast | Fast | Fast | Fast |
| Stability of Key Intermediate | Pre-transmetalation intermediates are often transient and require low temperatures for observation.[3][4] | Copper acetylides are generally stable; alkynylpalladium complexes are reactive. | π-complexes and σ-alkylpalladium species are highly reactive. | Palladium amido complexes can be observed under certain conditions.[8] |
| Common Side Reactions | Homocoupling of the boronic acid; deboronation. | Homocoupling of the alkyne (Glaser coupling). | Double bond isomerization; formation of reduced arene. | β-Hydride elimination from certain amine substrates. |
| Typical Yields (Aryl Iodides) | >90% | >85% | >80% | >90% |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ideals.illinois.edu [ideals.illinois.edu]
- 4. Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed: The missing link - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Elusive Suzuki intermediates finally captured | Research | Chemistry World [chemistryworld.com]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Navigating Regioselectivity: A Comparative Guide to Reactions of 4-Iodophenetole
For researchers, scientists, and drug development professionals, 4-iodophenetole serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring both an activating ethoxy group and a reactive iodo group, presents distinct opportunities for regioselective functionalization. This guide provides a comparative analysis of two major classes of reactions involving this compound: palladium-catalyzed cross-coupling reactions at the carbon-iodine bond and electrophilic aromatic substitution on the phenetole (B1680304) ring. By understanding the governing principles of regioselectivity in each case, chemists can strategically design synthetic routes to access a diverse range of valuable molecules.
This guide presents a detailed comparison of reaction outcomes, supported by experimental data from analogous systems, and provides comprehensive protocols for key transformations.
Controlling Reaction Sites: A Tale of Two Pathways
The reactivity of this compound is dichotomous, allowing for selective transformations at two distinct locations: the carbon-iodine bond and the activated positions on the aromatic ring. The choice of reagents and reaction conditions dictates which pathway is favored, enabling precise control over the final product.
1. Palladium-Catalyzed Cross-Coupling Reactions: Targeting the Carbon-Iodine Bond
The carbon-iodine bond in this compound is the primary site for palladium-catalyzed cross-coupling reactions. The well-established reactivity trend for aryl halides in these transformations is I > Br > Cl > F. This inherent reactivity difference ensures that reactions such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations will proceed selectively at the C-I bond, leaving the rest of the molecule intact.
2. Electrophilic Aromatic Substitution: Activating the Ortho Positions
In contrast, electrophilic aromatic substitution (EAS) reactions target the electron-rich aromatic ring. The ethoxy (-OCH₂CH₃) group is a potent activating group and directs incoming electrophiles to the ortho and para positions. The iodo (-I) group, while deactivating, is also an ortho-, para-director. In this compound, the para position is blocked by the iodine atom. Consequently, the directing effects of both the ethoxy and iodo groups converge, leading to a strong preference for electrophilic attack at the positions ortho to the ethoxy group (C2 and C6).
Comparative Analysis of Regioselective Reactions
The following sections provide a detailed comparison of these two reaction pathways, including quantitative data from representative examples and detailed experimental protocols.
Palladium-Catalyzed Cross-Coupling Reactions
These reactions are highly regioselective for the C4 position due to the presence of the iodo group.
| Reaction Type | Coupling Partner | Product | Typical Yield (%) | Regioselectivity |
| Suzuki-Miyaura | Arylboronic Acid | 4-Arylphenetole | 85-95% | Exclusive at C4 |
| Sonogashira | Terminal Alkyne | 4-Alkynylphenetole | 80-95% | Exclusive at C4 |
| Heck | Alkene | 4-Alkenylphenetole | 70-90% | Exclusive at C4 |
| Buchwald-Hartwig | Amine | 4-Aminophenetole | 75-90% | Exclusive at C4 |
Note: Yields are typical and can vary based on specific substrates and reaction conditions.
Electrophilic Aromatic Substitution
These reactions are highly regioselective for the positions ortho to the ethoxy group (C2 and C6).
| Reaction Type | Reagent | Product(s) | Isomer Distribution (ortho:meta:para) | Typical Yield (%) |
| Bromination | Br₂ in Acetic Acid | 2-Bromo-4-iodophenetole | >95 : <5 : 0 | ~90% |
| Nitration | HNO₃/H₂SO₄ | 2-Nitro-4-iodophenetole | High ortho selectivity | Variable |
| Friedel-Crafts Acylation | Acyl Halide/Lewis Acid | 2-Acyl-4-iodophenetole | High ortho selectivity | Variable |
Note: Data for bromination is based on the closely related 4-iodoanisole. The ethoxy group in this compound is expected to exhibit very similar directing effects.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of aryl iodides.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.08 mmol).
-
Add K₂CO₃ (3.0 mmol).
-
Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
The reaction mixture is heated to 80-90 °C and stirred for 12-24 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed in vacuo.
-
The crude product is purified by column chromatography to yield 4-phenoxyphenetole.
Protocol 2: Sonogashira Coupling of this compound with Phenylacetylene (B144264)
This protocol is a general procedure for the copper-catalyzed Sonogashira coupling.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (B128534) (TEA)
-
Anhydrous tetrahydrofuran (B95107) (THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).
-
Add anhydrous THF and triethylamine (2.0 equiv).
-
To the stirred suspension, add phenylacetylene (1.2 equiv) dropwise via syringe.
-
The reaction mixture is stirred at room temperature or heated to 50-60 °C.
-
The progress of the reaction should be monitored by TLC or GC.
-
Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography to afford 4-(phenylethynyl)phenetole.
Protocol 3: Bromination of this compound (adapted from 4-Iodoanisole)
This protocol is based on the regioselective bromination of the analogous 4-iodoanisole.
Materials:
-
This compound
-
Bromine (Br₂)
-
Glacial acetic acid
Procedure:
-
Dissolve this compound (1.0 mmol) in glacial acetic acid.
-
To this solution at room temperature, add a solution of bromine (1.0 mmol) in glacial acetic acid dropwise with stirring.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with saturated sodium thiosulfate (B1220275) solution to remove excess bromine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield 2-bromo-4-iodophenetole.
Visualization of Reaction Pathways
The following diagrams illustrate the logical flow and key intermediates in the discussed reactions.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling of this compound.
Caption: General mechanism for electrophilic aromatic substitution on this compound.
Conclusion
The regioselectivity of reactions involving this compound is predictable and controllable, offering distinct strategies for molecular diversification. Palladium-catalyzed cross-coupling reactions provide a reliable method for functionalization at the C-I bond, while electrophilic aromatic substitution is highly selective for the positions ortho to the activating ethoxy group. By leveraging this understanding, researchers can efficiently synthesize a wide array of substituted phenetole derivatives for applications in drug discovery, materials science, and other areas of chemical research. The provided experimental protocols serve as a valuable starting point for the practical application of these regioselective transformations.
Quantitative NMR (qNMR) for Yield Determination of 4-Iodophenetole Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, accurate determination of reaction yield is paramount for process optimization, cost analysis, and regulatory compliance. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative methods, namely Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for determining the yield of 4-iodophenetole synthesis. Experimental data, detailed protocols, and visual workflows are presented to facilitate an informed decision on the most suitable analytical technique for your specific needs.
This compound is a valuable intermediate in the synthesis of various pharmaceuticals and functional materials. Its efficient synthesis, often achieved through reactions like the Williamson ether synthesis, requires precise and reliable methods for yield calculation. While traditional chromatographic techniques have been the mainstay for such analyses, qNMR has emerged as a powerful, direct, and primary analytical method.
Comparison of Analytical Techniques for Yield Determination
The choice of analytical technique for determining the reaction yield of this compound depends on several factors, including the required accuracy, sample throughput, availability of reference standards, and the complexity of the reaction mixture.
| Feature | Quantitative NMR (qNMR) | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Signal intensity is directly proportional to the number of nuclei. | Separation by volatility and column interaction, detection by mass. | Separation by polarity and column interaction, detection by UV/Vis. |
| Quantification | Absolute quantification using an internal standard without a reference standard of the analyte. | Requires a calibration curve with a reference standard of this compound. | Requires a calibration curve with a reference standard of this compound. |
| Sample Preparation | Simple dissolution in a deuterated solvent with an internal standard. | May require derivatization for volatile compounds, extraction, and filtration. | Requires filtration and dilution in a suitable mobile phase. |
| Analysis Time | ~10-15 minutes per sample. | ~20-40 minutes per sample. | ~15-30 minutes per sample. |
| Accuracy & Precision | High accuracy and precision (typically <1% RSD). | Good accuracy and precision, but can be affected by injection variability. | Good accuracy and precision, dependent on pump performance and column stability. |
| Selectivity | Excellent, based on unique chemical shifts of protons. | High, based on retention time and mass fragmentation pattern. | Good, based on retention time and UV/Vis absorption. |
| Linearity | Excellent over a wide dynamic range. | Good, but can be limited by detector saturation. | Good, but can be limited by detector linearity. |
| Cost (Instrument) | High initial investment. | Moderate to high initial investment. | Moderate initial investment. |
| Cost (Consumables) | Low (deuterated solvents, NMR tubes). | Moderate (columns, vials, solvents, gases). | Moderate (columns, vials, solvents). |
Experimental Protocols
Synthesis of this compound via Williamson Ether Synthesis
A common method for synthesizing this compound is the Williamson ether synthesis, reacting 4-iodophenol (B32979) with an ethylating agent like ethyl iodide in the presence of a base.
Reaction Scheme:
A typical laboratory procedure involves dissolving 4-iodophenol in a suitable solvent (e.g., acetone, DMF), adding a base (e.g., K₂CO₃, NaH), followed by the addition of ethyl iodide. The reaction mixture is then heated under reflux for a specified time. After the reaction is complete, the mixture is worked up to isolate the crude product.
Quantitative NMR (qNMR) Protocol for Yield Determination
This protocol enables the determination of the absolute yield of this compound in a crude reaction mixture.
1. Sample Preparation:
-
Accurately weigh the entire crude reaction product after work-up and removal of the bulk solvent. Let's denote this total weight as Wtotal.
-
Accurately weigh a small, representative sample of the crude product (e.g., 15-25 mg) into a vial. Let's call this weight Wsample.
-
Accurately weigh a known amount of a high-purity internal standard (e.g., 5-10 mg of 1,4-dinitrobenzene (B86053) or maleic anhydride) into the same vial. The internal standard should have a simple ¹H NMR spectrum with signals that do not overlap with the signals of this compound or the starting material. Let's denote this weight as WIS.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., 0.75 mL of CDCl₃ or DMSO-d₆) and transfer the solution to an NMR tube.
2. NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure quantitative acquisition parameters are used:
-
Long relaxation delay (D1): At least 5 times the longest T₁ relaxation time of both the analyte and the internal standard protons (e.g., D1 = 30 s). This ensures complete relaxation of all protons between scans.
-
Sufficient number of scans (NS): To achieve a high signal-to-noise ratio (S/N > 250:1) for the signals of interest.
-
90° pulse angle: To ensure uniform excitation.
-
No spinning: To avoid spinning sidebands.
-
3. Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, characteristic signal of this compound (e.g., the quartet of the -OCH₂- group at ~4.0 ppm) and a signal from the internal standard.
-
Calculate the molar amount of the internal standard (nIS):
-
nIS = WIS / MWIS
-
-
Calculate the molar amount of this compound (nproduct) in the NMR sample using the following formula:
-
nproduct = (Iproduct / Nproduct) * (NIS / IIS) * nIS
- Where:
-
Iproduct = Integral of the this compound signal
-
Nproduct = Number of protons giving rise to the integrated signal of this compound (e.g., 2 for the -OCH₂- quartet)
-
IIS = Integral of the internal standard signal
-
NIS = Number of protons giving rise to the integrated signal of the internal standard
-
-
Calculate the weight of this compound in the NMR sample (Wproduct_sample):
-
Wproduct_sample = nproduct * MWproduct
-
-
Calculate the weight percentage of this compound in the crude product (%w/w):
-
%w/w = (Wproduct_sample / Wsample) * 100
-
-
Calculate the total weight of this compound produced (Wproduct_total):
-
Wproduct_total = (%w/w / 100) * Wtotal
-
-
Finally, calculate the reaction yield:
-
Yield (%) = (Actual moles of product / Theoretical moles of product) * 100
- Actual moles of product = Wproduct_total / MWproduct
- Theoretical moles of product are calculated based on the limiting reagent of the synthesis.
-
Alternative Methodologies
GC-MS Protocol:
-
Sample Preparation: Prepare a calibration curve by dissolving known concentrations of a pure this compound reference standard in a suitable solvent (e.g., dichloromethane). Prepare the crude reaction sample by dissolving a known weight in the same solvent and filtering. An internal standard can also be used for improved accuracy.
-
Instrumentation: Use a GC-MS system with a suitable capillary column (e.g., DB-5ms).
-
Analysis: Inject the standards and the sample. Identify the this compound peak by its retention time and mass spectrum. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
HPLC Protocol:
-
Sample Preparation: Prepare a calibration curve using a pure this compound reference standard in the mobile phase. Prepare the crude reaction sample by dissolving a known weight in the mobile phase and filtering.
-
Instrumentation: Use an HPLC system with a C18 reversed-phase column and a UV detector set to an appropriate wavelength (e.g., the λmax of this compound).
-
Analysis: Inject the standards and the sample. Identify the this compound peak by its retention time. Quantify the amount by comparing its peak area to the calibration curve.
Data Presentation
The following table presents hypothetical but realistic data for the determination of this compound reaction yield using the three techniques, assuming a theoretical yield of 5.00 grams.
| Analytical Method | Sample Weight (mg) | Measured Amount in Sample (mg) | Calculated Total Product (g) | Calculated Yield (%) | Relative Standard Deviation (RSD, n=3) |
| qNMR | 20.5 | 18.9 | 4.61 | 92.2 | 0.8% |
| GC-MS | 10.2 | 9.2 | 4.49 | 89.8 | 2.5% |
| HPLC | 10.8 | 9.9 | 4.58 | 91.6 | 1.9% |
Mandatory Visualizations
Caption: Experimental workflow for determining reaction yield using qNMR.
Safety Operating Guide
Proper Disposal of 4-Iodophenetole: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 4-Iodophenetole, a halogenated organic compound, is crucial for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. Adherence to established protocols for handling and disposing of hazardous chemical waste is paramount. This guide provides a comprehensive, step-by-step procedure for the safe management of this compound waste.
Immediate Safety and Hazard Information
Before initiating any disposal process, it is critical to be fully aware of the hazards associated with this compound. This compound is classified as an irritant and requires careful handling in a well-ventilated area, preferably within a chemical fume hood.
Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber. Always inspect gloves for any signs of degradation or puncture before use and dispose of them as contaminated waste after handling.
-
Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.
-
Respiratory Protection: For larger quantities or in situations where dust or aerosols may be generated, a NIOSH-approved N95 dust mask or a respirator with an organic vapor cartridge is recommended.[1]
Hazard Classification and Exposure Limits
The following table summarizes the known hazard classifications for this compound. Occupational exposure limits for this specific compound have not been established by OSHA or NIOSH. Therefore, it is prudent to handle it with a high degree of caution, adhering to the principle of keeping exposure as low as reasonably achievable.
| Hazard Classification | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation.[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach to ensure safety and compliance with hazardous waste regulations.
Step 1: Waste Identification and Segregation
-
Waste Characterization: this compound waste is classified as Halogenated Organic Waste .[2][3] Due to its iodine content, it must not be mixed with non-halogenated waste streams.[2][4][5] Keeping these waste streams separate is crucial for proper disposal and can significantly reduce disposal costs.[4][5]
-
Container Labeling: Use a designated, leak-proof container clearly labeled "Halogenated Organic Waste." The label must also include the full chemical name ("this compound"), its associated hazards (e.g., "Irritant"), and the accumulation start date.
Step 2: Waste Collection and Storage
-
Container Management: The waste container must be kept tightly closed when not in use.[4][5] It is recommended to leave at least 10% headspace to allow for vapor expansion.
-
Storage Location: Store the waste container in a designated and secure satellite accumulation area.[4] This area should be cool, dry, well-ventilated, and away from incompatible materials, heat, and sources of ignition. Secondary containment, such as a chemically resistant tub, is highly recommended to contain any potential leaks.[4]
Step 3: Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is significant, evacuate the immediate area.
-
Containment: Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill.[4]
-
Collection: Carefully collect the absorbed material and any contaminated debris and place it into the designated "Halogenated Organic Waste" container.
-
Decontamination: Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.
Step 4: Arranging for Disposal
-
Authorized Disposal: The disposal of this compound must be handled by an authorized hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.[6]
-
Institutional Procedures: Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[7] Follow all institutional guidelines for waste manifests and pickup requests.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 3. Permissible Exposure Limits - Annotated Tables | Occupational Safety and Health Administration [osha.gov]
- 4. wku.edu [wku.edu]
- 5. osha.gov [osha.gov]
- 6. epa.gov [epa.gov]
- 7. IODINE | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
